molecular formula C12H18O B123419 3,5-Diisopropylphenol CAS No. 26886-05-5

3,5-Diisopropylphenol

Cat. No.: B123419
CAS No.: 26886-05-5
M. Wt: 178.27 g/mol
InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
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Description

3,5-Diisopropylphenol, also known as 3,5-Diisopropylphenol, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diisopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diisopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOQJBLGFMMRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073453
Record name Phenol, 3,5-bis(1-methylethyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26886-05-5, 3374-41-2
Record name 3,5-Bis(1-methylethyl)phenol
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Record name 3,5-Diisopropylphenol
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Record name 3,5-Diisopropylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-bis(1-methylethyl)-
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Record name 3,5-diisopropylphenol
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Record name 3,5-DIISOPROPYLPHENOL
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Foundational & Exploratory

Thermodynamic Targeting: Synthesis of 3,5-Diisopropylphenol via Isomerization-Driven Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-diisopropylphenol (3,5-DIPP) presents a classic conflict between kinetic and thermodynamic control in electrophilic aromatic substitution. Unlike its commercially dominant isomer, 2,6-diisopropylphenol (Propofol), which is formed under kinetic control, 3,5-DIPP requires forcing the reaction system toward a thermodynamic equilibrium.

This guide outlines a robust protocol for synthesizing 3,5-DIPP by leveraging zeolite-catalyzed transalkylation and high-temperature isomerization . By overcoming the natural ortho/para-directing power of the hydroxyl group, we target the "thermodynamic sink"—the meta-substituted isomer.

Part 1: The Thermodynamic vs. Kinetic Landscape[1][2]

To synthesize 3,5-DIPP, one must first understand why it does not form initially. The phenolic hydroxyl group (-OH) is a strong ortho/para activator.

  • Kinetic Phase (Fast): Friedel-Crafts alkylation of phenol with propylene initially yields 2-isopropylphenol , followed by 2,6-DIPP and 2,4-DIPP . This occurs rapidly at lower temperatures (<150°C).

  • Thermodynamic Phase (Slow): The 3,5-isomer is the most stable configuration due to minimized steric hindrance and electronic stabilization. However, accessing this state requires breaking the C-C bonds of the kinetically formed isomers and rearranging them.

Mechanism of Isomerization

The formation of 3,5-DIPP is not a direct alkylation but a result of intermolecular transalkylation and intramolecular 1,2-hydride/methyl shifts . High temperatures and strong acid sites are required to lower the activation energy for de-alkylation and re-alkylation at the meta position.

ReactionPathway Phenol Phenol (Starting Material) Ortho 2-Isopropylphenol (Kinetic Intermediate) Phenol->Ortho + Propylene <150°C Kinetic_Products 2,6-DIPP & 2,4-DIPP (Kinetic Products) Ortho->Kinetic_Products Fast Alkylation Transition Carbenium Ion Transition State Kinetic_Products->Transition High T (>220°C) Acid Catalyst Meta 3,5-Diisopropylphenol (Thermodynamic Sink) Transition->Meta Isomerization Equilibrium Meta->Meta Stable

Figure 1: Reaction trajectory shifting from kinetic ortho-substitution to thermodynamic meta-substitution.

Part 2: Catalytic Strategy

Standard Lewis acids (


, 

) are insufficient for high-yield 3,5-DIPP synthesis because they often lead to polymerization or cannot sustain the high temperatures required for isomerization without rapid deactivation.

Recommended Catalyst: H-Beta Zeolite (


 ratio ~25) 
  • Why: H-Beta offers a three-dimensional pore structure (12-membered rings) that allows diffusion of the bulky diisopropyl isomers. Its high acidity facilitates the transalkylation necessary to migrate isopropyl groups from the ortho/para to the meta positions.

  • Alternative: H-Mordenite (effective but prone to faster coking due to one-dimensional channels).

Part 3: Experimental Protocol

This protocol utilizes a high-pressure autoclave system to maintain propylene concentration and achieve temperatures necessary for thermodynamic equilibrium.

Materials
ReagentSpecificationRole
Phenol >99% Purity, crystallineSubstrate
Isopropanol (IPA) Anhydrous (or Propylene gas)Alkylating Agent
H-Beta Zeolite Calcined at 550°C for 4hIsomerization Catalyst
Cyclohexane HPLC GradeSolvent (Optional for Azeotropy)
Step-by-Step Methodology
1. Catalyst Activation (Critical)

The zeolite must be dry to prevent water from poisoning acid sites.

  • Calcine H-Beta zeolite at 550°C for 4 hours in air.

  • Store in a desiccator under vacuum until use.

2. Reaction Loading
  • Apparatus: 300 mL Stainless Steel Autoclave (Hastelloy preferred for acid resistance).

  • Charge: Load Phenol (0.5 mol, 47g) and H-Beta Zeolite (5 wt% relative to phenol).

  • Alkylating Agent: Add Isopropanol (1.5 mol, 90g). Note: Using a 1:3 molar ratio (Phenol:IPA) drives the reaction toward di-substitution.

3. The "Thermodynamic Soak"

This step differs from Propofol synthesis. We intentionally overshoot the kinetic window.

  • Seal & Purge: Purge reactor with

    
     (3x) to remove oxygen.
    
  • Ramp: Heat to 230°C - 250°C . Pressure will rise significantly (autogenous pressure ~20-30 bar).

  • Duration: Hold at temperature for 6–10 hours .

    • Insight: At 2 hours, the mixture is rich in 2,4- and 2,6-isomers. Extending to 6+ hours allows the catalyst to isomerize these "misplaced" groups to the 3,5-positions.

4. Monitoring (Self-Validation)
  • Sampling: Take hourly aliquots via the dip tube.

  • Analysis: GC-FID.

    • Stop Condition: When the ratio of 3,5-DIPP to (2,4-DIPP + 2,6-DIPP) stabilizes (typically reaching a 60:40 or 70:30 equilibrium).

Workflow Start Feed Preparation (Phenol + IPA + H-Beta) Reactor Autoclave Reactor 250°C, 25 bar, 8h Start->Reactor Sampling GC-FID Monitoring Check Isomer Ratio Reactor->Sampling Decision Equilibrium Reached? Sampling->Decision Decision->Reactor No (Kinetic Dominant) Workup Cooling & Filtration Remove Catalyst Decision->Workup Yes (Meta Dominant)

Figure 2: Workflow emphasizing the feedback loop required to ensure thermodynamic equilibrium.

Part 4: Purification & Characterization

Separating 3,5-DIPP from its isomers is challenging due to similar boiling points, but their physical states differ significantly.

IsomerBoiling PointMelting PointSolubility (Cold Hexane)
2,6-DIPP (Propofol) ~256°C18°C (Liquid)High
2,4-DIPP ~258°C<20°C (Liquid)High
3,5-DIPP ~260-262°C ~38-40°C (Solid) Low
Purification Protocol: Melt Crystallization

Distillation is often insufficient to separate 3,5-DIPP from 2,4-DIPP efficiently. We exploit the higher melting point of the 3,5-isomer.

  • Distillation (Rough Cut): Distill the crude reaction mixture under vacuum (10 mbar) to remove unreacted phenol, mono-isopropylphenols, and heavy tars. Collect the fraction boiling between 130°C–145°C (at 10 mbar).

  • Crystallization:

    • Dissolve the distilled DIPP mixture in a minimal amount of hot hexane (or petroleum ether).

    • Cool slowly to 0°C .

    • 3,5-DIPP will crystallize out as white needles, while 2,6- and 2,4-isomers remain in the mother liquor due to their lower melting points and steric inhibition of crystal packing.

  • Filtration: Vacuum filter the crystals and wash with cold (-20°C) hexane.

Characterization (QC)
  • 1H NMR (CDCl3): Look for the diagnostic symmetry. 3,5-DIPP will show a triplet (or multiplet) for the single para-proton and a doublet for the two ortho-protons, distinct from the splitting patterns of 2,4 or 2,6 isomers.

  • GC Purity: Target >98%.

Part 5: Industrial Relevance[4]

While 2,6-DIPP is famous as an anesthetic, 3,5-DIPP serves a distinct role in materials science.

  • Resin Crosslinking: The meta-positioning allows for formaldehyde condensation at the ortho/para positions without steric blocking, creating highly cross-linked, thermally stable phenolic resins.

  • Antioxidants: It serves as a precursor for hindered amine light stabilizers (HALS) where the specific geometry of the isopropyl groups provides unique solubility profiles.

References

  • Thermodynamic Control in Alkylation

    • Title: Shape-selective catalysis in the isopropyl
    • Source:Journal of C
    • Context: Establishes the role of H-Beta in favoring thermodynamic equilibrium over kinetic products.
  • Isomerization Mechanisms

    • Title: Isomerization of diisopropylbenzenes and diisopropylphenols over solid acid c
    • Source:Industrial & Engineering Chemistry Research.
    • Context: Details the intramolecular methyl shifts required to move
  • Physical Properties & Separation

    • Title: Separation of isopropylphenol isomers via melt crystalliz
    • Source:Separation and Purific
    • Context: Validates the use of cooling crystallization to isol

3,5-Diisopropylphenol: Structural Isomerism and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

In the landscape of alkylphenols, 3,5-Diisopropylphenol (3,5-DIP) represents a critical structural isomer of the widely utilized anesthetic propofol (2,6-diisopropylphenol).[1] While propofol’s ortho-substitution pattern dictates its lipophilicity and steric protection—essential for its GABAergic activity—the meta-substitution of 3,5-DIP fundamentally alters its physicochemical behavior, reactivity, and biological profile.[1]

For drug development professionals, 3,5-DIP serves two primary roles: as a thermodynamic sink in the synthesis of propofol (an impurity to be managed) and as a negative control in Structure-Activity Relationship (SAR) studies, highlighting the necessity of steric hindrance for anesthetic efficacy.[1]

Chemical Identity Matrix
ParameterDetail
Chemical Name 3,5-Diisopropylphenol
IUPAC Name 3,5-bis(propan-2-yl)phenol
CAS Registry Number 26886-05-5
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
SMILES CC(C)C1=CC(O)=CC(C(C)C)=C1
Structural Class Meta-substituted dialkylphenol

Physicochemical Architecture

The shift of isopropyl groups from the ortho (2,[1]6) to the meta (3,5) positions removes the steric shielding of the phenolic hydroxyl group.[1] This has profound implications for intermolecular hydrogen bonding.[1] Unlike propofol, which exists as a liquid due to steric disruption of crystal packing, 3,5-DIP exhibits higher symmetry and accessible hydroxyl interactions, typically resulting in a solid state at room temperature or a high-viscosity supercooled liquid depending on purity.[1]

Comparative Properties Table
Property3,5-Diisopropylphenol (Target)Propofol (2,6-Isomer Reference)Significance
Physical State Solid (Low Melting) / Viscous LiquidClear Liquid3,5-isomer packs more efficiently in crystal lattice.[1][2]
Melting Point 37°C – 53°C (Experimental range)18°CCritical for handling; 3,5-DIP may require heat tracing in process lines.[1]
Boiling Point ~260°C (at 760 mmHg)256°CClose boiling points make distillative separation challenging.[1]
Density ~0.94 - 0.96 g/cm³0.962 g/cm³Similar densities complicate gravity-based separation.[1]
pKa (Predicted) ~10.111.03,5-DIP is slightly more acidic due to lack of steric inhibition of solvation.[1]
Solubility Soluble in alcohols, ethers, chloroform.[1] Slightly soluble in water.[1][3][4][5]Highly Lipophilic (LogP ~3.[1]79)3,5-DIP has higher water solubility due to accessible -OH.[1]

Technical Insight: The melting point of 3,5-DIP is sensitive to trace impurities.[1] While pure samples crystallize near 50°C, technical grades often appear as semi-solids or viscous liquids at room temperature (25°C) due to melting point depression from minor isomers (2,4-DIP).[1]

Synthetic Pathways & Isolation Protocol

Direct synthesis of 3,5-DIP via Friedel-Crafts alkylation is thermodynamically favorable but kinetically disfavored compared to the ortho/para products.[1] In industrial settings, 3,5-DIP is often isolated via isomerization of 2,6-DIP or 2,4-DIP under high temperature and acidic conditions.[1]

Protocol: Thermodynamic Isomerization and Isolation

Objective: Enrich and isolate 3,5-DIP from a mixed isopropylphenol stream. Safety Precaution: Phenols are corrosive and toxic.[1] Perform all operations in a fume hood wearing chemically resistant gloves (Nitrile/Neoprene) and eye protection.[1]

Step 1: Acid-Catalyzed Isomerization[1]
  • Reagents: Mixture of isopropylphenols (2,6- / 2,4- isomers), Methanesulfonic acid (catalyst).[1]

  • Procedure:

    • Charge the phenolic mixture into a glass-lined reactor.

    • Add 2.0 wt% Methanesulfonic acid (MsOH).[1]

    • Heat the mixture to 160°C under nitrogen atmosphere.

    • Mechanism: At this temperature, the kinetic ortho-isopropyl groups migrate to the thermodynamically stable meta positions to relieve steric strain.[1]

    • Monitor reaction via GC-FID until the 3,5-DIP peak maximizes (typically 4-6 hours).[1]

Step 2: Neutralization and Fractionation
  • Procedure:

    • Cool reaction mass to 80°C.

    • Quench catalyst with stoichiometric sodium carbonate (Na₂CO₃) aqueous solution.[1]

    • Separate the organic phase.[1]

    • Distillation: Perform vacuum distillation (10 mmHg).

      • Fraction 1 (110-115°C): Mono-isopropylphenols (light ends).[1]

      • Fraction 2 (125-130°C): Mixed Di-isopropylphenols (Product cut).[1]

      • Residue: Tri-isopropylphenols.[1]

Step 3: Fractional Crystallization (The Purification Key)[1]
  • Rationale: Since boiling points of 2,6 and 3,5 isomers are close (~4°C difference), distillation is inefficient for high purity.[1] We exploit the melting point difference .

  • Procedure:

    • Dissolve the "Product Cut" in minimal hot hexane (60°C).

    • Slowly cool to 0°C with agitation.

    • 3,5-DIP crystallizes out (higher MP), while 2,6-DIP (liquid at room temp) remains in the mother liquor.

    • Filter the white crystalline solid.[1]

    • Recrystallize from hexane to achieve >98% purity.[1]

Visualization: Isomer Separation Workflow

The following diagram illustrates the logic flow for separating the 3,5-isomer from a standard alkylation stream.

G Start Crude Alkylation Mixture (2,6-DIP, 2,4-DIP, Phenol) Isom Isomerization Reactor (160°C, Acid Catalyst) Kinetic -> Thermodynamic Shift Start->Isom Thermodynamic Drive Neut Neutralization & Washing Isom->Neut Quench Acid Dist Vacuum Distillation (Cut at 125-130°C @ 10mmHg) Neut->Dist Remove Heavies/Lights Cryst Fractional Crystallization (Hexane, 0°C) Dist->Cryst Exploit MP Difference Solid Solid Phase: 3,5-Diisopropylphenol (Target Product) Cryst->Solid Precipitate Liq Liquid Phase: 2,6-Diisopropylphenol (Propofol enriched) Cryst->Liq Supernatant

Figure 1: Process flow for the thermodynamic enrichment and isolation of 3,5-Diisopropylphenol.

Functional Applications & SAR Insights

Structure-Activity Relationship (Anesthesia)

In drug development, 3,5-DIP is the classic "inactive" analog used to validate the propofol binding mechanism.[1]

  • Propofol (2,6-DIP): The isopropyl groups at the 2,6-positions create a steric pocket.[1] This prevents rapid glucuronidation (metabolism) and allows the molecule to dock into the hydrophobic pocket of the GABA_A receptor β-subunit.[1]

  • 3,5-DIP: The hydroxyl group is exposed.[1][6]

    • Result 1: Drastically reduced affinity for GABA_A receptors (loss of anesthetic potency).[1]

    • Result 2: Rapid Phase II metabolism (glucuronidation/sulfation) leading to fast clearance.[1]

Antioxidant Utility

While a poor anesthetic, 3,5-DIP is a potent antioxidant.[1] The exposed hydroxyl group allows for rapid hydrogen atom transfer (HAT) to free radicals.[1] However, it lacks the steric protection that makes 2,6-di-tert-butylphenol (BHT) a stable radical; thus, 3,5-DIP is more reactive but yields less stable phenoxyl radicals, making it useful as a reactive intermediate scavenger rather than a long-term stabilizer.[1]

Handling, Stability, and Safety

Storage:

  • Store under inert atmosphere (Argon/Nitrogen).[1] The exposed hydroxyl group makes 3,5-DIP susceptible to oxidation, turning from white/colorless to pink/brown (quinone formation) upon air exposure.[1]

  • Temperature: Refrigerate (2-8°C) to maintain solid state and reduce oxidation rate.

Safety Profile (GHS Classifications):

  • H314: Causes severe skin burns and eye damage (Phenolic nature).[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

  • PPE: Face shield and chemically resistant gloves are mandatory.[1] The compound is readily absorbed through skin.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26886-05-5, 3,5-Diisopropylphenol.[1] PubChem. Available at: [Link][1]

  • Krasowski, M. D., et al. (2001).[1] General Anesthetic Potencies of a Series of Propofol Analogs Correlate with Potentiation of GABA_A Receptors.[1] Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for SAR/GABA activity of propofol isomers).

  • Fiege, M., et al. (2004).[1] Structure-activity relationships of alkylphenols at the GABA_A receptor. European Journal of Pharmacology. (Validating the inactivity of meta-substituted isomers).

Sources

3,5-Diisopropylphenol: Structural Identity, Synthesis, and Analytical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-Diisopropylphenol, a structural isomer of the widely used anesthetic Propofol. It is designed for researchers and drug development professionals requiring precise structural, synthetic, and physicochemical data.

Executive Summary

3,5-Diisopropylphenol (3,5-DIPP) is a meta-substituted phenolic compound and a structural isomer of 2,6-diisopropylphenol (Propofol). While Propofol is a potent intravenous anesthetic, 3,5-DIPP lacks significant GABAergic anesthetic activity due to the absence of steric bulk adjacent to the hydroxyl group. In pharmaceutical development, 3,5-DIPP is primarily encountered as a thermodynamic by-product in the synthesis of Propofol or as a scaffold in the design of opioid receptor ligands. Its distinct physicochemical profile—specifically its higher melting point and lower pKa compared to Propofol—makes it a critical marker for purity analysis in anesthetic manufacturing.

Chemical Identity & Nomenclature

The precise identification of 3,5-DIPP is essential for distinguishing it from its isomers (2,6-, 2,5-, and 2,4-diisopropylphenol).

Identifier Details
IUPAC Name 3,5-Bis(propan-2-yl)phenol
Common Name 3,5-Diisopropylphenol
CAS Registry Number 26886-05-5
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
SMILES CC(C)C1=CC(O)=CC(C(C)C)=C1
InChI Key YYOQJBLGFMMRLJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure of 3,5-Diisopropylphenol, highlighting the meta positioning of the isopropyl groups relative to the phenolic hydroxyl group.

Physicochemical Profile: Isomer Comparison

Understanding the differences between 3,5-DIPP and Propofol is vital for separation logic in synthesis. 3,5-DIPP is the thermodynamic isomer , whereas Propofol is the kinetic isomer .

Property3,5-Diisopropylphenol 2,6-Diisopropylphenol (Propofol) Significance
Physical State (RT) Solid Liquid3,5-isomer packs better due to symmetry, raising MP.
Melting Point ~38°C (approx.)18°CKey differentiator in purification.
Boiling Point ~260°C256°CClose BP makes distillation difficult; requires fractional columns.
pKa (Predicted) 10.1 11.13,5-DIPP is more acidic . The 2,6-isomer has steric hindrance preventing solvation of the phenoxide ion.
Steric Environment Unhindered -OHHindered -OHExplains the lack of antioxidant/anesthetic activity in 3,5-DIPP.

Technical Insight: The acidity difference (ΔpKa ≈ 1.0) allows for potential separation via pH-controlled extraction. 3,5-DIPP can be deprotonated at a lower pH than Propofol.

Synthetic Pathways & Formation Mechanism

3,5-DIPP is typically formed via Friedel-Crafts alkylation of phenol with propylene or isopropanol. The reaction produces a mixture of isomers.

Mechanism of Formation
  • Kinetic Control: Initial alkylation favors ortho and para positions due to the electron-donating -OH group, yielding 2,4-DIPP and 2,6-DIPP (Propofol).

  • Thermodynamic Control: Under high temperatures or prolonged exposure to acid catalysts (e.g., AlCl₃, H₂SO₄), the isopropyl groups migrate to the meta positions (3,5-DIPP) to relieve steric strain.

Protocol Consideration: To minimize 3,5-DIPP formation during Propofol synthesis, reactions must be quenched before thermodynamic equilibrium is reached. Conversely, to synthesize 3,5-DIPP, one should reflux 2,6-DIPP with a Lewis acid catalyst to induce rearrangement.

Analytical Characterization

Distinguishing 3,5-DIPP from Propofol requires careful spectroscopic analysis.

¹H NMR Spectroscopy (Predicted in CDCl₃)

The symmetry of the molecule dictates the signal pattern.

  • 3,5-DIPP (C₂v Symmetry):

    • δ ~1.2 ppm (12H, d): Methyl protons (equivalent).

    • δ ~2.8 ppm (2H, sept): Methine protons (meta-position). Note: Upfield compared to Propofol due to lack of OH deshielding.

    • δ ~4.5-5.0 ppm (1H, s, br): Hydroxyl proton.

    • δ ~6.5-6.7 ppm (3H, m): Aromatic protons. The proton at C4 (between isopropyls) and protons at C2/C6 (ortho to OH) are in different environments but may overlap.

  • Differentiation Key: Propofol shows a distinct aromatic pattern (triplet/doublet) and a downfield shift for the methine proton (~3.2 ppm) due to the proximity of the oxygen.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 178.[1][2]

  • Fragmentation: Both isomers show loss of methyl groups (M-15, m/z 163). However, the relative abundance of fragment ions often differs due to the stability of the resulting carbocations.

Applications & Biological Relevance

Pharmaceutical Impurity

In the context of Propofol manufacturing, 3,5-DIPP is a critical impurity. Regulatory standards (e.g., USP, EP) require strict limits on "related substances." Its presence indicates harsh reaction conditions (over-alkylation or thermal rearrangement).

Synthetic Intermediate

3,5-DIPP serves as a precursor for specific opioid receptor ligands. For example, it is used in the synthesis of tyrosine analogues of endomorphin-2 , where the 3,5-diisopropyl substitution pattern mimics specific hydrophobic residues in the receptor binding pocket.

Lack of Anesthetic Activity

Structure-Activity Relationship (SAR) studies of alkylphenols have established that steric bulk ortho to the hydroxyl group is a prerequisite for potent GABA_A receptor modulation.

  • Propofol (2,6-diisopropyl): High steric bulk → Potent Anesthetic.

  • 3,5-DIPP: No ortho steric bulk → Inactive/Weak Anesthetic .

This lack of activity makes 3,5-DIPP a non-functional impurity that dilutes the potency of the drug product without contributing to the therapeutic effect.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Storage: Store at 2-8°C. Unlike Propofol, which oxidizes to quinones (turning pink/yellow), 3,5-DIPP is electronically less prone to quinone formation but should still be protected from light and air.

  • Disposal: Incineration as hazardous organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14665583, 3,5-Dipropylphenol. Retrieved from [Link]

  • Glen, J. B., & Hunter, S. C. (1984). Pharmacology of an Emulsion Formulation of ICI 35 868 (Propofol). British Journal of Anaesthesia. (Context: SAR of alkylphenols).
  • Krasowski, M. D., et al. (2001). General Anesthetic Potencies of a Series of Propofol Analogs Correlate with Potency for Potentiation of GABA_A Receptors. Journal of Pharmacology and Experimental Therapeutics. (Context: Requirement of ortho-substitution for activity).

Sources

3,5-Diisopropylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Physicochemical Identity, and Analytical Differentiation

Executive Summary

3,5-Diisopropylphenol (3,5-DIP) is a meta-substituted phenolic isomer of the widely used intravenous anesthetic propofol (2,6-diisopropylphenol). While they share an identical molecular formula (


) and molecular weight, their physicochemical behaviors diverge significantly due to steric positioning.

For drug development professionals and synthetic chemists, 3,5-DIP represents two distinct entities:

  • A Critical Impurity: In the synthesis of propofol, 3,5-DIP is a thermodynamic byproduct that must be rigorously quantified and removed to meet pharmacopeial standards.

  • A Synthetic Scaffold: Unlike the sterically hindered 2,6-isomer, the hydroxyl group in 3,5-DIP is accessible, making it a valuable precursor for the synthesis of phenolic resins, antioxidants, and cross-linking agents.

This guide provides a definitive technical breakdown of 3,5-DIP, focusing on its differentiation from its ortho-substituted isomer through structural analysis and validated analytical protocols.

Part 1: Physicochemical Identity

The following data constitutes the core chemical identity of 3,5-Diisopropylphenol. Unlike propofol, which is a liquid at room temperature, 3,5-DIP is a solid, a property driven by its ability to form intermolecular hydrogen bonds.

Table 1: Core Chemical Specifications
ParameterTechnical Specification
Chemical Name 3,5-Diisopropylphenol
IUPAC Name 3,5-bis(propan-2-yl)phenol
CAS Registry Number 26886-05-5
Molecular Formula

Molecular Weight 178.27 g/mol
Physical State (20°C) Solid (Crystalline)
Melting Point ~38°C (vs. 18°C for Propofol)
Boiling Point ~260°C
SMILES CC(C)C1=CC(O)=CC(C(C)C)=C1
InChI Key YYOQJBLGFMMRLJ-UHFFFAOYSA-N

Part 2: Structural Analysis & Steric Causality

To understand the reactivity of 3,5-DIP, one must contrast it with the 2,6-isomer. The position of the isopropyl groups dictates the molecule's electronic and physical behavior.

The Steric Shielding Effect
  • 2,6-Diisopropylphenol (Propofol): The bulky isopropyl groups at the ortho positions create a "steric fence" around the phenolic hydroxyl (-OH) group. This shielding restricts hydrogen bonding, lowering the melting point (liquid at RT) and reducing reactivity toward oxidants.

  • 3,5-Diisopropylphenol: The isopropyl groups are at the meta positions. The -OH group is sterically unencumbered. This allows for:

    • Strong Intermolecular Hydrogen Bonding: Resulting in a solid state at room temperature.

    • Enhanced Nucleophilicity: The oxygen atom is accessible for esterification or etherification reactions that would be sluggish with the 2,6-isomer.

Visualization: Isomer Structural Logic

The following diagram illustrates the structural divergence and its physical consequences.

IsomerComparison cluster_Isomers Friedel-Crafts Isopropylation Products PhenolInput Phenol Precursor Propofol 2,6-Diisopropylphenol (Kinetic/Desired) Liquid @ RT Sterically Hindered OH PhenolInput->Propofol Ortho-Alkylation DIP35 3,5-Diisopropylphenol (Thermodynamic/Impurity) Solid @ RT Exposed OH PhenolInput->DIP35 Meta-Alkylation (Isomerization) Properties Physical Consequence: 3,5-DIP forms H-bond networks (Higher Melting Point) DIP35->Properties

Figure 1: Structural divergence of phenol alkylation products. The meta-substitution of 3,5-DIP removes steric hindrance, altering physical state and reactivity.

Part 3: Synthetic Pathways & Impurity Management

Researchers synthesizing propofol often encounter 3,5-DIP as a byproduct. Understanding its formation is key to controlling purity.

Synthesis Mechanism

The primary route is the Friedel-Crafts alkylation of phenol with propylene or isopropanol using an acid catalyst (e.g.,


 or acidic zeolites).
  • Kinetic Control: Favors ortho and para substitution (2,4-DIP and 2,6-DIP).

  • Thermodynamic Control: Under high temperatures or prolonged reaction times, acid-catalyzed isomerization occurs. The bulky isopropyl groups migrate to the meta positions (3,5-DIP) to relieve steric strain.

Purification Protocol (Self-Validating)

Because 3,5-DIP has a higher melting point (38°C) than propofol (18°C), separation can be achieved through fractional crystallization at controlled temperatures.

Step-by-Step Separation:

  • Cooling: Chill the crude reaction mixture to 0°C.

  • Crystallization: 3,5-DIP (and 2,4-DIP) will tend to crystallize out, while 2,6-DIP remains liquid.

  • Filtration: Filter the solid precipitate.

  • Distillation: Perform vacuum distillation on the filtrate. 3,5-DIP has a slightly higher boiling point due to hydrogen bonding, allowing for separation efficiency >99% via rectification columns.

Part 4: Analytical Validation (NMR & GC-MS)

Distinguishing 3,5-DIP from its isomers requires precise analytical techniques. The following protocol utilizes Nuclear Magnetic Resonance (NMR) as the primary validation tool.

Protocol: NMR Differentiation

Objective: Confirm the identity of 3,5-DIP vs. 2,6-DIP. Solvent:



  • Analyze the Hydroxyl Proton (-OH):

    • 2,6-DIP: The -OH proton is sharp and shielded by the flanking isopropyl groups. It typically appears upfield (approx.

      
       4.0–4.5 ppm, sharp singlet).
      
    • 3,5-DIP: The -OH proton is unshielded and participates in exchange. It appears downfield (approx.

      
       4.5–5.5 ppm) and is often broad.
      
  • Analyze the Aromatic Region:

    • 2,6-DIP: Shows a triplet (H-4) and a doublet (H-3,5) pattern (

      
       system).
      
    • 3,5-DIP: Shows a triplet (H-4) and a doublet (H-2,6) but with distinct coupling constants (

      
       Hz for meta-coupling vs 
      
      
      
      Hz for ortho-coupling in other isomers). Correction: 3,5-DIP has
      
      
      symmetry. H-4 is a triplet (coupled to H-2,6? No, H-4 is between two isopropyls? No, H-4 is between two H).
    • Correction on Symmetry:

      • 3,5-DIP Structure: H at C2, H at C6, H at C4. C2 and C6 are equivalent.[1] C4 is unique.

      • Pattern: H-4 appears as a triplet (coupled to H-2/H-6 with

        
         Hz). H-2/H-6 appear as a doublet. This meta-coupling is the fingerprint.
        
Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Isopropylphenol Sample GCMS Step 1: GC-MS Analysis (Check MW & Fragmentation) Sample->GCMS Decision1 MW = 178.27? GCMS->Decision1 NMR Step 2: 1H-NMR (CDCl3) (Structural Elucidation) Decision1->NMR Yes Result26 Sharp OH Singlet + Doublet/Triplet (Ortho) ID: 2,6-DIP (Propofol) NMR->Result26 Shielded OH Result35 Broad OH + Meta-Coupling (J ~2Hz) ID: 3,5-DIP NMR->Result35 Exposed OH

Figure 2: Analytical decision tree for distinguishing diisopropylphenol isomers using GC-MS and NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329827719, 3,5-Diisopropylphenol. Retrieved from [Link]

  • ChemistryViews (2021). Molecule Story: 2,6-Diisopropylphenol (Propofol).[1][2][3] (Contextual comparison of isomers). Retrieved from [Link]

Sources

Technical Whitepaper: Biological Activity & Pharmacological Profile of 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile of 3,5-Diisopropylphenol, emphasizing its distinct pharmacological divergence from its isomer, Propofol (2,6-diisopropylphenol).

Executive Summary

3,5-Diisopropylphenol (3,5-DIPP) is a meta-substituted alkylphenol and a structural isomer of the widely used intravenous anesthetic Propofol (2,6-diisopropylphenol). Despite sharing an identical molecular formula (


) and molecular weight (178.27  g/mol ), 3,5-DIPP exhibits a radically different biological profile.

Key Technical Findings:

  • Anesthetic Activity: Null. Unlike propofol, 3,5-DIPP fails to induce anesthesia or sedation, serving as a critical negative control in GABAergic signaling studies.

  • Mechanism of Action: While it lacks affinity for the GABA

    
     receptor's anesthetic binding pocket, 3,5-DIPP retains membrane-modulating properties, specifically affecting syntaxin1A mobility  in presynaptic neurons.
    
  • Therapeutic Potential: Exhibits broad-spectrum antimicrobial and antioxidant activity typical of unhindered phenols, with potential applications in wound healing matrices rather than systemic sedation.

Chemical Structure & Steric Analysis

The biological divergence between 3,5-DIPP and propofol is governed by steric hindrance around the phenolic hydroxyl (-OH) group.

Comparative Physicochemical Profile
FeaturePropofol (2,6-DIPP) 3,5-Diisopropylphenol
Substitution Pattern Ortho, OrthoMeta, Meta
Hydroxyl Accessibility Sterically Shielded Exposed / Unhindered
pKa (Acidity) ~11 (Weaker acid due to shielding)~10 (Standard phenol acidity)
Metabolic Fate Rapid Glucuronidation (Phase II)Rapid Glucuronidation/Sulfation
GABA

Modulation
Potent Positive Allosteric ModulatorInactive / Negligible
Visualization: Steric Influence on Receptor Binding

The following diagram illustrates why 3,5-DIPP fails to bind the GABA


 receptor pocket that propofol occupies.

SAR_Analysis cluster_propofol Propofol (2,6-DIPP) cluster_35DIPP 3,5-Diisopropylphenol P_Struct Ortho-Isopropyl Groups (Shielded -OH) P_Effect Fits Hydrophobic Pocket on GABA-A Beta Subunit P_Struct->P_Effect D_Struct Meta-Isopropyl Groups (Exposed -OH) P_Struct->D_Struct Isomeric Shift P_Result ANESTHESIA (Cl- Influx) P_Effect->P_Result D_Effect Steric Mismatch: Cannot Engage Hydrophobic Pocket D_Struct->D_Effect D_Result NO ANESTHESIA (Silent at GABA-A) D_Effect->D_Result

Figure 1: Structure-Activity Relationship (SAR) demonstrating the "Lock and Key" failure of 3,5-DIPP at the GABAergic site.

Pharmacology & Mechanism of Action

Lack of Anesthetic Efficacy (Negative Control)

Research utilizing 3,5-DIPP as a probe has confirmed that the anesthetic effect of alkylphenols is strictly shape-dependent.

  • GABA

    
     Receptor:  Propofol binds to a transmembrane pocket at the 
    
    
    
    interface. The ortho alkyl bulk is required to wedge into this hydrophobic crevice. 3,5-DIPP, lacking this bulk near the hydroxyl, fails to stabilize the open channel conformation.
  • Experimental Evidence: In electrophysiological assays (patch-clamp), 3,5-DIPP elicits <5% of the chloride current observed with equimolar propofol.

Presynaptic Membrane Dynamics (Syntaxin1A Trapping)

Despite lacking anesthetic action, 3,5-DIPP is not biologically inert. It affects the fluidity of the presynaptic membrane and the mobility of SNARE complex proteins.

  • Mechanism: 3,5-DIPP partitions into the lipid bilayer, altering membrane viscosity.

  • Effect: It increases the mobility of Syntaxin1A (a protein required for neurotransmitter release) but fails to "trap" it in non-functional nanoclusters as effectively as propofol does. This dissociation between membrane partitioning and protein trapping further elucidates why it does not silence neuronal firing.

Antimicrobial & Antioxidant Activity

As an unhindered phenol, 3,5-DIPP retains significant reactivity:

  • Antioxidant: Acts as a radical scavenger (hydrogen donor) similar to

    
    -tocopherol.[1] The exposed hydroxyl group allows for rapid reaction with ROS (Reactive Oxygen Species), though the resulting phenoxyl radical is less stable than propofol's.
    
  • Antimicrobial: Identified as a major bioactive constituent (approx. 7.2%) in the essential oil of Sphaeranthus senegalensis. It disrupts bacterial cell membranes, leading to leakage of intracellular ions (K+, ATP) and cell death.

Experimental Protocols

Protocol A: Comparative Antioxidant Assay (DPPH)

Objective: To quantify the radical scavenging activity of 3,5-DIPP vs. Propofol.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare stock solutions (10 mM) of 3,5-DIPP and Propofol in ethanol.

  • Reaction Setup:

    • In a 96-well plate, mix 20

      
      L of test compound (serial dilutions: 10–200 
      
      
      
      M) with 180
      
      
      L of DPPH solution.
    • Control: Ethanol vehicle + DPPH.

    • Blank: Ethanol only.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Expectation: 3,5-DIPP will show faster kinetics but potentially lower total capacity than propofol due to radical stability differences.
    
Protocol B: Presynaptic Syntaxin1A Mobility Assay (FRAP)

Objective: To distinguish anesthetic vs. non-anesthetic membrane effects.

  • Cell Culture: Transfect PC12 cells with GFP-tagged Syntaxin1A.

  • Treatment:

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: Propofol (3

      
      M).[2][3]
      
    • Group C: 3,5-DIPP (3

      
      M).[2][3]
      
  • Imaging (FRAP):

    • Bleach a defined region of the membrane using a high-intensity laser (488 nm).

    • Monitor fluorescence recovery over 60 seconds.

  • Analysis:

    • Calculate the Diffusion Coefficient (

      
      ) and Mobile Fraction (
      
      
      
      ).[2]
    • Validating Criteria: Propofol should significantly restrict Syntaxin1A mobility (lower

      
      ). 3,5-DIPP should show minimal restriction or increased mobility compared to propofol, confirming the lack of functional "trapping."
      

Synthesis & Handling

Synthesis Workflow (Flow Chemistry Adaptation): While often isolated from natural sources, 3,5-DIPP can be synthesized via Friedel-Crafts alkylation, though controlling regioselectivity is challenging compared to the 2,6-isomer.

Synthesis_Flow Start Phenol + Isopropyl Bromide Cat Catalyst: AlCl3 (Lewis Acid) Start->Cat React Friedel-Crafts Alkylation (Thermodynamic Control) Cat->React Iso Isomer Mixture (2,6- / 2,4- / 3,5-DIPP) React->Iso Purify Fractional Distillation & Crystallization Iso->Purify Final Pure 3,5-Diisopropylphenol Purify->Final

Figure 2: General synthetic pathway. Note that thermodynamic conditions favor meta-substitution, whereas kinetic control favors ortho/para.

Safety Data:

  • Toxicity: Microtox assays indicate EC50 values in the range of

    
     to 
    
    
    
    mM.[4] It is considered a skin irritant and potentially toxic to aquatic life.
  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors.

References

  • Bademosi, A. T., et al. (2018). Trapping of Syntaxin1A in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic. Cell Reports, 22(2), 427-440.[2] Link

    • Establishes 3,5-DIPP as a non-anesthetic control th
  • Krasowski, M. D., et al. (2001). General Anesthetic Potencies of a Series of Propofol Analogs Correlate with Potency for Potentiation of GABA(A) Receptors. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351.[5] Link

    • Defines the structural requirements for anesthesia, excluding meta-substituted phenols.
  • Heil, T. P., & Lindsay, R. C. (1989). Toxicological properties of thio- and alkylphenols causing flavor tainting in fish from the upper Wisconsin River.[4][6] Journal of Environmental Science and Health, Part B, 24(4), 361-388. Link

    • Provides comparative toxicity data (Microtox EC50) for diisopropylphenol isomers.
  • Donkor, S., et al. (2021). Essential oils from Sphaeranthus senegalensis DC accelerate excision wound healing. Journal of Ethnopharmacology, 248, 112307.[7] Link

    • Identifies 3,5-DIPP as a bioactive antimicrobial constituent in wound healing oils.
  • Sigma-Aldrich. 3,5-Diisopropylphenol Product Specification & Safety Data Sheet. Link

    • Source for physicochemical properties and safety handling.[8]

Sources

Thermochemical Profiling of 3,5-Diisopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diisopropylphenol (3,5-DIPP) , a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol), presents a distinct thermochemical profile driven by its meta-substitution pattern. Unlike the liquid, sterically hindered Propofol, 3,5-DIPP exists as a solid at room temperature due to the accessibility of its phenolic hydroxyl group for intermolecular hydrogen bonding.

This guide provides a rigorous technical framework for the thermochemical characterization of 3,5-DIPP. It addresses the scarcity of direct experimental literature for this specific isomer by establishing validated protocols for determining its enthalpy of formation (


), enthalpy of fusion (

), and vapor pressure.

Key Technical Differentiators:

  • Phase Behavior: Solid (MP

    
     38°C est.) vs. Propofol (Liquid, MP 18°C).
    
  • Reactivity: Unhindered phenolic -OH allows for facile hydrogen bonding and derivatization, contrasting with the kinetically stabilized -OH of the 2,6-isomer.

  • Application: Precursor for high-performance phenolic resins and tyrosine analogues; potential impurity in Propofol synthesis.

Part 1: Molecular Structure & Purity Prerequisites

Structural Isomerism and Thermochemical Implications

The thermodynamic properties of 3,5-DIPP are governed by its symmetry (


 idealized) and the steric environment of the hydroxyl group.
  • 2,6-Diisopropylphenol (Propofol): Isopropyl groups at ortho positions create a "steric shield" around the oxygen atom, preventing effective hydrogen bonding. This results in a lower melting point and higher vapor pressure.

  • 3,5-Diisopropylphenol: Isopropyl groups at meta positions leave the hydroxyl group exposed. This facilitates the formation of intermolecular H-bonded networks in the crystal lattice, increasing the enthalpy of fusion and melting point.

Purity Standards for Calorimetry

Accurate thermochemical measurement requires samples of ultra-high purity (>99.9 mol%). Impurities, particularly isomeric byproducts (e.g., 2,4-DIPP or 2,6-DIPP), introduce significant errors in combustion calorimetry due to differences in heat capacity and packing energy.

Purification Protocol:

  • Fractional Recrystallization: Utilize non-polar solvents (e.g.,

    
    -hexane) to exploit the solubility differential between the solid 3,5-isomer and liquid isomers.
    
  • Zone Refining: For final polishing of the solid crystal.

  • Purity Verification:

    • GC-MS: To identify isomeric contaminants.

    • DSC Purity Analysis: Use the van't Hoff equation applied to the melting endotherm to calculate absolute purity.

Part 2: Phase Transition Thermodynamics

Melting Point and Enthalpy of Fusion

While literature estimates place the melting point of 3,5-DIPP near 38°C (311 K) , the unhindered hydroxyl group suggests the potential for higher melting polymorphs depending on crystallization kinetics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or similar).

  • Calibration: Indium (

    
    C) and Tin standards.
    
  • Sample: 2–5 mg in hermetically sealed aluminum pans (to prevent sublimation).

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 5°C/min to 100°C (First Heat).

    • Cool 5°C/min to 0°C.

    • Ramp 5°C/min to 100°C (Second Heat).

  • Data Extraction: The onset temperature (

    
    ) of the endothermic peak is taken as 
    
    
    
    . The area under the peak yields
    
    
    .
Vapor Pressure and Enthalpy of Vaporization

Due to its solid state and lower volatility compared to Propofol, the Transpiration Method is the gold standard for measuring the vapor pressure of 3,5-DIPP.

Methodology:

  • A carrier gas (

    
    ) is saturated with 3,5-DIPP vapor at a constant temperature 
    
    
    
    .
  • The mass of transported material (

    
    ) is collected in a cold trap over time 
    
    
    
    .
  • Vapor pressure

    
     is calculated via the ideal gas law:
    
    
    
    
  • 
     is derived from the slope of the plot of 
    
    
    
    vs
    
    
    (Clausius-Clapeyron relation).

Part 3: Enthalpy of Formation ( )

The standard molar enthalpy of formation is the fundamental thermodynamic parameter describing the compound's stability. For C/H/O compounds like 3,5-DIPP, this is determined via Static Bomb Combustion Calorimetry .

The Combustion Reaction


Experimental Workflow

The following diagram outlines the critical path for determining


 with high precision.

CombustionCalorimetry Sample 3,5-Diisopropylphenol (>99.9% Purity) Pellet Pelletization (Press into 1g tablet) Sample->Pellet Bomb Oxygen Bomb Setup (V = 0.3 L, P_O2 = 3.0 MPa) Add 1mL H2O Pellet->Bomb Ignition Ignition & Combustion (T_initial = 298.15 K) Bomb->Ignition TempMeasure Temp Rise Measurement (ΔT_ad via Thermistor) Ignition->TempMeasure Analysis Post-Combustion Analysis (CO2 Recovery / NO3- Titration) TempMeasure->Analysis Calc Calculation of ΔcU° (Apply Washburn Corrections) Analysis->Calc Verify C-balance Result Derive ΔfH°m (Hess's Law) Calc->Result

Figure 1: Workflow for Static Bomb Combustion Calorimetry to determine enthalpy of formation.

Calculation Logic
  • Internal Energy of Combustion (

    
    ):  Calculated from the corrected temperature rise multiplied by the energy equivalent of the calorimeter (
    
    
    
    ).
  • Enthalpy of Combustion (

    
    ): 
    
    
    
    
    Where
    
    
    mol (contraction of gas volume).
  • Enthalpy of Formation (

    
    ): 
    
    
    
    

Part 4: Comparative Structure-Property Logic

Understanding the thermochemical divergence between the 3,5- and 2,6-isomers is critical for separation and application logic.

StructureProperty Iso35 3,5-Diisopropylphenol (Meta-Substitution) OH_State35 Unhindered -OH Iso35->OH_State35 Iso26 2,6-Diisopropylphenol (Ortho-Substitution) OH_State26 Sterically Shielded -OH Iso26->OH_State26 Interactions35 Strong Intermolecular H-Bonding OH_State35->Interactions35 Interactions26 Weak/No H-Bonding (Van der Waals dominant) OH_State26->Interactions26 Prop35 Solid (MP ~38°C) Lower Vapor Pressure Interactions35->Prop35 Prop26 Liquid (MP 18°C) Higher Vapor Pressure Interactions26->Prop26

Figure 2: Causal pathway linking substitution pattern to macroscopic thermochemical properties.

Part 5: Data Summary & Reference Values

While specific experimental values for the 3,5-isomer are less abundant than for Propofol, the following table synthesizes the best available estimates and comparative data.

PropertySymbolValue (3,5-DIPP)Value (2,6-DIPP / Propofol)Source / Method
Physical State -SolidLiquidVisual / DSC
Melting Point

~38°C (311 K) [1]18°C (291 K) [2]DSC
Boiling Point

~260°C (est.)256°CDistillation
Enthalpy of Fusion

High (H-bonded lattice)19.2 kJ/mol [3]DSC Integration
pKa

~10.1 (Predicted)11.1Titration

Note: The higher pKa of Propofol reflects the difficulty of solvating the phenolate anion due to steric hindrance, a constraint absent in the 3,5-isomer.

References

  • ChemicalBook. 3,5-Diisopropylphenol Product Properties. Accessed Jan 2026.[1] Link

  • NIST Chemistry WebBook. Propofol (2,6-Diisopropylphenol) Thermochemistry. Standard Reference Database 69. Link

  • Verevkin, S. P. (1999). "Thermochemical properties of 2,6-diisopropylphenol." Journal of Chemical Thermodynamics. (Methodology reference for phenol combustion).
  • Ribeiro da Silva, M. A. V. et al. "Energetics of substituted phenols." Journal of Chemical Thermodynamics. (General reference for phenol calorimetry protocols).

Sources

Quantum Chemical Calculations for 3,5-Diisopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

3,5-Diisopropylphenol (CAS: 26886-05-5) is a meta-substituted phenolic compound, isomeric to the widely used anesthetic Propofol (2,6-diisopropylphenol). While Propofol owes its specific pharmacokinetic profile to the steric shielding of the hydroxyl group by ortho-isopropyl moieties, the 3,5-isomer presents a sterically accessible hydroxyl group.

For drug development professionals and structural chemists, this molecule serves two critical roles:

  • Synthetic Intermediate: It is a key precursor in the synthesis of tyrosine analogues for opioid receptor ligands (e.g., endomorphin-2 analogues).

  • SAR Benchmarking: It acts as a negative control or comparator in Structure-Activity Relationship (SAR) studies regarding steric effects on antioxidant capacity and anesthetic potency.

This guide provides a rigorous computational framework for characterizing 3,5-Diisopropylphenol, focusing on its electronic structure, acidity (pKa), and antioxidant potential (Bond Dissociation Enthalpy).

Computational Strategy & Methodology

To ensure Scientific Integrity , we employ Density Functional Theory (DFT) with dispersion corrections. The meta-positioning of isopropyl groups introduces weak non-covalent intramolecular interactions that standard functionals (like B3LYP) often underestimate.

Level of Theory Selection
ComponentRecommendationScientific Rationale
Functional M06-2X or wB97X-D These functionals explicitly account for medium-range dispersion forces, crucial for accurate conformational analysis of alkyl-substituted aromatics.
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is mandatory for describing the anionic character of the phenoxide form (ArO⁻) during pKa calculations.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating free energies of solvation (

), essential for pKa and solution-phase BDE.
Software Gaussian 16 / ORCA 5.0Industry standards for reliable thermodynamics.
Conformational Analysis (The "Isopropyl Rotor" Problem)

Unlike Propofol, where the isopropyl methines are locked by the OH group, the 3,5-isomer allows free rotation.

  • Directive: You must perform a potential energy surface (PES) scan of the C(phenyl)-C(isopropyl) dihedral angles before optimization.

  • Goal: Identify the global minimum where the isopropyl methine hydrogens are likely in-plane or slightly twisted relative to the aromatic ring to minimize steric clash with adjacent aromatic protons.

Experimental Protocols & Workflows

Protocol A: Geometry Optimization & Electronic State Verification

Objective: Obtain the thermodynamically stable structure in the ground state (


).
  • Input Generation: Construct the 3,5-diisopropylphenol structure. Set the initial dihedral angles for isopropyl groups to

    
     relative to the ring plane (staggered conformation).
    
  • Optimization (Gas Phase): Run Opt+Freq at M06-2X/6-311++G(d,p).

  • Validation:

    • Ensure zero imaginary frequencies .

    • Verify the O-H bond length is approx. 0.96 Å.

  • Solvation Re-optimization: Use the gas-phase geometry as a starting point for an SMD optimization in water (

    
    ) or benzene (
    
    
    
    ), depending on the intended biological environment (cytosol vs. lipid bilayer).
Protocol B: O-H Bond Dissociation Enthalpy (BDE)

Objective: Predict antioxidant radical scavenging potential via Hydrogen Atom Transfer (HAT).

The BDE is calculated via the enthalpy change of the homolytic cleavage:



Step-by-Step Workflow:

  • Calculate Enthalpy of Neutral Molecule (

    
    ):  From Protocol A.
    
  • Calculate Enthalpy of Radical (

    
    ): 
    
    • Remove the phenolic hydrogen.

    • Set multiplicity to Doublet (Charge = 0).

    • Run Opt+Freq (Unrestricted DFT: UM06-2X).

    • Note: Check Spin Contamination.

      
       should be 
      
      
      
      . If
      
      
      , use Spin Projected UMP2 or switch to ROHF-based DFT.
  • Calculate Enthalpy of Hydrogen Atom (

    
    ): 
    
    • Exact value at 298K is often taken as a constant or calculated at the same level of theory (approx -0.5 Hartrees + thermal corrections).

  • Compute BDE:

    
    
    
Protocol C: pKa Prediction (Thermodynamic Cycle)

Objective: Determine ionization state at physiological pH (7.4).

Direct calculation of pKa is error-prone. Use the Born-Haber thermodynamic cycle :





Critical Parameters:

  • 
    : Experimental value is -265.9 kcal/mol . Do not calculate this; use the standard constant.
    
  • 
    : 
    
    
    
    .

Visualizing the Computational Workflow

The following diagram illustrates the logical flow for determining the antioxidant potential (BDE) and Acidity (pKa) of 3,5-Diisopropylphenol.

G cluster_Antioxidant Antioxidant Pathway (BDE) cluster_Acidity Acidity Pathway (pKa) Input Input Structure 3,5-Diisopropylphenol ConfSearch Conformational Search (Dihedral Scan) Input->ConfSearch OptGas Geometry Opt + Freq (Gas Phase, M06-2X) ConfSearch->OptGas RadicalCalc Radical Calculation (ArO•, Doublet) OptGas->RadicalCalc Remove H• AnionCalc Anion Calculation (ArO⁻, Singlet) OptGas->AnionCalc Deprotonate (H+) Solvation SMD Solvation Energy (Water/Benzene) OptGas->Solvation CalcBDE Calculate BDE ΔH(rxn) RadicalCalc->CalcBDE HAtom H Atom Reference (H•) HAtom->CalcBDE AnionCalc->Solvation ThermoCycle Thermodynamic Cycle ΔG(soln) Solvation->ThermoCycle

Caption: Workflow for parallel determination of homolytic (antioxidant) and heterolytic (acidity) cleavage energies.

Comparative Data Analysis

When analyzing your results, use the following literature-derived benchmarks to validate your calculations. 3,5-Diisopropylphenol is expected to be more acidic and have a higher BDE than Propofol due to the lack of ortho-stabilization and steric hindrance.

Property3,5-Diisopropylphenol (Predicted)Propofol (2,6-isomer) (Ref)Mechanistic Explanation
O-H BDE (Gas) ~85-87 kcal/mol~82-84 kcal/molOrtho-isopropyls in Propofol stabilize the radical via shielding; 3,5-isomer lacks this, making the bond stronger.
pKa (Calc) ~10.1~11.1The 3,5-isomer anion is more accessible to solvent stabilization (water), lowering the pKa compared to the shielded Propofol.
HOMO Energy -6.2 eV-6.0 eVHigher ionization potential expected for the 3,5-isomer.

Interpretation:

  • Higher BDE: Suggests 3,5-diisopropylphenol is a weaker antioxidant than Propofol regarding direct Hydrogen Atom Transfer (HAT).

  • Lower pKa: Suggests it is more likely to exist as a phenolate anion at basic pH, which alters its solubility and receptor binding profile compared to Propofol.

References

  • Klein, E., & Lukeš, V. (2006). The O-H Bond Dissociation Energies of Substituted Phenols: A DFT Study. MDPI. [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 93189: 3,5-Diisopropylphenol. [Link]

  • Kahinar, M., et al. (2021). A Theoretical Study of 5-methyl-2-isopropylphenol (Thymol) by DFT. (Methodology Reference for Isopropyl Phenols). [Link]

  • Lucarini, M., et al. (2002).[1] Bond Dissociation Enthalpy of Phenolic Antioxidants.[2][1][3] Polish Journal of Food and Nutrition Sciences. [Link]

Sources

Advanced Synthesis Strategies for 3,5-Diisopropylphenol: Thermodynamic vs. Kinetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-diisopropylphenol (3,5-DIP) presents a unique challenge in organic process chemistry. Unlike its commercially dominant isomer, 2,6-diisopropylphenol (Propofol) , which is formed under kinetic control, 3,5-DIP represents the thermodynamic sink of the phenol alkylation landscape.

While 2,6-DIP is prized for its anesthetic properties, 3,5-DIP is a critical intermediate for high-performance phenolic resins, antioxidants, and specific cross-linking agents where meta-substitution provides necessary steric geometry. This guide details the rigorous methodologies required to access this thermodynamically stable isomer, moving beyond standard Friedel-Crafts protocols that favor ortho/para substitution. We present two distinct pathways: a scalable High-Temperature Isomerization route and a high-purity Deamination route.

Part 1: The Isomer Landscape & Thermodynamic Drivers

The Ortho/Para vs. Meta Conflict

In the alkylation of phenol with propylene, the hydroxyl group (-OH) is a strong ortho, para-director. Consequently, standard catalytic conditions (low temperature, Lewis acids) rapidly yield:

  • 2-isopropylphenol (Kinetic intermediate)

  • 2,6-diisopropylphenol (Kinetic product, "Propofol")[1][2][3][4]

  • 2,4-diisopropylphenol (Statistical byproduct)[4]

The 3,5-diisopropylphenol isomer is not formed directly via electrophilic aromatic substitution (EAS) because the meta positions are deactivated relative to the ortho/para positions. However, 3,5-DIP is the most thermodynamically stable isomer due to the relief of steric strain. The bulky isopropyl groups at the 2 and 6 positions (in Propofol) create significant repulsion with the hydroxyl group. Migrating these groups to the 3 and 5 positions minimizes this steric clash.

The Isomerization Network

To synthesize 3,5-DIP, one must force the system out of kinetic control and into thermodynamic equilibrium. This requires high temperatures (>200°C) and strong acid catalysts to facilitate transalkylation , where isopropyl groups detach and re-attach at the more stable meta positions.

IsomerizationNetwork cluster_kinetic Kinetic Domain (Low T) cluster_thermo Thermodynamic Domain (High T) Phenol Phenol (Start) Ortho 2-Isopropylphenol Phenol->Ortho + Propylene (Fast) Propofol 2,6-Diisopropylphenol (Propofol) Ortho->Propofol + Propylene (Fast) Para 2,4-Diisopropylphenol Ortho->Para + Propylene Propofol->Para Isomerization (Acid/Heat) Meta 3,5-Diisopropylphenol (Target) Propofol->Meta Slow Migration Para->Meta Transalkylation >200°C, Zeolite

Figure 1: The reaction network showing the shift from kinetic products (red) to the thermodynamic target (green).

Part 2: Synthesis Protocols

Method A: High-Temperature Isomerization (Scalable/Industrial)

Best for: Large-scale production where separation infrastructure exists.

This method utilizes "waste" isomers (2,6- and 2,4-DIP) or fresh phenol/propylene and subjects them to harsh conditions to force meta-migration.

Reagents & Equipment
  • Feedstock: Phenol and Propylene (molar ratio 1:2.2) OR Crude 2,6-diisopropylphenol.

  • Catalyst: H-Beta Zeolite (Si/Al ratio ~25) or Trifluoromethanesulfonic acid (Triflic acid). Note: H-Beta is preferred for ease of separation.

  • Reactor: High-pressure Monel or Hastelloy autoclave (to withstand acid/temp).

Step-by-Step Protocol
  • Loading: Charge the autoclave with Phenol (1.0 eq) and H-Beta Zeolite (5 wt% loading relative to phenol).

  • Alkylation/Isomerization: Pressurize with Propylene (maintain 5–10 bar). Heat rapidly to 230°C .

    • Mechanism Note: At 230°C, the initial kinetic formation of 2,6-DIP occurs within minutes. The subsequent 4–6 hours drive the intermolecular transalkylation to 3,5-DIP.

  • Equilibration: Maintain 230°C for 6 hours.

    • Checkpoint: Monitor via GC.[5][6] The 2,6-isomer peak will diminish, and the 3,5-isomer peak (longer retention time) will grow. Equilibrium typically yields ~60-70% 3,5-DIP, 20% 3-isopropylphenol, and 10% other isomers.

  • Workup: Cool to room temperature. Filter the catalyst. The filtrate is a dark oil containing the thermodynamic mix.

Method B: Deamination of 3,5-Diisopropylaniline (High Purity)

Best for: Pharmaceutical standards or research applications requiring >99% purity.

This route bypasses the statistical mess of alkylation by using a pre-functionalized aromatic ring.

Reagents
  • Precursor: 3,5-Diisopropylaniline (CAS 7544-57-2).[7]

  • Diazotization: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    , 30%).[8]
  • Hydrolysis: Copper(II) Sulfate (

    
    ) solution (catalytic).
    
Step-by-Step Protocol
  • Salt Formation: In a 3-neck flask, dissolve 3,5-diisopropylaniline (0.1 mol) in 30%

    
     (100 mL). Cool to 0–5°C in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (0.11 mol) in water, maintaining internal temperature <5°C. Stir for 30 min. The solution will turn clear/yellowish as the diazonium salt forms.
    
  • Hydrolysis (The Critical Step):

    • Prepare a separate flask with 10%

      
       and 
      
      
      
      (1g) heated to reflux (100°C).
    • Slow Addition: Drip the cold diazonium solution slowly into the boiling acid.

    • Why? Instant hydrolysis prevents side coupling reactions (azo dye formation). The nitrogen gas (

      
      ) evolution will be vigorous.
      
  • Extraction: Steam distill the mixture immediately or cool and extract with Dichloromethane (DCM).

  • Result: The organic layer contains high-purity 3,5-DIP.

Part 3: Purification & Characterization

Separating 3,5-DIP from its isomers is feasible due to the "Steric Inhibition of Hydrogen Bonding" effect.

Distillation Logic
  • 2,6-DIP (Propofol): The hydroxyl group is flanked by two bulky isopropyl groups. This creates a "steric shield," preventing the -OH from forming strong intermolecular hydrogen bonds. Result: Lower Boiling Point (~256°C).

  • 3,5-DIP: The hydroxyl group is unhindered. It can freely hydrogen bond with other molecules. Result: Significantly Higher Boiling Point (>265°C).

Table 1: Physicochemical Comparison for Separation

Property2,6-Diisopropylphenol3,5-DiisopropylphenolSeparation Strategy
Boiling Point 256°C~268°C (Predicted)Fractional Distillation
pKa ~11.0 (Less acidic)~10.0 (More acidic)Caustic Wash (pH 10.5)
Melting Point 18°C>50°C (Solid)Recrystallization (Hexane)
Purification Workflow
  • Caustic Wash (Optional): Wash the crude mixture with dilute NaOH (pH ~10.5). 3,5-DIP (more acidic) will preferentially enter the aqueous phase as the phenolate, while sterically hindered 2,6-DIP remains largely organic.

  • Fractional Distillation: Use a vacuum distillation column (Vigreux or packed).

    • Fraction 1: 2,6-DIP (Fore-run).[2]

    • Fraction 2: 2,4-DIP.[4]

    • Fraction 3:3,5-DIP (Main fraction, high boiling).

  • Recrystallization: Dissolve the high-boiling fraction in hot hexane. Cool to 0°C. 3,5-DIP crystallizes as white needles; remaining oils stay in solution.

PurificationFlow Crude Crude Reaction Mix (2,6-DIP, 2,4-DIP, 3,5-DIP) VacDist Vacuum Distillation (10 mbar) Crude->VacDist Frac1 Fraction 1: 2,6-DIP (Low BP) VacDist->Frac1 First Cut Frac2 Fraction 2: 2,4-DIP (Mid BP) VacDist->Frac2 Second Cut Frac3 Fraction 3: 3,5-DIP (High BP) VacDist->Frac3 Residue/Final Cut Cryst Recrystallization (Hexane, 0°C) Frac3->Cryst Final Pure 3,5-DIP Crystals (>99%) Cryst->Final

Figure 2: Purification workflow exploiting boiling point and solubility differences.

References

  • Thermodynamic Stability of Isomers

    • Gong, Y., et al. "Thermodynamic equilibrium of alkylated phenols over zeolite catalysts." Journal of Catalysis, 2014. Link (Generalized reference for phenol alkylation thermodynamics).

  • Propofol vs.

    • Mougeot, R., et al. "Continuous Flow Synthesis of Propofol." Molecules, 2021, 26(23), 7183. Link (Demonstrates the kinetic control required to avoid 3,5-DIP, inversely validating the high-temp requirement for 3,5-DIP).

  • Aniline Precursor Data

    • National Institutes of Health. "3,5-Diisopropylaniline - PubChem Compound Summary." PubChem. Link

  • Boiling Point & Physical Properties

    • Stenutz, R. "Data for 2,6-diisopropylphenol (Propofol)."[1] Stenutz.eu. Link (Establishes the baseline BP for the ortho-isomer to contrast with the meta-isomer).

  • General Isomerization Mechanisms

    • Bokade, V.V., et al. "Selective synthesis of propofol... over H-beta." RSC Advances, 2014. Link (Discusses catalyst selectivity and the formation of byproducts).

Sources

Health and safety information for 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Health, Safety, and Handling of 3,5-Diisopropylphenol in Research Environments

Part 1: Executive Summary & Core Directive

The Critical Distinction: The primary safety risk associated with 3,5-Diisopropylphenol is not merely its intrinsic toxicity, but its frequent confusion with its structural isomer, Propofol (2,6-Diisopropylphenol) . While Propofol is a widely characterized anesthetic, the 3,5-isomer is a chemical intermediate with a distinct toxicological profile and no approved clinical use.

This guide provides an autonomous, self-validating safety protocol for researchers using 3,5-Diisopropylphenol as a building block—specifically in the synthesis of opioid receptor ligands (endomorphin-2 analogues) and as a precursor in continuous-flow synthesis of hindered phenolic antioxidants.

Operational Stance: Treat this compound as a Corrosive Solid/Irritant with high lipophilicity. Unlike simple phenol, the isopropyl groups increase lipid solubility, potentially accelerating dermal absorption. Standard "splash and rinse" protocols are insufficient; an engineered barrier approach is required.

Part 2: Chemical Identity & Physicochemical Properties

Identity Verification: Before any experimental workflow, verify the reagent identity to prevent isomer confusion.

ParameterDataRelevance to Safety
Chemical Name 3,5-DiisopropylphenolNOT Propofol (2,6-isomer)
CAS Number 26886-05-5 Unique identifier for inventory tracking
Physical State Solid / Low-Melting SolidDust hazard at RT; Liquid hazard >38°C
Melting Point ~38°C (100°F)Easily liquefies on warm days or handling
Boiling Point ~260°CLow vapor pressure, but fumes if heated
Solubility Lipophilic (Soluble in DCM, MeOH)Insoluble in water ; difficult to rinse off skin
pKa ~10.1Weak acid; forms phenolate salts with bases

Part 3: Toxicological Profile & Hazard Identification

GHS Classification (Synthesized from ECHA & SDS Data):

  • Skin Corrosion/Irritation (Category 2/1B): Causes severe skin irritation or burns depending on concentration and contact duration.

  • Serious Eye Damage/Irritation (Category 1/2A): Risk of permanent corneal damage.

  • STOT-SE (Category 3): May cause respiratory tract irritation.[1][2]

Mechanistic Insight: As a hindered phenol, 3,5-Diisopropylphenol acts as a proton donor. Upon contact with biological tissue, it can denature proteins and disrupt cell membranes via lipid peroxidation mechanisms.

  • Acute Effects: Immediate stinging is not always present (anesthetic effect of phenols), leading to delayed chemical burns.

  • Systemic Risk: High lipophilicity allows it to bypass the stratum corneum. While specific LD50 data for the 3,5-isomer is sparse compared to Propofol, structurally similar alkylphenols exhibit hepatic and renal toxicity upon chronic exposure.

Part 4: Risk Management & Exposure Control

Engineering Controls
  • Primary Barrier: All handling of the solid or melt must occur within a certified chemical fume hood .

  • Static Control: The dry solid may generate static charge. Use antistatic weighing boats and ground all glass vessels during transfer to prevent dust explosions, although the risk is lower than with fine organic powders.

Personal Protective Equipment (PPE) Matrix
Body PartStandardRecommendation & Rationale
Hands Double Gloving Inner: Nitrile (4 mil). Outer: Silver Shield (Laminate) or Viton. Rationale: Simple nitrile degrades rapidly against phenols and halogenated solvents often used with this compound.
Eyes ANSI Z87.1+ Chemical splash goggles. Face shield required if handling >10g of molten material.
Respiratory P95/P100 If hood work is impossible (not recommended), use a half-mask with Organic Vapor/Acid Gas cartridges + P100 pre-filter.
Body Chem-Resistant Lab coat required.[3] Tyvek sleeves recommended for scale-up synthesis.

Part 5: Emergency Response Protocols

The "Solubility Trap": Because 3,5-Diisopropylphenol is water-insoluble, washing with water alone often spreads the chemical rather than removing it.

Protocol: Skin Exposure

  • Immediate Action: Brush off dry solid.

  • Solubilization: If available, use a Polyethylene Glycol (PEG 300 or 400) spray or wipe immediately to solubilize the phenol from the skin.

  • Flushing: Rinse with copious water for 15 minutes after PEG application (or immediately if PEG is unavailable).

  • Medical: Seek evaluation for any sign of whitening (blanching) of the skin, which indicates deep tissue penetration.

Protocol: Spills

  • Solid Spill: Do not sweep (dust hazard). Use a HEPA vacuum or wet wipe method.

  • Melt Spill: Allow to cool and solidify, then scrape. Treat residue with dilute NaOH to form the water-soluble phenolate, then clean.

Part 6: Synthesis & Experimental Context

Application: 3,5-Diisopropylphenol is frequently used as a nucleophile in the synthesis of opioid receptor ligands (e.g., tyrosine analogues).[4][5] It also serves as a model substrate in continuous flow chemistry to study steric hindrance effects in Friedel-Crafts alkylations.

Visualizing the Structural Divergence: The diagram below illustrates the critical difference between the 3,5-isomer (reagent) and the 2,6-isomer (drug), highlighting the safety decision path.

G Start Reagent Intake: Diisopropylphenol Isomer Check Check Substitution Pattern (NMR/Label) Start->Check Iso26 2,6-Diisopropylphenol (Propofol) Check->Iso26 Ortho-substituted Iso35 3,5-Diisopropylphenol (CAS 26886-05-5) Check->Iso35 Meta-substituted Risk26 Risk: Anesthetic Effect Clinical Regulation Iso26->Risk26 Risk35 Risk: Chemical Burn Synthesis Intermediate Iso35->Risk35 Action35 Protocol: 1. Fume Hood Only 2. PEG 400 Decon Ready 3. Avoid Dust Generation Risk35->Action35

Figure 1: Isomer differentiation workflow. Critical check required to distinguish the synthesis intermediate (3,5) from the anesthetic (2,6).[6]

Part 7: Handling Workflow (Solid vs. Melt)

Since the melting point is ~38°C, the compound often transitions states during handling.

Handling State Current State of 3,5-Diisopropylphenol Solid Solid (<38°C) State->Solid Liquid Melt/Liquid (>38°C) State->Liquid HazardS Hazard: Irritant Dust Solid->HazardS HazardL Hazard: Vapor & Rapid Absorption Liquid->HazardL ControlS Use Anti-static Spatula Avoid rapid pouring HazardS->ControlS ControlL Use Positive Displacement Pipette Pre-warm glassware HazardL->ControlL

Figure 2: State-dependent handling controls. The low melting point requires readiness for both solid and liquid hazards.

Part 8: References

  • PubChem. (n.d.).[2] Compound Summary: 3,5-Diisopropylphenol (CID 93189). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (Contextualizes 3,5-isomer as a synthesis byproduct/intermediate). Retrieved January 28, 2026, from [Link]

  • Georgia Tech EHS. (n.d.). Safe Handling of Toxic Materials: Phenol and Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Using 3,5-Diisopropylphenol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for medicinal chemists and pharmacologists utilizing 3,5-Diisopropylphenol (3,5-DIPP) .[1] Unlike its famous isomer Propofol (2,6-diisopropylphenol), 3,5-DIPP is rarely the end-point drug; rather, it is a critical Structure-Activity Relationship (SAR) probe and a versatile building block for constructing sterically defined bioactive scaffolds.[1]

A Strategic Probe for Steric, Electronic, and Membrane-Dynamic Effects[1][2]

Executive Summary & Strategic Value

3,5-Diisopropylphenol (3,5-DIPP) is the meta-substituted isomer of the intravenous anesthetic Propofol.[1] While chemically similar, its biological profile is radically different, making it an indispensable tool for deconstructing the mechanisms of ligand-gated ion channels (e.g., GABA_A) and membrane dynamics.

Key Differentiators (The "Meta" Effect)
FeaturePropofol (2,6-DIPP) 3,5-Diisopropylphenol (3,5-DIPP) Medicinal Chemistry Implication
Steric Environment Hydroxyl group is shielded by bulky isopropyls.[1]Hydroxyl group is exposed ; steric bulk is distal.3,5-DIPP tests the necessity of the "steric shield" for receptor binding.
Anesthetic Activity Potent Hypnotic.Non-Anesthetic / Inactive. Acts as a perfect "Negative Control" for anesthesia mechanism studies.
Metabolic Stability Slow Glucuronidation (Steric hindrance).Rapid Glucuronidation (Accessible OH).Useful for designing "soft drugs" or prodrugs with tunable half-lives.[1]
pKa (Acidity) ~11.1 (Less Acidic).~10.1 (More Acidic).3,5-DIPP ionizes more readily at physiological pH, altering distribution.[1]

Chemical Reactivity Profile

3,5-DIPP functions as an electron-rich phenol.[1] The meta-positioning of the isopropyl groups leaves the ortho (C2, C6) and para (C4) positions highly activated for electrophilic aromatic substitution (EAS).

Reactivity Hotspots
  • Hydroxyl Group (O-H): Unhindered. Reacts rapidly with acyl chlorides, isocyanates, and alkyl halides. Unlike Propofol, it does not require forcing conditions (e.g., NaH/DMF) for etherification; standard Williamson conditions (K2CO3/Acetone) suffice.

  • C4 Position (Para): The most nucleophilic carbon site. Ideal for formylation (Vilsmeier-Haack) or halogenation to create biaryl precursors.[1]

  • C2/C6 Positions (Ortho): Secondary sites for substitution, allowing for the creation of highly substituted "dendritic" cores.

Application Workflows

Application A: The "Steric Probe" in GABAergic Drug Design

When optimizing positive allosteric modulators (PAMs) for the GABA_A receptor, distinguishing between specific binding and non-specific membrane perturbation is difficult.

  • Hypothesis Testing: If a novel derivative loses activity when the isopropyl groups are moved from 2,6 to 3,5, the pharmacophore requires a steric clash or specific hydrophobic pocket fill near the phenol headgroup.

  • Protocol: Use 3,5-DIPP as a displacement ligand in radiolabeled binding assays ([3H]-muscimol or [35S]-TBPS) to determine if binding is competitive or allosteric.[1]

Application B: Membrane Dynamics & Syntaxin Mobility

Recent studies indicate that anesthetics affect the mobility of presynaptic proteins (e.g., Syntaxin1A).

  • Mechanism: Propofol restricts Syntaxin1A mobility, facilitating vesicle fusion inhibition.

  • Contrast: 3,5-DIPP increases Syntaxin1A mobility.

  • Utility: Use 3,5-DIPP to validate that observed cellular effects are due to specific protein conformational trapping rather than general lipid bilayer fluidization.[1]

Application C: Synthesis of Opioid Receptor Ligands

3,5-DIPP is used to synthesize tyrosine mimics.[2][3] The 3,5-diisopropyl tyrosine moiety provides a bulky, lipophilic amino acid side chain that can penetrate hydrophobic pockets in GPCRs (e.g.,


-opioid receptors) without the conformational rigidity of a fused ring system.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diisopropylphenol from 3,5-Diisopropylaniline

Rationale: Direct alkylation of phenol yields thermodynamic mixtures.[1] The diazonium route ensures regiospecificity.

Reagents:

  • 3,5-Diisopropylaniline (1.0 eq)[1]

  • Sulfuric Acid (H2SO4), 35% aq.

  • Sodium Nitrite (NaNO2)

  • Urea (quencher)

  • Copper(II) Sulfate (CuSO4) solution (1M)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3,5-diisopropylaniline (10 mmol) in 35% H2SO4 (20 mL). Cool to 0–5 °C in an ice bath.

    • Add NaNO2 (11 mmol) in water (5 mL) dropwise, maintaining temp < 5 °C. Stir for 30 min.

    • Self-Validation: Solution should become clear/yellow. Add a spatula tip of Urea to destroy excess nitrous acid (starch-iodide paper test should eventually be negative).[1]

  • Hydrolysis (The Sandmeyer-type Hydroxylation):

    • Prepare a refluxing solution of 10% H2SO4 (50 mL) containing CuSO4 (1 mmol) as a radical scavenger/catalyst.

    • Add the cold diazonium salt solution dropwise to the boiling acid solution.

    • Observation: Nitrogen gas (N2) will evolve vigorously. The solution will turn dark, and an oily layer (the phenol) will separate.

  • Work-up:

    • Cool to room temperature. Extract with Dichloromethane (DCM, 3 x 30 mL).

    • Wash combined organics with Brine. Dry over Na2SO4.

    • Concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Hexanes:Ethyl Acetate 9:1). 3,5-DIPP moves slower than the starting aniline but faster than most oxidation byproducts.

    • Yield: Typically 65–75%.

    • Characterization: 1H NMR (CDCl3):

      
       6.6 (s, 1H, p-H), 6.4 (s, 2H, o-H), 4.8 (s, 1H, OH), 2.8 (sept, 2H, CH), 1.2 (d, 12H, CH3).
      
Protocol 2: Regioselective Formylation (Vilsmeier-Haack)

Rationale: To install a carbon handle at the C4 position for further scaffold elaboration.[1]

Reagents:

  • 3,5-Diisopropylphenol (1.0 eq)[1][4]

  • Phosphorus Oxychloride (POCl3, 1.2 eq)

  • Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM)

Steps:

  • Generate the Vilsmeier reagent: Add POCl3 dropwise to DMF at 0 °C. Stir for 30 min (white precipitate forms).

  • Add 3,5-DIPP (dissolved in minimal DCM) to the reagent at 0 °C.

  • Warm to reflux (40 °C) for 2 hours.

  • Hydrolysis: Pour reaction mixture onto crushed ice/sodium acetate solution. Stir for 1 hour to hydrolyze the iminium intermediate.

  • Result: 4-Hydroxy-2,6-diisopropylbenzaldehyde (Note: Numbering changes due to priority, but the formyl group goes between the isopropyls? Correction: No, 3,5-DIPP has isopropyls at 3 and 5.[1] The Para position is C4. The formyl goes to C4. The product is 4-hydroxy-2,6-diisopropylbenzaldehyde is INCORRECT naming.

    • Correction: Starting material: 1-OH, 3,5-di-iPr.[1]

    • Product: 1-OH, 3,5-di-iPr, 4-CHO.[1]

    • IUPAC Name:[1][4][5] 4-Hydroxy-2,6-diisopropylbenzaldehyde is actually the product of formylating Propofol.[1]

    • For 3,5-DIPP: The formyl group adds ortho or para. Para (C4) is sterically hindered by the two flanking isopropyls at 3 and 5? Yes.

    • Steric Check: Position 4 is flanked by isopropyls at 3 and 5.[6] Position 2 and 6 are flanked by OH and H. Position 2/6 is less hindered than Position 4.

    • Reaction Outcome: Electrophilic attack likely favors C2/C6 (Ortho) due to the "buttressing effect" blocking C4.

    • Revised Product:2-Hydroxy-4,6-diisopropylbenzaldehyde .[1]

Visualizing the SAR Landscape

The following diagram illustrates the structural divergence and resulting biological logic between Propofol and 3,5-DIPP.

G cluster_0 Anesthetic (Active) cluster_1 Non-Anesthetic (Probe) Propofol Propofol (2,6-DIPP) [Steric Shield at OH] GABA GABA_A Receptor Modulation (+) Propofol->GABA High Affinity Reactivity Reactivity Profile Propofol->Reactivity Resistant to Glucuronidation DIPP35 3,5-Diisopropylphenol [Exposed OH] Membrane Membrane Fluidity / Syntaxin Mobility DIPP35->Membrane Alters Dynamics Inactive No Hypnotic Effect DIPP35->Inactive Lack of Steric Fit DIPP35->Reactivity Rapid Conjugation caption Fig 1. Mechanistic divergence: 2,6-substitution enables anesthesia; 3,5-substitution abolishes it.

[1]

Safety & Handling

  • Hazards: Like all phenols, 3,5-DIPP is corrosive and toxic if absorbed through the skin. It acts as a protein denaturant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4 °C. While less prone to oxidation than Propofol (due to lack of electron-rich crowding?), it will darken upon air exposure to form quinones.

  • Disposal: Segregate as halogen-free organic waste. Do not mix with oxidizing agents.

References

  • Krasowski, M. D., et al. (2001). "General Anesthetic Potencies of a Series of Propofol Analogs Correlate with Potency for Potentiation of GABA_A Receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bademosi, A. T., et al. (2018). "Trapping of Syntaxin1a in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic." Cell Reports. (Demonstrates 3,5-DIPP as a control for membrane mobility). Link

  • ChemicalBook. "3,5-Diisopropylphenol Product & Safety Data." Link

  • Nguyen, D., et al. (2010). "Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds." European Journal of Pharmaceutical Sciences. Link

  • GuideChem. "Synthesis and Precursors of 3,5-Diisopropylphenol." Link

Sources

Application Note: High-Purity Synthesis of 3,5-Diisopropylphenol via Friedel-Crafts Alkylation and Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3,5-Diisopropylphenol (3,5-DIP) is a critical intermediate in the synthesis of specialized phenolic resins, antioxidants, and pharmaceutical pharmacophores. Unlike its well-known isomer 2,6-diisopropylphenol (Propofol), which is produced via kinetic control, 3,5-DIP is the thermodynamic product of the Friedel-Crafts alkylation of phenol.

Direct alkylation of phenol with propylene typically yields ortho- and para- substituted products (2-isopropylphenol, 4-isopropylphenol, and 2,6-DIP) due to the strong activating and ortho/para-directing nature of the hydroxyl group. Accessing the meta- (3,5-) substitution pattern requires a protocol driven by thermodynamic equilibration (isomerization) under harsh acidic conditions or the use of shape-selective zeolite catalysts at elevated temperatures.

This guide details a robust two-stage protocol:

  • Non-Selective Alkylation: Rapid alkylation of phenol to generate a mixture of isopropylphenols.

  • Thermodynamic Isomerization: High-temperature acid-catalyzed rearrangement to enrich the 3,5-DIP isomer, followed by fractional crystallization/distillation.

Reaction Mechanism & Regioselectivity Control

The synthesis relies on the reversibility of the Friedel-Crafts alkylation. Under kinetic control (low temperature), the reaction is irreversible, favoring ortho and para positions. Under thermodynamic control (high temperature, strong acid), the isopropyl carbocations detach and re-attach (transalkylation) until the most sterically stable configuration—the meta isomer—is achieved.

Reaction Pathway Diagram

G cluster_0 Reactants cluster_1 Kinetic Phase (T < 100°C) cluster_2 Thermodynamic Phase (T > 200°C) Phenol Phenol Ortho 2-Isopropylphenol (Kinetic Product) Phenol->Ortho Fast Para 4-Isopropylphenol (Kinetic Product) Phenol->Para Fast Propylene Propylene / IPA Propylene->Ortho Propofol 2,6-Diisopropylphenol (Propofol) Ortho->Propofol + Propylene Meta 3,5-Diisopropylphenol (Thermodynamic Target) Ortho->Meta Isomerization (Acid/Heat) Para->Meta Isomerization Propofol->Meta Transalkylation

Figure 1: Kinetic vs. Thermodynamic pathways in phenol alkylation. The dashed lines represent the critical high-temperature isomerization steps required to access the 3,5-isomer.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Phenol >99% Purity, CrystallineSubstrate
Propylene Gas (99.5%) or Isopropyl Alcohol (IPA)Alkylating Agent
Catalyst Zeolite H-Beta (Si/Al ~25) or AlCl₃ Acid Catalyst
Solvent Cyclohexane (Optional) or NeatReaction Medium
Reactor High-Pressure Autoclave (Hastelloy/SS316)Containment
Step-by-Step Procedure
Phase 1: Alkylation (Formation of Crude Mixture)
  • Loading: Charge the autoclave with Phenol (1.0 equiv) and Zeolite H-Beta (5-10 wt% relative to phenol) .

    • Note: If using

      
      , use 2-3 mol% under strictly anhydrous conditions. Zeolites are preferred for easier workup and reusability.
      
  • Inerting: Purge the reactor with

    
     three times to remove oxygen (prevents oxidation/tar formation).
    
  • Heating: Heat the reactor to 140°C .

  • Addition: Introduce Propylene gas to maintain a pressure of 5-10 bar . Alternatively, pump Isopropyl Alcohol (IPA) slowly (0.5 mL/min) if using liquid alkylating agent.

  • Reaction: Stir at 800 RPM for 2–4 hours.

    • Checkpoint: Monitor consumption of phenol via GC. The mixture will primarily contain 2-IPP, 4-IPP, and 2,6-DIP at this stage.

Phase 2: High-Temperature Isomerization (The Critical Step)
  • Temperature Ramp: Increase reactor temperature to 230°C – 250°C .

  • Equilibration: Maintain this temperature for 4–6 hours .

    • Mechanism:[1][2][3][4][5] At this temperature, the bulky isopropyl groups migrate from the crowded ortho positions to the meta positions.

  • Sampling (QC): Take hourly aliquots. Analyze via GC-FID.

    • Target: Look for the decline of the 2,6-DIP peak and the growth of the 3,5-DIP peak.

    • Stop Condition: When the ratio of 3,5-DIP to other isomers stabilizes (typically ~60-70% of the di-alkylated fraction).

Phase 3: Workup & Purification
  • Filtration: Cool the mixture to 80°C and filter hot to remove the Zeolite catalyst.

  • Neutralization (if AlCl3 used): Quench with ice water/HCl, extract with toluene, and wash with brine.

  • Fractional Distillation:

    • Perform vacuum distillation (10-20 mbar).

    • Fraction 1: Mono-isopropylphenols (recycle to reactor).

    • Fraction 2: 2,6-Diisopropylphenol (Boiling Point ~256°C atm).

    • Fraction 3: 3,5-Diisopropylphenol (Boiling Point ~265°C atm).

  • Crystallization (Final Polish): 3,5-DIP is a solid at room temperature (MP ~50-53°C), whereas 2,6-DIP is a liquid. Recrystallize the enriched distillate from n-hexane at 0°C to obtain high-purity crystals.

Analytical Validation & QC

Expected Data
Parameter2,6-DIP (Propofol)3,5-DIP (Target)
Physical State Liquid (MP 18°C)Solid (MP 52°C)
GC Retention Elutes EarlierElutes Later
1H NMR (Aromatic) Doublet (~7.1 ppm), Triplet (~6.9 ppm)Singlet (~6.5 ppm, 1H), Singlet (~6.7 ppm, 2H)
Substitution 1,2,3-Substitution Pattern1,3,5-Substitution Pattern
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield of 3,5-Isomer Temperature too low (<200°C)Increase isomerization temperature to drive thermodynamic equilibrium.
High Poly-Alkylation Excess PropyleneReduce Propylene/Phenol ratio to 2.0:1.0 exactly.
Tar Formation Oxidation or T too highEnsure strict

atmosphere; do not exceed 260°C.

Process Workflow Diagram

Workflow Start Start: Phenol + Catalyst Alkylation Step 1: Alkylation (140°C, 5 bar Propylene) Forms Kinetic Mixture Start->Alkylation Isomerization Step 2: Isomerization (240°C, 4-6 Hours) Migrates Isopropyl to Meta Alkylation->Isomerization Thermodynamic Drive Filtration Step 3: Catalyst Removal (Hot Filtration) Isomerization->Filtration Distillation Step 4: Vacuum Distillation Separates Mono/Di isomers Filtration->Distillation Crystallization Step 5: Crystallization (Hexane, 0°C) Isolates 3,5-DIP Solid Distillation->Crystallization Enriched Fraction

Figure 2: Operational workflow for the conversion of phenol to 3,5-diisopropylphenol.

Safety & Handling

  • Phenol: Highly toxic and corrosive. Rapidly absorbed through skin. Mandatory: Butyl rubber gloves, face shield, and immediate access to PEG-400/Polyethylene Glycol for skin decontamination.

  • Propylene: Extremely flammable gas. Ensure autoclave is grounded and leak-tested.

  • Pressure: The reaction involves pressures up to 10-15 bar. Use rated pressure vessels with burst disks.

References

  • Friedel-Crafts Chemistry & Isomerization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Zeolite Catalysis for Phenol Alkylation: Wang, Q., et al. "Shape-selective alkylation of phenol with propylene over H-Beta zeolites." Journal of Catalysis.

  • Thermodynamic Stability of Alkylphenols: "Isomerization of isopropylphenols over solid acid catalysts." Industrial & Engineering Chemistry Research.

  • Propofol vs. 3,5-DIP Synthesis: "Continuous Flow Synthesis of Propofol" (Contrasting kinetic 2,6-synthesis vs thermodynamic requirements). Molecules. Link

  • 3,5-Diisopropylphenol Properties: PubChem Compound Summary for CID 7465 (Isomers) and CAS 26886-05-5. Link

Sources

Analytical methods for the quantification of 3,5-Diisopropylphenol in a mixture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 3,5-Diisopropylphenol

Abstract

This guide details the analytical protocols for the quantification of 3,5-Diisopropylphenol (3,5-DIP), a structural isomer of the anesthetic Propofol (2,6-Diisopropylphenol). While Propofol is widely characterized, 3,5-DIP presents unique separation challenges due to its thermodynamic stability and lack of steric hindrance at the phenolic hydroxyl group. This note provides two validated workflows: Capillary Gas Chromatography (GC-FID/MS) for high-resolution isomer separation and Reverse-Phase HPLC (RP-HPLC) using phenyl-selective stationary phases for pharmaceutical matrices.

Introduction & Chemical Context

The quantification of 3,5-DIP is critical in two primary contexts: as a process impurity in the synthesis of Propofol and as an intermediate in the production of opioid receptor ligands.

  • The Isomer Challenge: The primary difficulty lies in resolving 3,5-DIP from its isomers, particularly 2,6-DIP (Propofol) and 2,4-DIP.[1]

  • Mechanistic Differentiator:

    • 2,6-DIP (Propofol): The hydroxyl group is flanked by two bulky isopropyl groups (ortho-substitution). This creates significant steric hindrance, shielding the hydroxyl group. It lowers the boiling point (~256°C) and reduces polarity.

    • 3,5-DIP: The isopropyl groups are in the meta positions. The hydroxyl group is unhindered. This results in stronger hydrogen bonding, a higher boiling point (~260°C), and higher reactivity toward derivatization reagents.

Method A: GC-FID/MS (Gold Standard for Isomer Resolution)

Gas chromatography is the preferred method for separating alkylphenol isomers due to the distinct boiling point differences driven by steric shielding.

Chromatographic Conditions
  • Column Selection: A non-polar 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5MS, ZB-5) is recommended. The boiling point differential between 2,6-DIP and 3,5-DIP allows for baseline resolution.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection: Split (10:1) to prevent column overload; 1 µL injection volume.

  • Detector: FID (Quantification) or MS (Identification/Trace Analysis).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1101800
Ramp 252200
Ramp 3202803.0
  • Note: The slow ramp (5°C/min) between 180°C and 220°C is critical. 2,6-DIP (Propofol) will elute first due to steric shielding (lower effective BP). 3,5-DIP will elute later due to stronger intermolecular H-bonding.

Derivatization (Self-Validating Step)

To confirm peak identity without a mass spectrometer, use Silylation .

  • Reagent: BSTFA + 1% TMCS.

  • Protocol: Mix 100 µL sample + 50 µL reagent. Incubate at 60°C for 20 mins.

  • Validation Logic: 3,5-DIP is unhindered and silylates rapidly. 2,6-DIP is sterically hindered and reacts very slowly or requires harsh conditions.

    • Observation: If the suspected 3,5-DIP peak shifts significantly (to higher MW/retention) while the Propofol peak remains largely unchanged, the identification is confirmed.

Method B: HPLC-UV (Pharmaceutical Matrices)

For samples in biological fluids or non-volatile solvents, HPLC is required. Standard C18 columns often fail to resolve these isomers adequately.

Column Selection: The "Phenyl" Advantage

Do not use a standard C18 column. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[2]

  • Mechanism:[3] These phases utilize ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     interactions. The electron density of the aromatic ring in 3,5-DIP interacts differently with the stationary phase compared to the sterically crowded 2,6-DIP ring, providing superior selectivity.
    
Protocol Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5).

    • Why Acid? Phenols are weak acids (pKa ~10). Low pH keeps them protonated (neutral), preventing peak tailing and ensuring consistent retention.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 276 nm (Phenolic maximum).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 80% B (Linear Ramp)

    • 15-20 min: 80% B (Wash)

Visualization & Workflow

Analytical Decision Matrix

AnalyticalWorkflow Start Start: Sample Containing 3,5-DIP MatrixCheck Is the Matrix Volatile? Start->MatrixCheck GC_Path Method A: GC-FID/MS (High Resolution) MatrixCheck->GC_Path Yes (Solvent/API) HPLC_Path Method B: HPLC-UV (Aqueous/Bio Matrix) MatrixCheck->HPLC_Path No (Plasma/Buffer) Deriv Derivatization Check (BSTFA + TMCS) GC_Path->Deriv GC_Result 3,5-DIP elutes AFTER 2,6-DIP (Boiling Point Dominant) Deriv->GC_Result 3,5-DIP Reacts Fast 2,6-DIP Reacts Slow ColumnSel Select Phenyl-Hexyl Column (Pi-Pi Interaction) HPLC_Path->ColumnSel HPLC_Result 3,5-DIP elutes BEFORE 2,6-DIP (Polarity/Sterics Dominant) ColumnSel->HPLC_Result

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample matrix and required selectivity.

Summary of Quantitative Data

Parameter2,6-DIP (Propofol)3,5-DIP (Analyte)Impact on Method
Substitution Ortho (Hindered)Meta (Unhindered)3,5-DIP is more reactive.
Boiling Point ~256°C~260°C3,5-DIP elutes later in GC.
pKa ~11.0~10.13,5-DIP is slightly more acidic.
Polarity Lower (Shielded OH)Higher (Exposed OH)3,5-DIP elutes earlier in RP-HPLC.

References

  • United States Pharmacopeia (USP). Propofol Monograph: Related Compounds. USP-NF. (Standard for impurity limits in Propofol).

  • National Institute of Standards and Technology (NIST). Gas Chromatography Retention Data for Alkylphenols. NIST Chemistry WebBook, SRD 69. (Source for boiling point and retention index data).

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (Technical guide on Phenyl-Hexyl stationary phase selection).

  • Sigma-Aldrich. Product Specification: 3,5-Diisopropylphenol.[4][5] (Physical property verification).[6]

Sources

HPLC method development for 3,5-Diisopropylphenol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3,5-Diisopropylphenol Analysis

Executive Summary & Technical Context

3,5-Diisopropylphenol (CAS: 26886-05-5) is a meta-substituted phenolic isomer of the widely used anesthetic Propofol (2,6-Diisopropylphenol) .[1] While Propofol relies on the steric hindrance of the ortho-isopropyl groups for its pharmacokinetic profile, the meta-substituted 3,5-isomer presents distinct chemical reactivity and toxicological potential.

The Analytical Challenge: The primary difficulty in analyzing 3,5-DIPP is positional isomerism . Both 3,5-DIPP and Propofol share the same molecular weight (178.27 g/mol ) and similar lipophilicity (LogP ~3.8–4.1).[1] Standard C18 columns often fail to resolve these isomers at low levels due to overlapping hydrophobic interaction mechanisms.[1][2]

The Solution: This protocol utilizes a Phenyl-Hexyl stationary phase combined with a Methanol-based mobile phase .[1][2][3] This system leverages


 interactions, which are sterically accessible in the planar 3,5-DIPP molecule but hindered in the crowded 2,6-DIPP (Propofol) molecule, providing superior selectivity.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.[1][2]

PropertyValueMethodological Implication
Structure Phenol with two isopropyl groups at meta positions.[1]Planar aromatic accessibility allows strong

retention.[1][2]
pKa ~10.1Weak acid.[1][2] Mobile phase pH must be < 8.0 (ideally < 4.[1][2]0) to keep it protonated (

form) and prevent peak tailing.
LogP ~3.8 – 4.1Highly hydrophobic.[1][2] Requires high organic content (>70%) for elution.[1][2]
UV Max 210 nm (primary), 270 nm (secondary)Use 270 nm for selectivity (avoids solvent cut-off noise); use 210 nm for trace impurity analysis.[1]
Mechanism of Separation (Expert Insight)
  • Why Phenyl-Hexyl? On a C18 column, separation is driven purely by hydrophobicity.[1][2] Since the isomers have similar LogP, resolution is poor. A Phenyl-Hexyl column introduces a secondary separation mechanism:

    
     electron interaction between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2]
    
  • Why Methanol? Acetonitrile's triple bond (

    
    ) has its own 
    
    
    
    electrons that can compete with the analyte for stationary phase sites, dampening the selectivity.[1] Methanol does not interfere, maximizing the resolution between the isomers.[1][2]

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing this specific separation.

MethodDevelopment Start Start: 3,5-DIPP Analysis ColumnSelect Stationary Phase Selection Goal: Isomer Resolution Start->ColumnSelect C18 C18 Column (Hydrophobic Only) ColumnSelect->C18 Poor Resolution Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) ColumnSelect->Phenyl Recommended MobilePhase Mobile Phase Selection Goal: Maximize Pi-Pi Interaction ACN Acetonitrile (Suppresses Pi-Pi) MobilePhase->ACN MeOH Methanol (Enhances Pi-Pi) MobilePhase->MeOH Optimal Selectivity PH_Control pH Control (pH 2.5) Suppress Phenol Ionization Detection Detection Optimization UV 270nm vs 210nm PH_Control->Detection FinalMethod Final Validated Protocol Detection->FinalMethod Phenyl->MobilePhase MeOH->PH_Control

Caption: Decision tree highlighting the critical switch from standard C18/ACN chemistry to Phenyl-Hexyl/MeOH for isomeric resolution.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 3,5-Diisopropylphenol (>98% purity).[1]

  • System Suitability Standard: Mixture of Propofol (2,6-DIPP) and 3,5-DIPP (1:1 ratio, 50 µg/mL each).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.[1][2]

  • Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µmMaximizes selectivity for aromatic isomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of the phenol group (

).[1][2]
Mobile Phase B 100% MethanolPromotes

interactions better than Acetonitrile.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.[1][2]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 270 nmSpecific for phenols; minimizes baseline drift from gradients.[1]
Gradient Program

The molecule is lipophilic.[1][2] An isocratic hold is often insufficient for cleaning the column of late-eluting dimers.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 4060Initial equilibration
15.0 1585Linear gradient to elute isomers
18.0 595Wash step (remove dimers)
22.0 595Hold wash
22.1 4060Return to initial
28.0 4060Re-equilibration

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria using the System Suitability Standard .

  • Resolution (

    
    ): 
    
    • The critical pair is Propofol (2,6-DIPP) and 3,5-DIPP .[1]

    • Requirement:

      
      .[1][2][3][4]
      
    • Note: Propofol typically elutes earlier on Phenyl-Hexyl phases due to steric shielding of the aromatic ring reducing

      
      -interaction, whereas 3,5-DIPP interacts more strongly and elutes later.
      
  • Tailing Factor (

    
    ): 
    
    • Requirement:

      
       for the 3,5-DIPP peak.[1][2]
      
    • Troubleshooting: If tailing increases, lower the pH of Mobile Phase A (add more acid) to ensure full protonation.[1][2]

  • Precision:

    • Requirement: %RSD of peak area < 2.0% for 6 replicate injections.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution with Propofol Loss of

selectivity.[1]
Ensure Mobile Phase B is Methanol , not Acetonitrile.[1][2] Check column chemistry (must be Phenyl-Hexyl or Biphenyl).[1][2]
Peak Tailing Silanol interaction or ionization.[1][2][3]Ensure pH is < 3.[1][2]0. Use a high-quality "end-capped" column.[1][2]
Baseline Drift UV absorbance of solvent.[1][2][3]Use HPLC-grade Methanol.[1][2] Switch detection to 270 nm (away from solvent cutoff).[1][2]
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (60% MeOH).[1] Do not dissolve pure sample in 100% MeOH if injecting large volumes.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Propofol Monograph 10.0. (Defines Propofol Impurity standards and general liquid chromatography requirements). [1]

  • United States Pharmacopeia (USP) . Propofol: Related Compounds. USP-NF.[1][2] (Provides framework for impurity resolution testing). [1]

  • Phenomenex . Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. (Authoritative guide on using Methanol vs. Acetonitrile for Phenyl-Hexyl columns).

  • PubChem . Compound Summary: 3,5-Diisopropylphenol (CAS 26886-05-5).[1][5][6] National Library of Medicine.[1][2] (Physicochemical data source). [1]

  • Welch Materials . A Guide to Selective Columns for Isomer Separation. (Technical breakdown of positional isomer separation strategies).

Sources

GC-MS Analysis of 3,5-Diisopropylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5-Diisopropylphenol (3,5-DIPP), a structural isomer of the anesthetic Propofol (2,6-Diisopropylphenol). This guide addresses the critical need for isomer-specific resolution in pharmaceutical impurity profiling and synthetic intermediate analysis.

Abstract

3,5-Diisopropylphenol is a key intermediate in the synthesis of novel opioid receptor ligands and a critical process impurity in the manufacturing of Propofol. Due to the structural similarity between the 3,5- and 2,6-isomers, standard chromatographic methods often fail to resolve them. This protocol establishes a high-resolution GC-MS workflow utilizing trimethylsilyl (TMS) derivatization to enhance volatility and peak symmetry, ensuring precise quantification and identification.

Introduction & Scientific Rationale

The Isomer Challenge

The primary analytical challenge lies in distinguishing 3,5-Diisopropylphenol (meta-substituted) from its isomer Propofol (ortho-substituted).

  • Propofol (2,6-isomer): The hydroxyl group is sterically hindered by two bulky isopropyl groups. This "ortho-effect" shields the hydroxyl group, reducing intermolecular hydrogen bonding, lowering the boiling point, and typically causing it to elute earlier on non-polar columns.

  • 3,5-Diisopropylphenol: The hydroxyl group is unhindered. Stronger intermolecular hydrogen bonding leads to higher boiling points, later retention times, and potential peak tailing if not derivatized.

Derivatization Strategy

Direct injection of phenols often results in peak tailing due to interaction with active sites (silanols) in the inlet and column. We utilize Silylation (BSTFA + 1% TMCS) to replace the active protic hydrogen with a trimethylsilyl (TMS) group.

  • Mechanism:

    
    
    
  • Benefit: Improves thermal stability, reduces polarity, and produces a distinct mass shift (+72 Da) that aids in spectral confirmation.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 3,5-Diisopropylphenol (CAS: 26886-05-5).[1][2]

  • Internal Standard (IS): Thymol or Propofol-d17 (if available); alternatively, 2,4-Diisopropylphenol.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Ethyl Acetate (anhydrous), Hexane (HPLC grade).

Sample Preparation Workflow

This workflow is designed for plasma or aqueous reaction mixtures.

Step 1: Extraction

  • Aliquot 200 µL of sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard solution (10 µg/mL in methanol).

  • Add 500 µL of Ethyl Acetate/Hexane (50:50 v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Transfer 400 µL of the upper organic layer to a clean GC vial insert.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 2: Derivatization

  • Reconstitute the dried residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex.

  • Incubate at 60°C for 30 minutes (Heat ensures complete reaction of the sterically unhindered 3,5-isomer and any hindered impurities).

  • Cool to room temperature before injection.

GC-MS Method Parameters
ParameterSettingRationale
Instrument Agilent 7890/5977 (or equivalent)Single Quadrupole sufficient for EI analysis.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for aromatics.
Inlet Temp 250°CEnsures rapid volatilization of TMS derivatives.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Source)Standard EI temperature.
Quadrupole 150°C

Oven Temperature Program:

  • Initial: 60°C (Hold 1 min) - Focuses solvent and volatiles.

  • Ramp 1: 15°C/min to 140°C - Rapid approach to elution zone.

  • Ramp 2: 5°C/min to 200°C - Slow ramp to resolve 2,6- and 3,5- isomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Column bake-out.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI, 70 eV)

Both isomers (MW 178) and their TMS derivatives (MW 250) share similar fragmentation pathways but differ in ion ratios.

  • Underivatized 3,5-Diisopropylphenol (MW 178):

    • Molecular Ion (

      
      ):  m/z 178 (Distinct).
      
    • Base Peak: m/z 163 (

      
      ). Benzylic cleavage of a methyl group from the isopropyl chain.
      
    • Secondary Ions: m/z 135 (

      
      ), m/z 107.
      
  • TMS Derivative of 3,5-Diisopropylphenol (MW 250):

    • Molecular Ion (

      
      ):  m/z 250.
      
    • Base Peak: m/z 235 (

      
      ). Loss of methyl from the TMS group or isopropyl chain (TMS methyl loss is favored).
      
    • Diagnostic Ion: m/z 73 (

      
      ).
      
SIM Acquisition Table (For Quantification)

Use Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
3,5-DIPP-TMS 235.1 250.273.150 ms
Propofol-TMS 235.1 250.2163.150 ms
Thymol-TMS (IS) 207.1 222.173.150 ms
Chromatographic Separation

On a DB-5MS column:

  • Propofol-TMS (2,6-isomer): Elutes earlier . The bulky TMS group flanked by two isopropyl groups creates a "ball-bearing" effect, reducing retention.

  • 3,5-DIPP-TMS (3,5-isomer): Elutes later . The linear geometry allows better interaction with the stationary phase.

Visualization of Workflow & Pathway

Figure 1: Analytical Workflow and Fragmentation Logic

G cluster_frag EI Fragmentation Pathway (TMS Derivative) Sample Sample Matrix (Plasma/Reaction Mix) Extract LLE Extraction (Ethyl Acetate/Hexane) Sample->Extract Isolation Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Extract->Deriv Dry & React GC GC Separation (DB-5MS Column) Deriv->GC Injection MS MS Detection (EI) SIM Mode: m/z 235, 250 GC->MS Elution M_Ion Molecular Ion [M]+ m/z 250 MS->M_Ion Ionization Base_Peak Base Peak [M - CH3]+ m/z 235 M_Ion->Base_Peak -CH3 (Benzylic/TMS loss)

Caption: Figure 1. End-to-end analytical workflow for 3,5-Diisopropylphenol, including extraction, silylation derivatization, and the primary mass spectral fragmentation pathway.

Method Validation & Troubleshooting

Linearity and Limits
  • Linear Range: 50 ng/mL – 5000 ng/mL.

  • LOD: ~10 ng/mL (SIM mode).

  • Recovery: >90% using Ethyl Acetate/Hexane extraction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in inlet.Ensure reagents are fresh; replace inlet liner; increase derivatization time.
Co-elution Fast temperature ramp.Slow the oven ramp to 2°C/min between 140°C and 180°C.
Low Sensitivity Moisture in sample.TMS reagents are moisture-sensitive. Ensure sample is completely dry before adding BSTFA.

References

  • NIST Mass Spectrometry Data Center. (2014).[2] Phenol, 3,5-bis(1-methylethyl)- Mass Spectrum. NIST WebBook. Available at: [Link]

  • Lee, H. et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B. Available at: [Link]

  • PubChem. (2025).[3] 3,5-Diisopropylphenol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application of 3,5-Diisopropylphenol in the synthesis of novel polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Hydrophobic Polymers via 3,5-Diisopropylphenol Functionalization

Executive Summary & Scientific Rationale

This guide details the application of 3,5-Diisopropylphenol (3,5-DIPP) as a precursor for synthesizing novel high-glass-transition temperature (


) methacrylic polymers.

While the 2,6-isomer (Propofol) is widely known in pharmacology, its steric hindrance at the ortho positions makes downstream polymerization of its derivatives difficult due to severe backbone crowding. 3,5-DIPP offers a superior structural alternative for materials science:

  • Steric Balance: The meta-substitution pattern provides sufficient free volume to lower the dielectric constant (

    
    ) and hydrophobicity without sterically inhibiting the polymerization of the methacrylate group.
    
  • Thermal Stability: The aromatic rigidity combined with bulky isopropyl groups restricts chain mobility, significantly elevating

    
    .
    
  • Processability: Unlike many fluorinated alternatives, 3,5-DIPP derivatives remain soluble in common organic solvents (THF, Toluene) due to the aliphatic isopropyl chains.

Primary Application: Low-k dielectric interlayers for microelectronics, hydrophobic coatings, and rigid blocks in amphiphilic block copolymers for drug delivery.

Strategic Workflow

The synthesis follows a two-stage "Monomer-to-Polymer" pathway. We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure precise molecular weight control, which is critical for processing uniform thin films.

G Start 3,5-Diisopropylphenol (Starting Material) Step1 Esterification (Methacryloyl Chloride) Start->Step1 TEA, DCM 0°C to RT Inter Monomer: 3,5-DIPPMA Step1->Inter Purification (Silica Column) Step2 RAFT Polymerization (AIBN / CPADB) Inter->Step2 70°C, 24h Degassed Final Poly(3,5-DIPPMA) (Target Polymer) Step2->Final Precip. in Methanol

Figure 1: Synthetic pathway from 3,5-diisopropylphenol to controlled methacrylate polymer.

Protocol 1: Synthesis of 3,5-Diisopropylphenyl Methacrylate (Monomer)

This step functionalizes the phenolic hydroxyl group. The use of a hindered base (Triethylamine) and low temperature prevents premature polymerization.

Materials:

  • 3,5-Diisopropylphenol (CAS: 26886-05-5)

  • Methacryloyl Chloride (Freshly distilled)

  • Triethylamine (TEA) (Dried over KOH)

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 3,5-Diisopropylphenol (10.0 g, 56 mmol) and TEA (8.6 mL, 62 mmol) in anhydrous DCM (150 mL). Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add Methacryloyl Chloride (6.0 mL, 62 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (TEA·HCl) will form.[1]

  • Work-up:

    • Filter off the TEA[2]·HCl salt.

    • Wash the filtrate sequentially with: 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry organic layer over MgSO₄ and concentrate via rotary evaporation.

  • Purification: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5).

  • Validation (NMR):

    • Look for the disappearance of the phenolic -OH peak (~4.5-5.0 ppm).

    • Confirm appearance of vinyl protons at δ 6.30 and 5.75 ppm .

Protocol 2: RAFT Polymerization of 3,5-DIPPMA

We employ RAFT to achieve a narrow Polydispersity Index (PDI < 1.2), essential for consistent thermal properties.

Materials:

  • Monomer: 3,5-DIPPMA (Synthesized above)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: AIBN (Recrystallized)

  • Solvent: Anisole or Toluene

Step-by-Step Methodology:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100.

    • [Monomer] : [RAFT] : [Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve 3,5-DIPPMA (2.0 g), CPADB (22 mg), and AIBN (2.6 mg) in Anisole (4 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen terminates RAFT radicals). Backfill with Nitrogen.[3]

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C for 24 hours.

  • Quenching: Cool the tube rapidly in liquid nitrogen and expose to air to stop the reaction.

  • Isolation: Precipitate the polymer dropwise into excess cold Methanol (10x volume). Filter and dry under vacuum at 40°C for 24 hours.

Characterization & Expected Properties

The resulting Poly(3,5-DIPPMA) exhibits distinct properties compared to standard PMMA or Propofol-based derivatives.

Table 1: Comparative Properties of Methacrylate Polymers

PropertyPoly(Methyl Methacrylate) (PMMA)Poly(2,6-DIPPMA) (Propofol-based)Poly(3,5-DIPPMA) (Novel)
Glass Transition (

)
~105°C~130°C (Low MW limit)~145°C - 155°C
Polymerization Yield High (>90%)Low (<40%) due to steric hindranceHigh (>85%)
Water Contact Angle ~70°~95°~105° (Superhydrophobic)
Dielectric Constant (

)
~3.6~2.8~2.5 - 2.6
Solubility Acetone, THF, TolueneLimitedExcellent in THF, CHCl₃

Expert Insight on


:  The 3,5-substitution pattern allows for tighter packing of the backbone than the 2,6-isomer, while the isopropyl groups still restrict rotation. This unique "Goldilocks" zone results in a higher 

than both PMMA (too flexible) and 2,6-DIPPMA (too sterically strained to form long chains effectively).

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 93189, 3,5-Diisopropylphenol. Retrieved from [Link]

  • Monomer Synthesis Principles

    • RSC Advances.[5] (2014).[5] Selective synthesis of diisopropylphenol isomers. This paper establishes the stability and reactivity differences between 2,6 and 3,5 isomers. Retrieved from [Link]

  • Polymerization Methodology (RAFT)

    • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[6] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Standard protocol for methacrylate RAFT polymerization. Retrieved from [Link]

  • Dielectric Properties of Bulky Phenolics

    • Macromolecules. (2018).[7] Structure-property relationships in methacrylates with bulky side groups for low-k applications. (General reference for mechanism). Retrieved from [Link]

Sources

Application Note: Comparative Bioactivity Profiling of 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Decoupling Anesthetic Efficacy from Phenolic Antioxidant Potential via Structural Isomerism

Abstract

This technical guide details the biochemical and electrophysiological characterization of 3,5-diisopropylphenol (3,5-DIPP) . While its structural isomer, propofol (2,6-diisopropylphenol) , is a potent intravenous anesthetic acting via GABA(_A) receptor modulation, 3,5-DIPP exhibits a distinct pharmacological profile. This guide provides protocols to validate 3,5-DIPP as a critical negative control for anesthetic mechanisms while retaining significant antioxidant capacity . These assays are essential for Structure-Activity Relationship (SAR) studies aimed at isolating neuroprotective phenolic mechanisms from sedative side effects.

Introduction: The Structural Imperative

The biological activity of alkylphenols is strictly governed by steric and electronic environments surrounding the phenolic hydroxyl (-OH) group.

  • Propofol (2,6-DIPP): Ortho-isopropyl groups create a steric shield, facilitating specific hydrophobic interactions within the transmembrane domain of the

    
    -subunit of the GABA(_A) receptor.
    
  • 3,5-DIPP: Meta-substitution removes this steric bulk from the hydroxyl vicinity, drastically reducing affinity for the anesthetic binding pocket.

Research Utility: 3,5-DIPP is the "silent" isomer. If a biological effect (e.g., neuroprotection, membrane fluidity change) is observed with both Propofol and 3,5-DIPP, the mechanism is likely GABA-independent (e.g., free radical scavenging). If the effect is seen only with Propofol, it is GABA-dependent .

Visualizing the SAR Logic

SAR_Logic cluster_0 Active Anesthetic cluster_1 Inactive Control Propofol Propofol (2,6-DIPP) Ortho Ortho-Alkyls (Steric Shield) Propofol->Ortho Common Phenolic Core (Antioxidant Activity) Propofol->Common GABA_Bind High Affinity GABA-A Binding Ortho->GABA_Bind DIPP35 3,5-DIPP Meta Meta-Alkyls (Exposed -OH) DIPP35->Meta DIPP35->Common No_Bind Negligible GABA-A Binding Meta->No_Bind

Figure 1: Structure-Activity Relationship (SAR) logic distinguishing the anesthetic 2,6-isomer from the non-anesthetic 3,5-isomer.

Protocol A: Electrophysiological Validation (TEVC)

Objective: To confirm the lack of GABAergic modulation by 3,5-DIPP. System: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes. Target: Recombinant human GABA(A) receptors (


 subtype).
Materials
  • Xenopus laevis oocytes (Stage V-VI).

  • cDNA plasmids: Human

    
    , 
    
    
    
    , and
    
    
    subunits.
  • Test Compound: 3,5-Diisopropylphenol (dissolved in DMSO, final bath concentration <0.1% DMSO).

  • Positive Control: Propofol (2,6-diisopropylphenol).[1][2][3]

  • Agonist: GABA (gamma-aminobutyric acid).[2][3][4]

  • Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

Experimental Workflow
  • Expression: Inject oocytes with cRNA ratio 1:1:1 (

    
    ). Incubate for 24–48 hours at 18°C.
    
  • Basal Current: Clamp oocyte at -60 mV. Establish stable baseline in ND96.

  • EC10 Determination: Apply varying GABA concentrations to determine the EC

    
     (concentration producing 10% of maximal response) for the specific oocyte batch.
    
  • Co-application (Potentiation Assay):

    • Perfuse GABA (EC

      
      )  alone (Control Response).
      
    • Wash (5 min).[5]

    • Perfuse GABA (EC

      
      ) + 3,5-DIPP (varying 
      
      
      
      M)
      .
    • Expectation: Little to no increase in current amplitude.[1]

  • Direct Activation Assay:

    • Perfuse 3,5-DIPP (up to 100

      
      M)  in the absence of GABA.
      
    • Expectation: No current (Propofol elicits current at high concentrations).

Data Analysis & Interpretation

Calculate the Potentiation Ratio :


.
CompoundConcentrationPotentiation Ratio (Expected)Interpretation
Propofol 5

M
> 5.0xStrong Positive Allosteric Modulator
3,5-DIPP 5

M
0.9 – 1.1xInactive / Non-Modulator
3,5-DIPP 50

M
< 1.2xInactive (High Dose)

Protocol B: Antioxidant Capacity (DPPH Assay)

Objective: To demonstrate that 3,5-DIPP retains chemical bioactivity (radical scavenging) despite lacking receptor activity. Principle: The stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is purple (517 nm). Upon reduction by a hydrogen donor (phenolic -OH), it turns yellow.

Materials
  • Reagent: DPPH (0.1 mM in Methanol). Prepare fresh and protect from light.

  • Samples: 3,5-DIPP (10–200

    
    M in Methanol).
    
  • Standard: Trolox or Ascorbic Acid.

  • Blank: Methanol only.

Step-by-Step Protocol
  • Preparation: Prepare a dilution series of 3,5-DIPP in methanol.

  • Reaction: In a 96-well plate, mix:

    • 20

      
      L of 3,5-DIPP sample.
      
    • 180

      
      L of DPPH working solution.
      
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ) using a microplate reader.
    
Calculation


Success Criteria: 3,5-DIPP should exhibit a dose-dependent increase in scavenging activity, comparable to Propofol. This confirms that the meta-positioning of alkyl groups does not hinder the antioxidant capacity of the phenolic ring.

DPPH_Workflow Start Start: DPPH Radical (Purple) Mix Mix with 3,5-DIPP Start->Mix Reaction H-Atom Transfer (Phenol -> Radical) Mix->Reaction 30 min Dark Result Reduced DPPH (Yellow) Measure Abs @ 517nm Reaction->Result

Figure 2: Colorimetric workflow for verifying antioxidant retention in 3,5-DIPP.

Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: To ensure observed effects in biological models are not due to cell death. Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Expose cells to 3,5-DIPP (1–100

    
    M) for 24 hours.
    
    • Note: Include a DMSO vehicle control (max 0.1%).

  • Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Interpretation: 3,5-DIPP generally exhibits cytotoxicity profiles similar to propofol. Significant toxicity is usually observed only >50–100


M.

References

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351.

  • Trapani, G., et al. (1998). Propofol analogues.[6] Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors.[7][6] Journal of Medicinal Chemistry, 41(11), 1846-1854.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.

  • Eckenhoff, R. G., et al. (2002). Amino acid resolution of halothane binding sites in human serum albumin. Journal of Biological Chemistry, 277, 26355-26364. (Context on anesthetic binding pockets).

  • Baker, M. T., & Naguib, M. (2005). Propofol: the challenges of formulation.[1] Anesthesiology, 103(4), 860-876. (Context on phenolic structure and formulation).

Sources

Application Note: Strategic Derivatization of 3,5-Diisopropylphenol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3,5-Diisopropylphenol (3,5-DIPP) is a structural isomer of the widely used anesthetic Propofol (2,6-diisopropylphenol). While Propofol relies on steric hindrance at the ortho positions to modulate GABAA receptor binding, 3,5-DIPP presents a distinct pharmacological profile characterized by reduced steric shielding of the phenolic hydroxyl group and altered lipophilicity.

This application note details the derivatization of 3,5-DIPP to access novel therapeutic spaces, specifically:

  • Peptidomimetics: Utilizing 3,5-DIPP as a conformationally restricted Tyrosine bio-isostere for opioid receptor ligands (Endomorphin-2 analogs).

  • Non-Sedating Antioxidants: Exploiting the phenolic radical scavenging capability without the sedative side effects associated with the 2,6-isomer.

  • Prodrug Design: Leveraging the accessible hydroxyl group for esterification to improve bioavailability and solubility.

Key Structural Differentiators
FeaturePropofol (2,6-DIPP)3,5-DiisopropylphenolImpact on Derivatization
Hydroxyl Accessibility Sterically Hindered (Shielded)Sterically Accessible 3,5-DIPP allows faster esterification/etherification kinetics.
GABAA Activity High (Potent Anesthetic)Low / Negligible 3,5-DIPP derivatives are suitable for non-CNS or non-sedating indications.
Primary Application Anesthesia / SedationOpioid Ligands / Antioxidants Ideal scaffold for Tyrosine mimicry in peptide synthesis.

Chemical Biology & Mechanism of Action

The Tyrosine Bio-isostere Hypothesis

In drug design, the 3,5-diisopropyl substitution pattern mimics the side chain of Tyrosine but adds significant hydrophobic bulk. When incorporated into peptide ligands (e.g., Endomorphin-2), this moiety:

  • Increases Lipophilicity: Enhances blood-brain barrier (BBB) penetration.

  • Restricts Conformation: The isopropyl groups limit the rotation of the aromatic ring within the receptor pocket, potentially locking the ligand into a high-affinity conformation for

    
    -opioid receptors.
    
Antioxidant Radical Scavenging

Like


-tocopherol (Vitamin E), 3,5-DIPP acts as a chain-breaking antioxidant. The phenolic hydrogen is donated to neutralize reactive oxygen species (ROS).
  • Mechanism:

    
    
    
  • Stability: The resulting phenoxyl radical (

    
    ) is stabilized by resonance and the inductive effect of the isopropyl groups, preventing it from propagating the radical chain reaction.
    
Visualizing the Structure-Activity Relationship (SAR)

SAR_Analysis Substrate 3,5-Diisopropylphenol (Scaffold) Hydroxyl Phenolic -OH Group (Nucleophile) Substrate->Hydroxyl MetaPos 3,5-Isopropyl Groups (Hydrophobic Bulk) Substrate->MetaPos Deriv_Ester Ester Prodrugs (Improved Solubility) Hydroxyl->Deriv_Ester Esterification Deriv_Ether Ether/Peptide Linkage (Tyrosine Mimic) Hydroxyl->Deriv_Ether Williamson Ether Synthesis Activity_Antiox Antioxidant Activity (H-atom donor) Hydroxyl->Activity_Antiox Radical Scavenging Activity_Opioid Mu-Opioid Binding (Endomorphin-2 Analog) MetaPos->Activity_Opioid Conformational Lock Deriv_Ether->Activity_Opioid Peptide Integration

Figure 1: SAR Map of 3,5-Diisopropylphenol. The accessible hydroxyl group facilitates derivatization, while the meta-isopropyl groups drive receptor selectivity and lipophilicity.

Experimental Protocols

Protocol A: Synthesis of 3,5-DIPP Ester Prodrugs

Objective: Create a water-soluble prodrug to improve bioavailability. Unlike Propofol, which requires specialized conditions due to steric hindrance, 3,5-DIPP reacts readily under standard Steglich esterification conditions.

Materials:

  • 3,5-Diisopropylphenol (1.0 eq)[1]

  • Succinic anhydride (1.2 eq) (or amino acid derivative)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of 3,5-DIPP in 50 mL anhydrous DCM under nitrogen atmosphere.

  • Activation: Add TEA (15 mmol) and DMAP (1 mmol). Stir for 10 minutes at 0°C.

  • Acylation: Slowly add Succinic anhydride (12 mmol). Allow the mixture to warm to room temperature (RT).

  • Reaction Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The spot for 3,5-DIPP (

    
    ) should disappear.
    
  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove DMAP/TEA.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ether or purify via flash column chromatography.

Validation Point:

  • 1H NMR (CDCl3): Look for the shift of the aromatic protons and the appearance of the succinate methylene protons (

    
     ppm). The phenolic proton signal (
    
    
    
    ppm) will vanish.
Protocol B: Synthesis of Tyrosine-Analogue Building Block

Objective: Convert 3,5-DIPP into an amino-acid-like building block (O-alkylation) for solid-phase peptide synthesis (SPPS), creating a "super-lipophilic" Tyrosine mimic.

Workflow Diagram:

Synthesis_Workflow Step1 3,5-DIPP + Bromoacetate Step2 K2CO3 / DMF Reflux 80°C Step1->Step2 Step3 Intermediate: Ethyl (3,5-diisopropylphenoxy)acetate Step2->Step3 Step4 Hydrolysis (LiOH / THF:H2O) Step3->Step4 Step5 Product: (3,5-Diisopropylphenoxy)acetic acid Step4->Step5

Figure 2: Conversion of 3,5-DIPP to a carboxylic acid linker suitable for peptide coupling.

Detailed Steps:

  • Alkylation:

    • Combine 3,5-DIPP (10 mmol) and Potassium Carbonate (

      
      , 20 mmol) in DMF (30 mL).
      
    • Add Ethyl bromoacetate (12 mmol) dropwise.

    • Heat to 80°C for 12 hours.

  • Extraction: Pour into ice water. Extract with Ethyl Acetate.

  • Hydrolysis:

    • Dissolve the ester intermediate in THF:Water (1:1).

    • Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Precipitate the free acid.

  • Coupling (SPPS): This acid can now be used in standard Fmoc-based solid-phase peptide synthesis to introduce the 3,5-DIPP moiety at the N-terminus of an opioid peptide sequence.

Protocol C: Comparative Antioxidant Assay (DPPH)

Objective: Quantify the radical scavenging activity of 3,5-DIPP derivatives compared to Propofol (2,6-DIPP) and Vitamin E.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).

  • Test compounds: 3,5-DIPP, Propofol (Positive Control), Ascorbic Acid (Standard).

  • 96-well microplate reader (Absorbance at 517 nm).

Procedure:

  • Preparation: Prepare serial dilutions of 3,5-DIPP (10

    
    M to 500 
    
    
    
    M) in methanol.
  • Incubation: Add 20

    
    L of sample to 180 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Reaction: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
  • Data Output: Plot % Inhibition vs. Concentration to determine

    
    .
    

Expected Results:

  • Propofol (2,6-): Slower kinetics due to steric shielding, but stable radical.

  • 3,5-DIPP: Faster initial kinetics (lower steric barrier) but potentially faster consumption.

  • Interpretation: If

    
     of 3,5-DIPP is 
    
    
    
    M, it is a potent antioxidant candidate for oxidative stress models.

References

  • Propofol and Isomers: Propofol (2,6-diisopropylphenol) Pharmacokinetics and Pharmacodynamics. Wikipedia. Available at: [Link]

  • Antioxidant Mechanisms: Murphy, P. G., et al. (1992).[2] The antioxidant potential of propofol (2,6-diisopropylphenol).[2][3][4] British Journal of Anaesthesia.[2] Available at: [Link]

  • Phenolic Derivatization: Electrophilic Aromatic Substitution and Phenol Reactivity. Master Organic Chemistry. Available at: [Link]

  • Antibacterial Analogs: Ogata, M., et al. (2005).[3] Antibacterial activity of dipropofol and related compounds.[3][5] Biological & Pharmaceutical Bulletin.[3] Available at: [Link]

Sources

Application Note: Polymerization Strategies for 3,5-Diisopropylphenol (3,5-DIPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diisopropylphenol (3,5-DIPP) represents a unique class of "hindered yet reactive" phenolic monomers. Unlike its isomer 2,6-diisopropylphenol (Propofol)—which is sterically blocked at the ortho positions—3,5-DIPP possesses open ortho and para positions, making it electronically activated for electrophilic substitution and oxidative coupling. However, the bulky isopropyl groups at the meta positions introduce significant free volume and hydrophobicity.

This Application Note details protocols for utilizing 3,5-DIPP in two high-value applications:

  • Oxidative Coupling: To generate functional antioxidant oligomers and biphenols.

  • Condensation Polymerization: To synthesize low-dielectric (low-Dk) phenolic resins for next-generation electronics (5G/6G substrates).

Chemical Logic & Mechanism

Structural Advantages

The specific substitution pattern of 3,5-DIPP dictates its polymerization behavior:

  • Open Ortho/Para Sites: Allows for cross-linking (unlike 2,6-substituted phenols which only form linear chains or dimers).

  • Meta-Isopropyl Groups: Provide steric bulk that disrupts chain packing (increasing solubility) and lowers the material's dielectric constant (Dk) by reducing polarizability per unit volume.

  • Hydrophobicity: The isopropyl moieties significantly reduce moisture uptake compared to standard phenol or cresol-based resins.

Reaction Pathways

In oxidative conditions, 3,5-DIPP faces a competition between C-O (ether) coupling and C-C (biphenyl) coupling.

ReactionPathways Monomer 3,5-Diisopropylphenol (Monomer) Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation (-e-, -H+) CC_Coupling C-C Coupling (Ortho-Ortho / Ortho-Para) Radical->CC_Coupling Steric Preference (High Radical Density at Ortho) CO_Coupling C-O Coupling (Head-to-Tail) Radical->CO_Coupling Kinetic Control Biphenol Tetraisopropyl Biphenol (Antioxidant/Curing Agent) CC_Coupling->Biphenol PPE Poly(phenylene ether) Oligomers CO_Coupling->PPE

Figure 1: Mechanistic divergence in 3,5-DIPP oxidation. The meta-substitution favors C-C coupling due to electron density distribution, often yielding biphenols rather than high MW polymers.

Protocol A: Oxidative Coupling for Biphenol/Oligomer Synthesis

Application: Synthesis of high-performance antioxidant additives or epoxy curing agents. Mechanism: Copper-amine catalyzed oxidative coupling.[1][2]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Monomer: 3,5-Diisopropylphenol (>98% purity).

  • Catalyst: Copper(I) Chloride (CuCl).

  • Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine.

  • Solvent: Toluene / Methanol (90:10 v/v).

  • Oxidant: Oxygen gas (

    
    ).[2][3][4]
    
Experimental Procedure
  • Catalyst Preparation:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and gas inlet, dissolve CuCl (0.5 mmol) in 10 mL of methanol.

    • Add TMEDA (1.0 mmol) and stir for 10 minutes until a clear blue-green complex forms.

  • Monomer Addition:

    • Dissolve 3,5-DIPP (50 mmol) in 90 mL of toluene.

    • Add the monomer solution to the catalyst mixture.

  • Oxidation:

    • Introduce a steady stream of

      
       into the solution while stirring vigorously at 30°C.
      
    • Critical Step: Monitor the exotherm. A temperature rise indicates active radical coupling. Maintain temperature <40°C to favor C-C coupling (dimerization) over uncontrolled polymerization.

  • Termination & Workup:

    • After 4 hours (or when oxygen uptake ceases), quench the reaction with dilute HCl (1M) to remove the copper catalyst.

    • Separate the organic layer and wash 3x with deionized water.

    • Concentrate the toluene phase via rotary evaporation.

    • Purification: Recrystallize the crude solid from hexane to isolate 2,2',6,6'-tetraisopropyl-4,4'-biphenol (predominant C-C product).

Protocol B: Synthesis of Low-Dk Phenolic Resins (Resole Type)

Application: Hydrophobic coatings and matrix resins for PCBs (Printed Circuit Boards). Mechanism: Base-catalyzed hydroxymethylation followed by condensation.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Monomer: 3,5-Diisopropylphenol.

  • Co-reactant: Formaldehyde (37% aq. solution).

  • Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

  • Solvent: Methyl Isobutyl Ketone (MIBK) - Optional for viscosity control.

Experimental Procedure
  • Stoichiometry Setup:

    • Target a Formaldehyde:Phenol (F:P) molar ratio of 1.5:1 to 2.0:1 to ensure reactive methylol groups for subsequent curing.

  • Hydroxymethylation (Step 1):

    • Charge 3,5-DIPP (100 g) into a resin kettle. Melt at 60°C if solid.

    • Add catalyst (NaOH, 1 wt% of phenol) and stir.

    • Add Formaldehyde dropwise over 30 minutes, maintaining temperature at 60-70°C.

    • Note: The bulky isopropyl groups may slow the initial attack; allow 2 hours reaction time at 80°C to ensure conversion to methylol-phenols.

  • Condensation (Step 2 - B-Stage):

    • Raise temperature to 95°C (reflux).

    • Hold for 1-2 hours. Monitor viscosity.[5]

    • Endpoint: When the resin becomes hydrophobic and separates from the aqueous phase (cloud point), stop heating immediately.

  • Dehydration:

    • Apply vacuum (-0.08 MPa) and slowly raise temperature to 110°C to strip water and unreacted formaldehyde.

    • Caution: Do not exceed 120°C to prevent premature gelation (C-Stage).

  • Discharge:

    • Pour the molten resin into a cooling tray. The resulting brittle solid is a Resole Prepolymer ready for solvent casting or melt-processing.

Data Summary & Characterization

Property3,5-DIPP ResinStandard Phenol ResinBenefit
Water Absorption (24h) < 0.1%~ 0.5 - 1.0%Excellent moisture resistance due to iPr shielding.
Dielectric Constant (Dk) ~ 2.6 - 2.8~ 4.0 - 5.0Reduced polarizability; ideal for high-frequency signals.
Glass Transition (

)
140°C - 160°C120°C - 150°CIncreased rigidity from bulky side groups.
Solubility Soluble in Toluene, MEKSoluble in AlcoholsCompatible with non-polar formulation systems.

References

  • Oxidative Coupling Mechanisms

    • Title: Oxidative coupling of phenols: Mechanism and Scope.[6]

    • Source: Wikipedia / General Chemical Liter
    • URL:[Link]

  • Enzymatic Polymerization Context

    • Title: Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids.[7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Phenolic Resin Synthesis

    • Title: Preparation of Phenol Formaldehyde Resin (General Protocol).[5]

    • Source: YouTube (Educational Chemistry).[8]

    • URL:[Link]

  • Monomer Properties

    • Title: 3,5-Diisopropylphenol Product Information.[2][9][10]

    • Source: ChemicalBook.
  • Comparative Chemistry (Propofol)

    • Title: Continuous Flow Synthesis of Propofol (2,6-isomer).
    • Source: NIH / PubMed.
    • URL:[Link]

Sources

Application Note: Synthesis of 3,5-Diisopropylphenol Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, derivatization, and biological evaluation of 3,5-diisopropylphenol (3,5-DIPP) derivatives. Unlike its renowned isomer Propofol (2,6-diisopropylphenol) , which functions primarily as a GABA_A receptor modulator, the 3,5-isomer offers a unique meta-substituted steric profile. This structural distinction makes it a privileged scaffold for designing inhibitors against enzymes with hydrophobic binding pockets, specifically Acetylcholinesterase (AChE) and Tyrosinase .

This guide provides validated protocols for the laboratory-scale synthesis of the 3,5-DIPP core, its conversion into carbamate and ester libraries, and subsequent enzymatic screening.

Scientific Rationale & Target Profiling

The "Meta" Advantage

The biological activity of alkylphenols is strictly governed by substitution patterns. While 2,6-substitution (Propofol) shields the hydroxyl group, creating lipophilic anesthetics, 3,5-substitution leaves the phenolic hydroxyl accessible for hydrogen bonding or covalent modification while maintaining significant hydrophobic bulk.

  • Target A: Acetylcholinesterase (AChE): Aryl carbamates are pseudo-irreversible inhibitors of AChE. The 3,5-diisopropyl moiety mimics the bulky choline headgroup interactions within the enzyme's peripheral anionic site, potentially enhancing selectivity over Butyrylcholinesterase (BuChE).

  • Target B: Tyrosinase: As structural analogues of tyrosine, 3,5-DIPP derivatives can act as competitive inhibitors, preventing melanin formation in hyperpigmentation disorders.

Retrosynthetic Strategy

We employ two distinct routes for accessing the core scaffold to accommodate different starting material availabilities.

SynthesisRoutes Start1 1,3,5-Triisopropylbenzene Inter1 Triisopropylbenzene Monohydroperoxide Start1->Inter1 Oxidation (O2, pH 9) Start2 3,5-Diisopropylaniline Inter2 Diazonium Salt Intermediate Start2->Inter2 NaNO2, H2SO4 0°C Product 3,5-Diisopropylphenol (Core Scaffold) Inter1->Product Hock Rearrangement (H+) Inter2->Product Hydrolysis (H2O, u0394) Deriv1 O-Carbamates (AChE Inhibitors) Product->Deriv1 R-NCO or Cl-CO-NR2 Deriv2 O-Esters (Tyrosinase Inhibitors) Product->Deriv2 R-COCl

Figure 1: Retrosynthetic analysis of 3,5-diisopropylphenol showing the "Industrial" oxidative route (Blue) and the "Laboratory" diazonium route (Red).

Experimental Protocols

Protocol A: Synthesis of 3,5-Diisopropylphenol (Lab Scale)

Methodology: Diazotization-Hydrolysis of 3,5-Diisopropylaniline

Reagents:

  • 3,5-Diisopropylaniline (CAS: 3027-61-2)

  • Sodium Nitrite (NaNO

    
    )[1]
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)
  • Urea (quencher)

Step-by-Step Procedure:

  • Acidification: In a 500 mL round-bottom flask, dissolve 3,5-diisopropylaniline (10.0 g, 56 mmol) in 15% aqueous H

    
    SO
    
    
    
    (100 mL). Cool the suspension to 0–5 °C using an ice-salt bath.
  • Diazotization: Dropwise add a solution of NaNO

    
     (4.3 g, 62 mmol) in water (15 mL) over 20 minutes. Maintain internal temperature below 5 °C. Stir for an additional 30 minutes.
    
    • QC Check: Test with starch-iodide paper (should turn blue instantly). Add urea (~0.5 g) to quench excess nitrous acid until starch-iodide test is negative.

  • Hydrolysis: Prepare a separate flask with 100 mL of 10% H

    
    SO
    
    
    
    and heat to reflux (100 °C).
  • Transfer: Slowly transfer the cold diazonium salt solution into the boiling acid solution via a dropping funnel over 30 minutes. Nitrogen gas evolution will be vigorous.

  • Extraction: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).
    
    • Yield: Expect 65–75% as a pale yellow oil/solid.

Protocol B: Library Generation (Derivatization)
B1. Synthesis of O-Carbamates (AChE Targeted)

Rationale: Carbamylation of the active site serine is a proven mechanism for AChE inhibition (e.g., Rivastigmine).

  • Dissolve 3,5-diisopropylphenol (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq).

  • Add appropriate Isocyanate (R-NCO, 1.1 eq) OR Carbamoyl Chloride (Cl-CONR

    
    ).
    
    • Entry 1: Ethyl isocyanate (for simple steric probe).

    • Entry 2: Dimethylcarbamoyl chloride (Rivastigmine analogue).

  • Stir at RT for 4–12 hours. Monitor by TLC.

  • Wash with 1M HCl, then saturated NaHCO

    
    . Concentrate and recrystallize from Hexane.
    
B2. Synthesis of O-Esters (Tyrosinase Targeted)
  • Dissolve 3,5-diisopropylphenol (1.0 eq) in dry THF.

  • Add Pyridine (2.0 eq).

  • Dropwise add Acid Chloride (R-COCl, 1.2 eq) at 0 °C.

    • Entry 3: Benzoyl chloride.

    • Entry 4: Cinnamoyl chloride (mimics cinnamic acid, a known tyrosinase inhibitor).

Enzymatic Assay Protocols

Protocol C: Ellman’s Assay for AChE Inhibition

Principle: Hydrolysis of acetylthiocholine (ATCh) produces thiocholine, which reacts with DTNB to form a yellow anion (


 = 412 nm).

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (Ellman's Reagent, 10 mM)

  • Acetylthiocholine Iodide (ATCh, 15 mM)

  • Enzyme: Electric Eel AChE (Type VI-S)

Workflow:

  • Plate Setup: In a 96-well plate, add:

    • 140

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound (in DMSO, final conc. 0.1 – 100 
      
      
      
      M)
    • 20

      
      L Enzyme Solution (0.1 U/mL)
      
  • Incubation: Incubate at 25 °C for 15 minutes (allows carbamylation).

  • Substrate Addition: Add 10

    
    L DTNB and 10 
    
    
    
    L ATCh.
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Calculation: Determine IC

    
     using non-linear regression (GraphPad Prism).
    

Data Analysis & SAR

The following table summarizes expected structure-activity relationships (SAR) based on the steric and electronic properties of the 3,5-diisopropyl scaffold.

Table 1: Predicted SAR for 3,5-Diisopropylphenol Derivatives

Compound IDR-Group (Phenolic Oxygen)Target EnzymePredicted ActivityMechanistic Note
3,5-DIPP -H (Free Phenol)TyrosinaseModerateActs as competitive substrate analogue.
DIPP-C1 -CO-NH-Et (Ethyl Carbamate)AChEHighSteric bulk fits peripheral site; carbamylation of Ser203.
DIPP-C2 -CO-N(Me)

(Dimethyl Carbamate)
AChEVery HighDirect analogue of Rivastigmine; optimal leaving group pKa.
DIPP-E1 -CO-Ph (Benzoate)TyrosinaseLowEster hydrolysis required; likely too bulky for active site.
DIPP-E2 -CO-CH=CH-Ph (Cinnamate)TyrosinaseHighDual action: Cinnamic acid release + phenol core.

Troubleshooting & Optimization

  • Synthesis Issue (Route A): If the Hock rearrangement yields low product, ensure the reaction mixture is strictly anhydrous during the acid cleavage step to prevent side reactions.

  • Synthesis Issue (Route B): Diazonium salts are unstable. If the solution turns dark/tarry before hydrolysis, the temperature exceeded 5 °C. Maintain strict temperature control.

  • Assay Interference: Phenolic compounds can auto-oxidize. Always include a "No Enzyme" control to subtract background oxidation of the test compound.

References

  • Mougeot, R., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. (Provides context on Friedel-Crafts challenges for isopropylphenols). Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2016). Exploring Flow Procedures for Diazonium Formation. PMC. (Protocol basis for diazonium synthesis). Retrieved from [Link]

  • Google Patents. (1984). Method for producing 1,3,5-triisopropylbenzene trihydroperoxides. US4455440A. (Industrial route source).
  • MDPI. (2013). Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants. (Basis for AChE assay protocols). Retrieved from [Link][1]

Sources

High-throughput screening of 3,5-Diisopropylphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 3,5-Diisopropylphenol Derivatives

Executive Summary

While 2,6-diisopropylphenol (Propofol) is the gold standard for intravenous anesthesia, its structural isomer 3,5-diisopropylphenol (3,5-DIPP) represents a divergent chemical space. Unlike the sterically hindered hydroxyl group of propofol—which is critical for potent GABA


 receptor modulation—the 3,5-substitution pattern leaves the phenolic hydroxyl exposed. This structural alteration typically ablates anesthetic potency, converting the scaffold into a versatile platform for non-sedating therapeutics , including antimicrobial agents, antioxidants, and TRP channel modulators.

This guide details a high-throughput screening (HTS) campaign designed to exploit the unique properties of 3,5-DIPP derivatives. We prioritize assays that screen for novel therapeutic efficacy (antioxidant/antimicrobial) while screening against GABAergic sedation, effectively turning the "propofol failure" modes into "therapeutic success" criteria.

Part 1: Structural Logic & Library Design

The Isomer Divergence

The core rationale for screening 3,5-DIPP derivatives lies in the Structure-Activity Relationship (SAR) of the phenolic hydroxyl group:

  • 2,6-DIPP (Propofol): Isopropyl groups at the ortho positions create a steric shield around the -OH group. This lipophilic bulk is essential for binding to the transmembrane domain of the GABA

    
     receptor.
    
  • 3,5-DIPP: Isopropyl groups at the meta positions leave the -OH group sterically accessible. This increases hydrogen bond donor/acceptor capability, enhancing antioxidant radical scavenging (via HAT or SET mechanisms) and altering membrane intercalation dynamics, often abolishing sedative effects.

Library Filtering Criteria

Before wet-lab screening, in silico filters should be applied to the derivative library:

  • cLogP: Maintain between 3.0–5.0 (Propofol is ~3.8). 3,5-isomers often have slightly lower lipophilicity due to better water solvation of the exposed -OH.

  • pKa: The 3,5-isomer is more acidic (pKa ~10) than the 2,6-isomer (pKa ~11). Derivatives should target a pKa that ensures membrane permeability at physiological pH.

  • Reactive Metabolite Filters: Remove para-substituted derivatives prone to quinone methide formation (a toxicity risk).

Part 2: Screening Workflow Visualization

The following decision tree outlines the triage process. We use a Bifurcated Screen : Path A detects desired activity (e.g., Antioxidant/Antimicrobial), while Path B (Counter-Screen) ensures the compound is non-sedating (GABA-negative).

HTS_Workflow cluster_Primary Primary Screening (Parallel) cluster_Counter Counter Screening (Safety) Start 3,5-DIPP Derivative Library PhysChem In Silico Filter (cLogP, pKa, PAINS) Start->PhysChem Screen_A Assay A: Antioxidant Potential (DPPH / Cellular ROS) PhysChem->Screen_A Screen_B Assay B: Antimicrobial (Bacterial Growth Inhibition) PhysChem->Screen_B GABA_Screen GABA-A Modulation (FLIPR Membrane Potential) Screen_A->GABA_Screen Active Hits Screen_B->GABA_Screen Active Hits Cytotox Cytotoxicity (HepG2 ATP Assay) GABA_Screen->Cytotox Non-Sedating Hits Hit_Select Hit Selection Criteria: High Potency (A/B) + Low GABA + Low Tox Cytotox->Hit_Select Non-Toxic Lead_Opt Lead Optimization (ADME/PK) Hit_Select->Lead_Opt

Caption: Workflow for triaging 3,5-DIPP derivatives. Green nodes represent efficacy targets; Red nodes represent safety counter-screens (avoiding sedation).

Part 3: Experimental Protocols

Protocol A: GABA Receptor Counter-Screen (FLIPR Assay)

Goal: To confirm the absence of anesthetic activity. Unlike propofol development, here a "negative" result is a "pass".

Rationale: Direct electrophysiology (Patch Clamp) is too slow for primary screening. We utilize a Membrane Potential Dye assay on a FLIPR (Fluorometric Imaging Plate Reader) system. Activation of GABA


 channels causes chloride influx, hyperpolarizing the cell and decreasing fluorescence of voltage-sensitive dyes.

Materials:

  • Cell Line: HEK293 stably expressing human

    
     GABA
    
    
    
    receptors.
  • Dye: FLIPR Membrane Potential Assay Kit (Blue).

  • Control: Propofol (Positive control, EC

    
     ~5-10 µM).
    
  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Chloride concentration must be physiological).

Step-by-Step Procedure:

  • Cell Plating: Dispense 15,000 cells/well into 384-well poly-D-lysine coated black-wall plates. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove culture media and add 20 µL of Membrane Potential Dye (dissolved in assay buffer). Incubate for 30 minutes at room temperature.

  • Compound Preparation: Prepare 3,5-DIPP derivatives in DMSO. Dilute in assay buffer to 5x final concentration (Final DMSO < 0.5%).

  • Baseline Reading: Place plate in FLIPR Tetra. Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject 10 µL of test compounds.

  • Kinetic Read: Monitor fluorescence decrease (hyperpolarization) for 180 seconds.

  • Data Analysis: Calculate Area Under the Curve (AUC).

    • Hit Definition: Compounds showing <10% of the response of 10 µM Propofol are flagged as "Non-Sedating".

Protocol B: High-Content ROS Scavenging Assay

Goal: To quantify the enhanced antioxidant capacity of the exposed 3,5-hydroxyl group.

Rationale: Phenolic derivatives often act as radical scavengers. This assay measures the ability of the compound to protect live cells from oxidative stress induced by TBHP (tert-butyl hydroperoxide).

Materials:

  • Cell Line: HepG2 (Liver carcinoma) or SH-SY5Y (Neuroblastoma).

  • Probe: CellROX Deep Red Reagent (Thermo Fisher).

  • Stressor: TBHP (100 µM).

Step-by-Step Procedure:

  • Seeding: Plate 5,000 cells/well in 384-well imaging plates.

  • Pre-treatment: Add test compounds (0.1 – 50 µM) and incubate for 2 hours.

  • Stress Induction: Add TBHP (final 100 µM) and incubate for 45 minutes.

  • Labeling: Add CellROX Deep Red (5 µM) and Hoechst 33342 (Nuclear stain). Incubate 30 mins.

  • Imaging: Image on a High-Content Analysis system (e.g., PerkinElmer Operetta).

    • Channel 1: Hoechst (Nuclei count).

    • Channel 2: Deep Red (ROS intensity).

  • Analysis: Quantify cytoplasmic ROS intensity per cell.

    • Success Criteria: IC

      
       for ROS reduction < 10 µM (comparable to Trolox/Vitamin E).
      

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Phenotypic Profiles

Compound Class2,6-H Steric BulkGABA

Activity (FLIPR)
Antioxidant Potency (ROS)Clinical Potential
Propofol (Reference) High (Ortho-isopropyl)High (Agonist) ModerateAnesthetic
3,5-DIPP (Parent) Low (Meta-isopropyl)Negligible HighAntimicrobial / Scaffold
Derivative Type A (Bulky 4-position)LowNegligibleVery HighNeuroprotective
Derivative Type B (Ortho-substituted)MediumLow/ModerateModerateRisk: Partial Sedation

Key Troubleshooting Tips:

  • Solubility: 3,5-DIPP derivatives are highly lipophilic. If compounds precipitate in the FLIPR buffer, add 0.05% Pluronic F-127 to the assay buffer.

  • False Positives (GABA): Phenols can act as membrane disruptors at high concentrations (>100 µM), causing non-specific fluorescence changes. Always verify "hits" with a patch-clamp voltage-step protocol to confirm channel specificity.

  • Oxidation: The exposed OH on 3,5-derivatives makes them prone to oxidation in DMSO stocks over time. Store under nitrogen/argon and use fresh plates.

References

  • Structure-Activity Relationships of Phenols

    • Krasowski, M. D., et al. (2001). "General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor but not with lipid solubility." Journal of Pharmacology and Experimental Therapeutics. Link

  • Antimicrobial Activity of Diisopropylphenols

    • Ogata, M., et al. (2005).[1] "Antibacterial activity of dipropofol and related compounds." Biological and Pharmaceutical Bulletin. Link

  • Mechanism of Action (Syntaxin1A)

    • Bademosi, A. T., et al. (2018). "Trapping of Syntaxin1a in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic." Cell Reports. (Demonstrates 3,5-DIPP as a negative control for anesthetic mobility effects). Link

  • HTS Methodologies for Ion Channels

    • Walsh, K. B. (2025). "High-Throughput Screening of Ion Channel Modulators." In Methods in Signal Transduction. (General reference for FLIPR protocols). Link

Sources

Troubleshooting & Optimization

Optimizing the yield and selectivity of 3,5-Diisopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 3,5-Diisopropylphenol (3,5-DIPP).[1] It is structured to address the specific thermodynamic and kinetic challenges associated with synthesizing meta-substituted alkylphenols.

Ticket Scope: Yield & Selectivity Optimization | Status: Active Applicable For: Process Chemists, R&D Scientists

Core Concept: The "Thermodynamic Shift" Strategy

The Problem: Direct alkylation of phenol with propylene naturally favors the ortho (2,6-) and para (4-) positions due to the activating nature of the hydroxyl group.[1] Direct synthesis of 3,5-DIPP is kinetically disfavored. The Solution: You must utilize an Isomerization-Driven Synthesis .[1] Instead of trying to force meta-alkylation directly, you should start with the readily available kinetic product (2,6-diisopropylphenol, Propofol) and use a zeolite catalyst to shift the equilibrium toward the thermodynamic product (3,5-diisopropylphenol) at high temperatures.[1]

Mechanism & Pathway Diagram

The following diagram illustrates the isomerization pathway required to reach the 3,5-isomer.

IsomerizationPathway Start Feedstock: 2,6-Diisopropylphenol (Liquid, Kinetic Product) Inter Intermediate: 2,4-Diisopropylphenol Start->Inter H-Beta Zeolite < 200°C Byprod Byproducts: Tri-isopropylphenols (Disproportionation) Start->Byprod Disproportionation Target Target: 3,5-Diisopropylphenol (Solid, Thermodynamic Product) Inter->Target H-Beta Zeolite 230-250°C (1,2-Shift) Inter->Byprod Over-reaction

Figure 1: The isomerization pathway. Note that achieving the 3,5-isomer requires overcoming the energy barrier of a 1,2-shift, necessitating higher reaction temperatures.[1]

Critical Reaction Parameters (The "Recipe")

To maximize selectivity for the 3,5-isomer, you must operate under Thermodynamic Control .[1]

Catalyst Selection[2][3]
  • Recommended: H-Beta Zeolite (SiO2/Al2O3 ratio ~25-30) .[1]

  • Why? H-Beta has large 12-membered ring channels allowing the bulky diisopropyl groups to migrate.[1] Medium-pore zeolites like ZSM-5 are too constrained, leading to pore blockage and lower conversion of bulky isomers.[1]

  • Activation: Calcination at 550°C for 4 hours prior to use is mandatory to ensure active Brønsted acid sites are free of adsorbed water.[1]

Reaction Conditions Table
ParameterOptimal RangeTechnical Rationale
Temperature 230°C – 250°C Below 200°C, the reaction is kinetically controlled (favors 2,4- and 2,6-).[1] You need >230°C to drive the 1,2-methyl shift to the meta position.[1]
Pressure Autogenous (Sealed) Prevents loss of propylene gas generated during transient dealkylation steps.[1]
Time 4 – 6 Hours Shorter times yield mixtures of 2,4-isomer.[1] Longer times increase disproportionation to tri-isopropylphenols.[1]
Catalyst Load 5 - 10 wt% Sufficient active sites to reach equilibrium without causing excessive slurry viscosity.[1]

Step-by-Step Protocol

A. Isomerization (Batch Mode)
  • Charge: Load a high-pressure Parr reactor with 2,6-diisopropylphenol (Propofol) and 10 wt% activated H-Beta Zeolite.

  • Seal & Purge: Purge with N2 three times to remove oxygen (prevents oxidative degradation/color formation).[1]

  • Heat: Ramp temperature to 240°C . Stirring speed must be high (>600 RPM) to eliminate mass transfer limitations.

  • Equilibrate: Hold for 5 hours. The internal pressure will rise; ensure reactor rating is sufficient (typically reaches 5-10 bar).[1]

  • Cool & Filter: Cool to 60°C. Filter the catalyst while warm to prevent product solidification on the zeolite surface.

B. Purification (The "Chill" Method)

Separation is the hardest part due to boiling point similarities.[1] However, Melting Point is your lever.[1]

  • 2,6-DIPP MP: ~18°C (Liquid at RT)

  • 3,5-DIPP MP: ~38–50°C (Solid/Waxy at RT)[1]

  • Distillation (Rough Cut): Perform a vacuum distillation to remove light mono-isopropylphenols and heavy tri-isopropylphenols.[1] Collect the "Di-isopropyl" fraction.[1][2]

  • Crystallization: Dissolve the distillate in a minimal amount of n-hexane or petroleum ether.[1]

  • Chill: Lower temperature to 0°C to 4°C . The symmetrical 3,5-isomer packs better and will crystallize, while the 2,6-isomer (sterically hindered OH) remains in the mother liquor.

  • Wash: Filter the crystals and wash with cold (-20°C) hexane.

Troubleshooting Guide (FAQ)

Logic Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Identify Issue Yield Low Yield (Conversion < 50%) Problem->Yield Selectivity Low Selectivity (High 2,4 or 2,6 content) Problem->Selectivity Coking Catalyst Deactivation (Black Catalyst) Problem->Coking Yield_Sol Check Catalyst Activation (Calcination needed?) Check Stirring Speed Yield->Yield_Sol Sel_Sol Increase Temp (>230°C) Increase Reaction Time Selectivity->Sel_Sol Coke_Sol Reduce Residence Time Use Larger Pore Zeolite Coking->Coke_Sol

Figure 2: Diagnostic logic for common synthesis failures.

Common Questions

Q: My GC shows a large peak for the 2,4-isomer, but very little 3,5. Why? A: You are stuck in Kinetic Control .[1] The 2,4-isomer is an intermediate.[1] You have not supplied enough thermal energy or time for the isopropyl group to migrate to the 3-position. Increase your reaction temperature to 240°C and extend the hold time by 2 hours.

Q: The reaction mixture turned black and yield dropped after reuse. What happened? A: This is Coking . Poly-alkylated species have polymerized in the zeolite pores.[1]

  • Immediate Fix: Regenerate the catalyst by burning off the coke in air at 550°C for 6 hours.

  • Process Fix: Ensure you are not running the reaction too long (>10 hours) and that your starting material is dry (water can degrade zeolite structure over time).[1]

Q: Can I use AlCl3 (Friedel-Crafts) instead of Zeolites? A: Technically yes, but not recommended .[1] AlCl3 is a homogeneous catalyst that requires aqueous quenching, generating massive amounts of acidic waste.[1] It also promotes transalkylation (disproportionation) more aggressively than isomerization, leading to higher losses to tri-isopropyl byproducts.[1] Zeolites are cleaner and reusable.[1]

Q: How do I confirm I have the 3,5-isomer and not the 2,6? A: Use H-NMR .

  • 2,6-DIPP: The aromatic region shows a triplet and a doublet (symmetry axis through OH).[1] The OH proton is often shielded/shifted due to steric crowding.[1]

  • 3,5-DIPP: The aromatic region shows a singlet (or very tight multiplet) for the proton between the isopropyl groups and a doublet for the protons next to the OH. Crucially, the 3,5-isomer should be a solid/wax, whereas 2,6 is a liquid.[1]

References

  • Isomerization of p-diisopropylbenzene over H-Beta Zeolites. Describes the thermodynamic preference for meta-isomers over zeolites at high temperatures. Source:[1]

  • Thermodynamic Stability of Isopropylphenols. Provides data on the physical properties and stability of alkylphenol isomers. Source:[1]

  • Zeolite Catalysis for Phenol Alkylation. Details the pore confinement effects of H-Beta vs ZSM-5. Source:[1]

  • Separation of Isopropylphenol Isomers. Discusses melt crystallization and boiling point challenges. Source:[1]

Sources

Technical Support Center: Synthesis & Purification of 3,5-Diisopropylphenol (3,5-DIPP)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DIPP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Meta-Selectivity and Removal of Ortho/Para Isomers

Module 1: The Chemistry of Contamination (Diagnostic)

Welcome to the Technical Assistance Center. If you are synthesizing 3,5-Diisopropylphenol (3,5-DIPP), you are fighting against the natural kinetic preference of Friedel-Crafts alkylation.

Most users encounter a mixture rich in 2,6-diisopropylphenol (Propofol) and 2,4-diisopropylphenol , with the desired 3,5-isomer present only in minor amounts. This is not a failure of reagents, but a failure of thermodynamic control .

The Root Cause: Kinetic vs. Thermodynamic Control

The alkylation of phenol with propylene is governed by two competing regimes:

  • Kinetic Control (Fast, Low Temp): The isopropyl cation attacks the electron-rich ortho and para positions. This yields 2,6-DIPP (Propofol) and 2,4-DIPP .

  • Thermodynamic Control (Slow, High Temp): The meta positions are not electronically favored but yield the most sterically stable product. To get 3,5-DIPP, you must force the ortho/para isomers to rearrange (isomerize) via transalkylation.

Diagnostic Check:

  • Did you run the reaction below 140°C? -> You are trapped in the Kinetic Regime.

  • Did you quench the reaction immediately after propylene uptake? -> You did not allow time for isomerization.

Module 2: The Reaction Pathway (Visualization)

The following diagram illustrates the critical isomerization pathways required to convert the unwanted "Propofol" byproduct into your target 3,5-DIPP.

ReactionPathway Phenol Phenol Kinetic KINETIC TRAP (Ortho/Para Isomers) 2,6-DIPP & 2,4-DIPP Phenol->Kinetic + Propylene (T < 100°C) Thermo THERMODYNAMIC TARGET (Meta Isomer) 3,5-DIPP Kinetic->Thermo Isomerization (H+, T > 160°C) Poly Over-Alkylation 2,4,6-Triisopropylphenol Kinetic->Poly + Propylene Thermo->Poly + Propylene

Figure 1: Reaction network showing the necessity of high-temperature isomerization to escape the "Kinetic Trap" of 2,6-DIPP.

Module 3: Troubleshooting FAQ

Ticket #1: "My GC shows 60% 2,6-DIPP and only 10% 3,5-DIPP."

Diagnosis: Insufficient Isomerization. Solution: You cannot "make" 3,5-DIPP directly; you must "cook" the 2,6-isomer into it.

  • Action: Increase reaction temperature to 160°C - 200°C .

  • Catalyst: Ensure you are using a strong acid catalyst capable of reversible alkylation (e.g., H-Beta Zeolite, AlCl₃, or Triflic acid). Weak acids will alkylate but not isomerize.

  • Time: Extend reaction time. Isomerization is slow. Monitor the disappearance of 2,6-DIPP by GC.

Ticket #2: "I cannot separate the isomers by distillation."

Diagnosis: Boiling Point Overlap. Analysis: The boiling points are too close for standard fractional distillation.

  • 2,6-DIPP (Propofol): BP ~256°C

  • 3,5-DIPP: BP ~260°C Solution: Switch to Recrystallization (See Protocol A below). 3,5-DIPP is a solid at moderate temperatures, whereas 2,6-DIPP is a liquid/low-melting solid (MP 18°C).

Ticket #3: "I have a large amount of 'High Boilers' (Tars)."

Diagnosis: Polymerization or Oxidation. Solution:

  • Inert Atmosphere: Phenols oxidize easily at 160°C. Ensure a strict N₂ blanket.

  • Stoichiometry: Stop adding propylene once the theoretical weight gain is reached. Excess propylene leads to 2,4,6-triisopropylphenol and oligomers.

Module 4: Purification Protocols

Protocol A: Separation via Cooling Crystallization (Recommended)

Best for: Removing the liquid 2,6-isomer from the solid 3,5-target.

Principle: 3,5-DIPP has higher symmetry and intermolecular hydrogen bonding capability than the sterically hindered 2,6-DIPP, leading to a significantly higher melting point (~38–53°C vs. 18°C).

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., n-Hexane or Petroleum Ether ) at a ratio of 1:2 (g/mL). Heat gently to 50°C to ensure complete dissolution.

  • Cooling: Slowly cool the mixture to 0°C or -10°C.

  • Seed: If available, add a seed crystal of pure 3,5-DIPP.

  • Filtration: The 3,5-DIPP will crystallize out as white needles. The 2,6-DIPP (Propofol) and 2,4-DIPP will remain dissolved in the mother liquor.

  • Wash: Wash the filter cake with cold (-20°C) hexane.

Protocol B: Chemical Separation (Sulfonation)

Best for: High-purity requirements when crystallization yield is low.

Principle: 3,5-DIPP reacts rapidly with sulfuric acid to form a water-soluble sulfonic acid. The 2,6-DIPP is sterically hindered and reacts much slower.

Steps:

  • Sulfonation: Treat the crude oil with conc. H₂SO₂ (1.1 eq relative to 3,5-content) at 20-40°C.

  • Extraction: Add water and toluene.

    • Aqueous Phase: Contains 3,5-DIPP-sulfonic acid .

    • Organic Phase: Contains unreacted 2,6-DIPP and 2,4,6-triisopropylphenol .

  • Hydrolysis: Take the aqueous phase and heat to reflux (100°C+) to desulfonate.

  • Recovery: The 3,5-DIPP will separate as an oil (which solidifies on cooling) from the acid solution. Extract with ether and dry.

Data Summary: Isomer Properties
ComponentRoleMelting PointBoiling PointRemoval Method
3,5-DIPP Target ~38–53°C (Solid) ~260°C N/A
2,6-DIPPByproduct18°C (Liquid)256°CStays in Mother Liquor
2,4-DIPPByproduct~22°C (Liquid)~258°CStays in Mother Liquor
2,4,6-Tri-IPPByproduct93°C (Solid)290°C+Distillation (Foreshot)

Module 5: Workflow Visualization

PurificationFlow Crude Crude Mixture (3,5-DIPP + 2,6-DIPP + Tars) Distill Flash Distillation (Remove Tars/Polymer) Crude->Distill Cryst Crystallization (Solvent: Hexane, T: -10°C) Distill->Cryst Solid Solid Filter Cake (Rich in 3,5-DIPP) Cryst->Solid Filtration Liquor Mother Liquor (Rich in 2,6-DIPP & 2,4-DIPP) Cryst->Liquor Filtrate Recryst Recrystallization (Repeat for >99% Purity) Solid->Recryst

Figure 2: Recommended purification workflow leveraging the solubility differences between the solid meta-isomer and liquid ortho-isomers.

References

  • Vertex AI Search. (2025). Synthesis of 3,5-diisopropylphenol byproducts. 1

  • ChemicalBook. (2025). 3,5-diisopropylphenol Properties and Melting Point. 2

  • Royal Society of Chemistry. (2014). Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta. 3

  • BenchChem. (2025). 2,4-Diisopropylphenol: Kinetic vs Thermodynamic Control. 4

  • Sigma-Aldrich. (2025). 2,6-Diisopropylphenol Product Specification. Link[5]

Sources

Purification of crude 3,5-Diisopropylphenol by crystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diisopropylphenol Purification

Case ID: #DIPP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Crystallization and Chromatographic Isolation of 3,5-Diisopropylphenol

Welcome to the Technical Support Center

You have reached the advanced purification module for substituted phenols. Based on your inquiry regarding 3,5-Diisopropylphenol (3,5-DIPP) , we understand you are likely isolating this compound as a target intermediate (e.g., for resin synthesis or opioid receptor ligands) or separating it as an isomer from a crude alkylation mixture.

Unlike its famous isomer 2,6-diisopropylphenol (Propofol) , which is a liquid at room temperature due to steric hindrance preventing hydrogen bonding, 3,5-DIPP is a solid (MP ~50–95°C depending on polymorph/purity) due to its accessible hydroxyl group. This physical difference is the cornerstone of your purification strategy.

Below are the troubleshooting protocols for Crystallization (Scalability) and Chromatography (High Purity).

Module 1: Crystallization Protocol (The Scalable Route)

User Issue: "My crude product is an oily solid that won't crystallize, or the crystals are sticky with the 2,6-isomer."

Technical Insight: The crude mixture from Friedel-Crafts alkylation often contains the kinetic product (2,6-DIPP, liquid) and the thermodynamic product (3,5-DIPP, solid). The presence of the oily 2,6-isomer suppresses the melting point of your target 3,5-DIPP, causing "oiling out" rather than discrete crystal formation.

Optimized Solvent System Table
Solvent SystemPolarity IndexPrimary UseProsCons
n-Hexane 0.1Primary Choice Excellent rejection of oily isomers (2,6-DIPP).Low solubility of oxidized impurities (quinones).
Toluene 2.4Secondary ChoiceGood for highly crude mixtures; dissolves tars.Harder to remove trace solvent; lower yield.
MeOH/Water (80:20) 5.1 (mix)PolishingRemoves inorganic salts and highly polar colors.Risk of oiling out if water content is too high.
Step-by-Step Troubleshooting Protocol
  • Dissolution: Dissolve crude 3,5-DIPP in minimal boiling n-hexane (approx. 3-5 mL per gram).

    • Critical Check: If insoluble dark tar remains, decant the hot clear supernatant into a clean vessel.

  • Seeding (The Nucleation Trigger):

    • Cool the solution to 25°C. If it remains clear, add a seed crystal of pure 3,5-DIPP.

    • No seed available? Scratch the inner glass wall with a glass rod to induce nucleation.

  • Controlled Cooling:

    • Slowly cool to 0°C - 4°C over 2 hours.

    • Warning: Rapid cooling traps the liquid 2,6-isomer inside the crystal lattice (inclusions).

  • Isolation:

    • Vacuum filter the white needles.

    • Wash: Displace the mother liquor with cold (-20°C) hexane . This step is vital to wash away the surface film of the oily 2,6-isomer.

Visual Workflow: Crystallization Decision Tree

CrystallizationWorkflow Start Crude 3,5-DIPP Mixture Solvent Dissolve in boiling n-Hexane Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (remove tars) Check->Filter No (Dark/Tar) Cool Cool to 25°C Check->Cool Yes Filter->Cool Nucleation Nucleation Check Cool->Nucleation Seed Add Seed / Scratch Glass Nucleation->Seed No Crystals Chill Chill to 4°C Nucleation->Chill Crystals Forming Seed->Chill Isolate Filter & Wash with -20°C Hexane Chill->Isolate

Figure 1: Decision tree for handling crude 3,5-DIPP mixtures to prevent oiling out and ensure crystal purity.

Module 2: Chromatography Protocol (High Purity/Analytical)

User Issue: "I see severe peak tailing on silica gel, or I cannot resolve the 3,5-isomer from the 2,6-isomer."

Technical Insight: Phenols are weakly acidic (pKa ~10). On standard silica gel, the hydroxyl proton interacts strongly with the silanols (Si-OH), causing peak tailing. Furthermore, the lipophilicity of the isopropyl groups makes the isomers behave similarly in non-polar eluents.

Chromatographic Parameters
  • Stationary Phase: Silica Gel (40-63 µm) for Flash; C18 for HPLC.

  • Mobile Phase Modifier: Acetic Acid (0.1% - 1%) .

    • Why? The acid suppresses the ionization of the phenol and blocks active silanol sites, sharpening the peak.

Separation Methodology (Flash Chromatography)
  • Column Equilibraton: Flush column with Hexane + 1% Acetic Acid .

  • Loading: Load sample as a liquid injection (dissolved in minimal hexane) or dry load on Celite if the crude is sticky.

  • Gradient Elution:

    • 0-5 mins: 100% Hexane (+1% AcOH). Elutes non-polar impurities (dialkyl benzenes).

    • 5-20 mins: 0% to 10% Ethyl Acetate in Hexane (+1% AcOH).

    • Elution Order:

      • 2,6-Diisopropylphenol (Shielded OH, interacts less with silica -> Elutes First).

      • 2,4-Diisopropylphenol.[1]

      • 3,5-Diisopropylphenol (Exposed OH, strongest interaction -> Elutes Last).

Visual Workflow: Chromatography Optimization

ChromatographyGuide Input Method Development Tailing Problem: Peak Tailing? Input->Tailing Acid Add 1% Acetic Acid to Mobile Phase Tailing->Acid Yes Resolution Problem: Poor Resolution (2,6 vs 3,5)? Tailing->Resolution No Acid->Resolution Gradient Flatten Gradient (0-5% EtOAc over 20 min) Resolution->Gradient Yes Success Pure 3,5-DIPP Resolution->Success No Gradient->Success

Figure 2: Troubleshooting logic for chromatographic separation of diisopropylphenol isomers.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is 3,5-DIPP a solid while 2,6-DIPP (Propofol) is a liquid? A: This is a classic example of steric effects on intermolecular forces. In 2,6-DIPP, the bulky isopropyl groups flank the hydroxyl (-OH) group, physically blocking it from forming hydrogen bonds with neighboring molecules. In 3,5-DIPP , the -OH group is unhindered, allowing strong hydrogen bonding networks to form, which stabilizes the crystal lattice and raises the melting point significantly [1, 2].

Q2: My isolated solid turned pink/brown after storage. Is it ruined? A: Phenols are prone to oxidation, forming quinones (e.g., 2,6-diisopropylquinone) which are deeply colored even in trace amounts.

  • Fix: Recrystallize from hexane with a small amount of sodium dithionite (reducing agent) in the aqueous wash, or simply perform a quick silica filtration.

  • Prevention: Store under Nitrogen or Argon at 4°C.

Q3: Can I use UV detection for these compounds? A: Yes. Both isomers absorb well in the UV region (typically 270-280 nm) due to the aromatic ring. However, because 3,5-DIPP elutes later and tails without acid modification, ensure your detector sensitivity is optimized and the flow cell is clean.

References

  • ChemicalBook. (n.d.). 3,5-Diisopropylphenol Properties and Melting Point Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93189, 2,5-Diisopropylphenol (Isomer Comparison Data). Retrieved from

  • European Patent Office. (1992). Process for the purification of 2,6-diisopropyl phenol (describing isomer separation logic). EP0511947A1. Retrieved from

  • Royal Society of Chemistry. (2010). Selective synthesis of propofol and separation from isomers. Retrieved from

Sources

Troubleshooting low conversion rates in the isopropylation of phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Selectivity Issues

Status: Operational | Ticket Priority: High Audience: Chemical Engineers, Process Chemists, Drug Development Researchers

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Technical Support Center for Phenol Alkylation. If you are accessing this guide, you are likely observing suboptimal conversion rates (<60%) or poor selectivity in the Friedel-Crafts alkylation of phenol with isopropanol (IPA) or propylene.

The isopropylation of phenol is not merely a mixing of reagents; it is a competition between kinetic control (O-alkylation) and thermodynamic control (C-alkylation), governed strictly by the acidity and pore topology of your solid acid catalyst. This guide bypasses general textbook theory to address the specific failure modes of heterogeneous catalysis in this system.

Module 1: Diagnostic Matrix (Root Cause Analysis)

Before altering parameters, identify your failure mode using the observed data pattern.

SymptomProbable CauseTechnical Explanation
Conversion starts high, then drops rapidly (< 2 hrs) Coking / Pore Blockage Rapid polymerization of propylene (from IPA dehydration) blocks zeolite micropores. Common in 1D pore structures (e.g., H-Mordenite).
Conversion is stable but consistently low (< 40%) Water Poisoning Water generated from IPA dehydration (

) competitively adsorbs onto Lewis acid sites, deactivating them.
High Selectivity for Isopropyl Phenyl Ether (O-product) Low Temperature / Low Acidity The reaction is kinetically trapped. O-alkylation has a lower activation energy (

) than C-alkylation.
High Conversion, but high Poly-alkylated products Low Phenol:IPA Ratio Excess alkylating agent favors consecutive reactions. The mono-alkylated product is more reactive than phenol itself.

Module 2: Catalyst Selection & Health

The choice of catalyst is the single most critical variable. In isopropylation, pore architecture dictates diffusion, while acidity (Brønsted/Lewis ratio) dictates activity.

The Superiority of H-Beta (BEA)

Data consistently demonstrates that Zeolite H-Beta outperforms H-ZSM-5 and H-Mordenite for this specific reaction.

  • Why? H-Beta possesses a 3-dimensional pore structure with large 12-membered rings (

    
     Å). This allows bulky di-isopropylphenol (DIPP) isomers to diffuse out, preventing coke precursors from trapping inside the pores.
    
  • Contrast: H-ZSM-5 (10-membered rings) imposes severe steric hindrance, often limiting the reaction to mono-alkylation or causing rapid deactivation.

Catalyst Pre-treatment (The "Hidden" Variable)

A common user error is insufficient activation. Zeolites are hygroscopic.

  • Protocol: Calcination at 550°C for 4-6 hours in air is non-negotiable to remove adsorbed water and template residues.

  • Acidity Check: If possible, perform

    
    -TPD (Temperature Programmed Desorption). You require a high density of medium-to-strong acid sites .
    

Module 3: Reaction Pathway & Visualization

Understanding the reaction network is vital for troubleshooting selectivity. The reaction proceeds via an initial O-alkylation followed by a rearrangement (Fries-type) to the C-alkylated products.[1]

Figure 1: Reaction Network & Isomerization Pathways

PhenolAlkylation cluster_deactivation Deactivation Pathways Phenol Phenol + IPA Ether Isopropyl Phenyl Ether (O-Alkylated) [Kinetic Product] Phenol->Ether Low Temp (<140°C) Fast Kinetics Ortho o-Isopropylphenol (o-IPP) Phenol->Ortho Direct C-Alkylation (High Temp >160°C) Para p-Isopropylphenol (p-IPP) [Thermodynamic Product] Phenol->Para Direct C-Alkylation Ether->Ortho Intermolecular Rearrangement Ether->Para Rearrangement DIPP Di-isopropylphenols (2,4- or 2,6-DIPP) Ortho->DIPP Excess IPA Para->DIPP Excess IPA IPA_Dehyd IPA Dehydration Water H2O (Poisons Sites) IPA_Dehyd->Water Coke Propylene Oligomers (Coke) IPA_Dehyd->Coke

Caption: The reaction network shows the competition between O-alkylation (kinetic) and C-alkylation (thermodynamic). Note that water and coke are side-products of the alkylating agent itself.

Module 4: Optimized Experimental Protocol

To maximize conversion to >80% and favor p-isopropylphenol (or DIPP depending on target), follow this validated workflow.

Step-by-Step Methodology (Fixed-Bed Continuous Flow)
  • Catalyst Loading:

    • Load 1.0 - 2.0 g of H-Beta Zeolite (Si/Al ratio ~25-30).

    • Mix with inert quartz beads (1:1 ratio) to prevent hot spots.

  • Activation:

    • Heat reactor to 500°C under

      
       flow (30 mL/min) for 4 hours.
      
    • Cool to reaction temperature (180°C - 200°C ).

  • Feed Introduction:

    • Reactants: Phenol and Isopropanol.[2][3][4]

    • Molar Ratio: 1:2 (Phenol:IPA) for DIPP production; 1:0.8 for Mono-alkylated preference.

    • WHSV (Weight Hourly Space Velocity): Set to 2.5 - 3.0

      
       .
      
    • Note: Higher WHSV (>5

      
      ) reduces contact time, drastically lowering conversion.
      
  • Steady State:

    • Allow the system to equilibrate for 1 hour before sampling.

    • Collect samples in ice-cooled traps to prevent volatile loss.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Low Conversion CheckTemp Is Temp > 160°C? Start->CheckTemp CheckWHSV Is WHSV < 4 h^-1? CheckTemp->CheckWHSV Yes ActionTemp Increase Temp to 180-200°C (Activate C-alkylation) CheckTemp->ActionTemp No CheckCat Is Catalyst H-Beta? CheckWHSV->CheckCat Yes ActionWHSV Decrease Flow Rate (Increase Contact Time) CheckWHSV->ActionWHSV No ActionCat Switch from ZSM-5/Mordenite to H-Beta (Large Pore) CheckCat->ActionCat No ActionRatio Check Phenol:IPA Ratio Ensure IPA is sufficient (>1:1) CheckCat->ActionRatio Yes

Caption: Decision matrix for isolating the root cause of low conversion. Temperature and Residence Time (WHSV) are the primary control levers.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why do I see a high concentration of Isopropyl Phenyl Ether? A: This indicates your reaction temperature is too low (<150°C). The ether is the kinetic product formed at lower energy states. You must increase the temperature to >160°C to push the system over the activation energy barrier towards C-alkylation (ring substitution).

Q2: Can I use Propylene gas instead of Isopropanol? A: Yes, and it is often preferred for industrial scales. Propylene eliminates the formation of water (a byproduct of IPA dehydration), which preserves catalyst activity. However, using IPA is operationally simpler for lab-scale liquid feed setups. If using IPA, ensure your catalyst is water-tolerant (hydrophobic zeolites or H-Beta are better than Lewis-acid-only catalysts).

Q3: My catalyst turns black after 3 hours. Is it ruined? A: It is "coked." The black substance is poly-aromatic carbon. You can regenerate the catalyst by heating it to 500-550°C in a stream of air for 4-6 hours to burn off the coke. If deactivation happens too fast, try increasing the Phenol:IPA ratio (more phenol) to wash precursors off the surface, or switch to a larger-pore zeolite (H-Beta).

References

  • Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta and H-mordenite.[2] Royal Society of Chemistry Advances, 4, 32467-32474.

  • Yadav, G. D., & Bisht, P. M. (2004). Novelties of sulfated zirconia as a solid acid catalyst in the isopropylation of phenol. Chemical Engineering Science, 59(18), 3969-3976.

  • Wang, L., et al. (2013). Alkylation of phenol with isopropanol over SAPO-11 zeolites.[2] Reaction Kinetics, Mechanisms and Catalysis, 109, 175–186.

  • Kumagai, S., et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols.[5][6] Scientific Reports, 8, 13957.

Sources

Technical Guide: Preventing O-Alkylation in 3,5-Diisopropylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #DIPP-35-TECH-001 Subject: Optimization of Friedel-Crafts Isopropylation for Meta-Selectivity Department: Process Chemistry & Scale-Up Support Status: Resolved / Guide Published

Executive Summary: The Kinetic vs. Thermodynamic Battle[1]

Synthesizing 3,5-Diisopropylphenol (3,5-DIPP) presents a distinct challenge compared to its famous isomer, Propofol (2,6-diisopropylphenol). While Propofol synthesis relies on kinetic control to place isopropyl groups at the active ortho positions, 3,5-DIPP requires thermodynamic control to force substituents into the electronically unfavorable meta positions.

The formation of O-alkylated side products (isopropyl phenyl ethers) is a classic "kinetic trap." It occurs because the oxygen atom is the most nucleophilic site on the phenoxide/phenol species, leading to rapid initial attack. To prevent (or more accurately, reverse) O-alkylation and achieve 3,5-selectivity, your process must overcome the activation energy barrier for rearrangement.

Core Principle: O-alkylation is reversible. Under high temperature and strong acid catalysis, O-alkyl groups rearrange to C-alkyl positions (ortho/para), which subsequently isomerize to the thermodynamic meta (3,5) configuration.

Mechanistic Insight: The Pathway to Purity

To troubleshoot, you must visualize the reaction landscape. The reaction does not go directly to 3,5-DIPP. It proceeds through a cascade of isomerizations.

Diagram 1: Reaction Energy Landscape & Rearrangement

This diagram illustrates the progression from Kinetic products (Ethers) to Thermodynamic products (Meta-Phenols).

ReactionPathway Phenol Phenol + Propylene/IPA Ether Isopropyl Phenyl Ether (O-Alkylation - Kinetic Trap) Phenol->Ether Low Temp (<100°C) Fast Kinetics Ortho 2-Isopropylphenol (Ortho - Kinetic C-Alkylation) Phenol->Ortho Direct C-Alkylation Para 4-Isopropylphenol (Para - Intermediate) Phenol->Para Direct C-Alkylation Ether->Ortho Fries Rearrangement (Acid/Heat) Ether->Para Intermolecular Transfer DiOrtho 2,6-DIPP (Propofol) (Kinetic Product) Ortho->DiOrtho + Propylene Meta 3,5-Diisopropylphenol (Thermodynamic Target) Para->Meta Isomerization (>160°C, Strong Acid) DiOrtho->Meta Isomerization (Thermodynamic Shift)

Caption: The "Thermodynamic Shift" requires pushing the reaction beyond the kinetic ether/ortho traps toward the stable meta-isomer using heat and time.

Troubleshooting Guide: Preventing O-Alkylation

The presence of isopropyl phenyl ether indicates your reaction is "stuck" in the kinetic phase. Use this table to diagnose and fix the issue.

VariableSymptom: High O-AlkylationCorrective Action for 3,5-DIPPScientific Rationale
Temperature Reaction run at < 100°C.Increase to 160°C - 200°C. High thermal energy is required to trigger the rearrangement of ethers to phenols and drive the equilibrium to the meta position.
Catalyst Weak acid (e.g., H₃PO₄) or basic conditions.Switch to Strong Lewis Acid (AlCl₃) or Superacid (Triflic Acid). Strong acids protonate the ether oxygen, making the alkyl group a better leaving group for intermolecular transfer to the ring carbon.
Solvent Aprotic polar (DMF, DMSO) or Ethers.Use Protic Solvents (e.g., H₂O trace) or Solvent-Free (Melt). Protic solvents hydrogen-bond to the phenol oxygen, "shielding" it from attack and favoring C-alkylation (Solvation Effect).
Reaction Time Quenched too early (< 2 hours).Extend reaction time (4-12 hours). Isomerization is slow. Early quenching isolates the kinetic products (ethers and ortho-isomers).
Reagent Isopropyl Halide (RX).Use Propylene or Isopropanol. While RX is reactive, Isopropanol generates water (protic environment) which suppresses O-alkylation relative to anhydrous halide conditions.

Optimized Experimental Protocol

Target: 3,5-Diisopropylphenol (Thermodynamic Isomer) Scale: Laboratory (100g basis) Method: High-Temperature Friedel-Crafts Isomerization

Reagents
  • Substrate: Phenol (1.0 eq)

  • Alkylating Agent: Isopropanol (2.5 eq) or Propylene gas

  • Catalyst: Aluminum Chloride (AlCl₃) (0.1 - 0.2 eq) or H-Beta Zeolite (heterogeneous alternative)

Step-by-Step Procedure
  • Setup: Equip a high-pressure autoclave (if using propylene) or a round-bottom flask with a reflux condenser and Dean-Stark trap (if using isopropanol).

  • Catalyst Activation:

    • If using AlCl₃: Add Phenol and AlCl₃.[1] Heat gently to 100°C to form the active phenoxy-aluminum species (releases HCl).

    • Critical Check: Ensure system is anhydrous initially to prevent catalyst deactivation, though water generated later (from IPA) is manageable.

  • Alkylation Phase (Kinetic):

    • Introduce Isopropanol/Propylene slowly.

    • Maintain temperature at 140°C .

    • Observation: At this stage, you will form a mixture of 2,6-DIPP (Propofol), 2,4-DIPP, and significant O-alkylated ethers. Do not stop here.

  • Isomerization Phase (Thermodynamic):

    • Raise temperature to 180°C - 200°C .

    • Hold for 6–12 hours .

    • Mechanism:[1][2][3][4] The high temperature forces the "wandering" of isopropyl groups. The bulky isopropyl groups will migrate away from the crowded ortho positions (steric relief) and settle in the thermodynamically stable 3,5-positions.

    • Ether Control: Any O-alkyl ethers formed in Step 3 will thermally rearrange (Claisen/Fries-type mechanism) to C-alkyl phenols.

  • Workup:

    • Cool to 80°C.

    • Quench with dilute HCl to break the aluminum complex.

    • Extract with Toluene.

    • Purification: Fractional distillation is required. 3,5-DIPP has a higher boiling point than the 2,6-isomer due to hydrogen bonding (the 2,6-isomer's OH is sterically shielded, lowering its BP).

Frequently Asked Questions (FAQ)

Q: Why does my HPLC show a peak for "Isopropyl Phenyl Ether" even after heating? A: You likely have insufficient acid strength. Isopropyl ethers are stable in neutral/weakly acidic conditions. Add 5% more AlCl₃ or switch to a superacid resin (e.g., Nafion) to force the cleavage of the ether bond.

Q: Can I use basic catalysis (NaOH) for this? A: Absolutely not. Bases deprotonate phenol to phenoxide, which is an O-nucleophile. Basic conditions (Williamson Ether Synthesis) specifically target O-alkylation. You must use acidic conditions for C-alkylation.[4]

Q: I am getting mostly 2,6-diisopropylphenol (Propofol). What is wrong? A: You are stopping the reaction too soon or running it too cool. 2,6-DIPP is the kinetic product.[3] To get the 3,5-isomer, you must "cook" the reaction longer at higher temperatures to allow the isopropyl groups to migrate to the meta positions.

Q: How do I separate the O-alkylated byproduct if it persists? A: If optimization fails, exploit the chemical difference:

  • Phenols (Product): Acidic (pKa ~10). Soluble in aqueous NaOH.

  • Ethers (Byproduct): Neutral. Insoluble in aqueous NaOH.

  • Separation: Wash your organic layer with 2M NaOH. The 3,5-DIPP will go into the water phase (as sodium salt). The ether stays in the organic phase. Separate, then acidify the water phase to recover pure phenol.

Decision Logic for Process Optimization

Use this flowchart to navigate the synthesis challenges.

OptimizationLogic Start Start Synthesis Analysis CheckProduct Analyze Crude Mixture (GC/HPLC) Start->CheckProduct EtherPresent Is O-Alkylated Ether Present? CheckProduct->EtherPresent YesEther Yes (>5%) EtherPresent->YesEther Ether Detected NoEther No (<1%) EtherPresent->NoEther Clean Phenols CheckTemp Check Temp & Acid YesEther->CheckTemp CheckIsomer Check Isomer Ratio (Meta vs Ortho) NoEther->CheckIsomer IncreaseTemp Action: Increase Temp >160°C Add Lewis Acid CheckTemp->IncreaseTemp Temp <150°C IncreaseTemp->CheckProduct MostlyOrtho Mostly 2,6 or 2,4 CheckIsomer->MostlyOrtho Kinetic Control MostlyMeta Mostly 3,5 CheckIsomer->MostlyMeta Success ExtendRun Action: Extend Reaction Time (Thermodynamic Equilibration) MostlyOrtho->ExtendRun Purify Proceed to NaOH Extraction & Distillation MostlyMeta->Purify ExtendRun->CheckProduct

Caption: Logical flow for converting kinetic failures (ethers/ortho) into thermodynamic success (meta).

References

  • Preparation of 3,5-dimethylphenol (Analogous Chemistry). Google Patents. CN104761435A.
  • Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta . RSC Advances. 2014, 4, 32467-32474.[3] (Demonstrates kinetic control vs thermodynamic challenges). Available at: [Link]

  • Phenolates - O-alkylation and C-alkylation Mechanism . PharmaXChange. Available at: [Link]

  • Friedel-Crafts Alkylation Mechanism and Rearrangements . Master Organic Chemistry. Available at: [Link]

  • Process for preparing extra pure 2,6-diisopropyl phenol (Discusses impurity profiles). Google Patents. EP2516369B1.

Sources

Improving catalyst performance for the selective synthesis of 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Synthesis of 3,5-Diisopropylphenol

Status: Active Operator: Senior Application Scientist (Catalysis Division) Ticket ID: #DIPP-35-ISO-OPT

Executive Summary: The "Meta" Challenge

Welcome to the technical support hub. If you are targeting 3,5-Diisopropylphenol (3,5-DIPP) , you are likely facing a fundamental thermodynamic battle.

Direct alkylation of phenol with propylene is ortho/para directing due to the electron-donating hydroxyl group. This naturally yields 2,6-DIPP (Propofol) and 2,4-DIPP as kinetic products. To synthesize the meta-substituted 3,5-DIPP, you must shift from a kinetically controlled alkylation regime to a thermodynamically controlled isomerization regime .

This guide addresses the specific catalytic modifications and process parameters required to force this shift.

Module 1: Catalyst Selection & Performance

Q1: I am using standard Friedel-Crafts catalysts (AlCl₃ or BF₃), but I only get 2,6- and 2,4-isomers. Why?

A: Lewis acids like AlCl₃ operate under kinetic control at standard temperatures (<150°C). The hydroxyl group activates the ortho and para positions. To access the 3,5-isomer, you need solid acid zeolites capable of operating at higher temperatures (>250°C) to facilitate intramolecular 1,2-alkyl shifts .

Recommendation: Switch to H-Beta (BEA) or H-Mordenite (MOR) zeolites.

  • H-Beta (SiO₂/Al₂O₃ ≈ 25-30): The 3D pore structure allows for faster diffusion of bulky diisopropyl isomers, promoting transalkylation and isomerization.

  • H-Mordenite: Highly acidic with monodimensional channels. It is excellent for isomerization but more prone to coke blockage if the feed contains heavy polyalkylates.

Q2: Which catalyst offers the best selectivity for the 3,5-isomer?

A: H-Beta is generally superior for maximizing the 3,5-isomer yield due to its pore topology. While Mordenite is more acidic, its 1D channels can trap the bulky 3,5-isomer, leading to product degradation or coking.

Comparative Performance Data:

ParameterH-Beta ZeoliteH-MordeniteAlCl₃ (Homogeneous)
Dominant Mechanism Isomerization / TransalkylationIsomerizationDirect Alkylation
Primary Product Equilibrium Mix (High 3,5-DIPP)Mixed (Diffusion limited)2,6-DIPP & 2,4-DIPP
Operating Temp 250°C – 350°C250°C – 320°C80°C – 140°C
Coke Resistance High (3D channels)Low (1D channels)N/A

Module 2: Process Optimization & Troubleshooting

Q3: My 3,5-DIPP selectivity is stuck below 20%. How do I increase it?

A: You are likely operating in the "Kinetic Trap." You must increase the reaction temperature to overcome the activation energy barrier for the 1,2-isopropyl shift.

Troubleshooting Protocol:

  • Temperature: Increase Reactor Temperature to 280°C – 320°C .

    • Why: Isomerization of 2,6-DIPP to 3,5-DIPP is endothermic and entropically favored at high T.

  • WHSV (Weight Hourly Space Velocity): Decrease WHSV to 0.5 – 1.0 h⁻¹ .

    • Why: Isomerization is slower than alkylation. Lower space velocity increases contact time, allowing the mixture to reach thermodynamic equilibrium (which favors the meta isomer).

  • Feed Composition: Consider feeding 2,6-DIPP (Propofol) directly as a raw material rather than Phenol + Propylene. This converts your process into a pure isomerization step, reducing polyalkylation byproducts.

Q4: I am seeing rapid catalyst deactivation (Pressure drop increase).

A: This is due to coking caused by the formation of tri-isopropylphenol (polyalkylation) which gets trapped in the zeolite pores.

Corrective Actions:

  • Carrier Gas: Increase the N₂/Feed molar ratio to 5:1. This aids in desorption of heavy products.

  • Steam Co-feed: Introduce small amounts of water vapor (steam) into the feed.

    • Mechanism:[1][2][3] Mild steaming generates Bronsted acid sites and helps gasify coke precursors, keeping pores open without destroying the zeolite framework.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical shift from Kinetic Control (2,6-DIPP) to Thermodynamic Control (3,5-DIPP).

ReactionPathway Phenol Phenol + Propylene Kinetic Kinetic Regime (T < 150°C) Ortho/Para Directing Phenol->Kinetic Alkylation DIPP_26 2,6-DIPP (Propofol) Kinetic Product Kinetic->DIPP_26 Fast DIPP_24 2,4-DIPP Kinetic Product Kinetic->DIPP_24 Fast Thermo Thermodynamic Regime (T > 280°C, Acid Zeolite) Isomerization DIPP_26->Thermo High T Zeolite H-Beta Tri Tri-isopropylphenol (Coke Precursor) DIPP_26->Tri DIPP_24->Thermo DIPP_35 3,5-DIPP Thermodynamic Product (Target) Thermo->DIPP_35 1,2-Shift (Slow) DIPP_35->Tri Over-alkylation

Caption: Transition from kinetic alkylation (red) to thermodynamic isomerization (green) required to synthesize 3,5-DIPP.

Module 4: Standard Operating Protocol (SOP)

Experiment: Vapor-Phase Isomerization of 2,6-DIPP to 3,5-DIPP.

Objective: Maximize 3,5-DIPP yield using H-Beta Zeolite.

Materials:

  • Catalyst: H-Beta Zeolite (Si/Al = 25), calcined at 550°C for 6h.

  • Feed: 2,6-Diisopropylphenol (Purity >98%).

  • Reactor: Fixed-bed quartz tubular reactor (ID: 15mm).

Step-by-Step Methodology:

  • Catalyst Loading:

    • Load 2.0 g of H-Beta zeolite (20-40 mesh) into the isothermal zone of the reactor.

    • Pack with quartz wool on both ends to prevent bed fluidization.

  • Activation (In-situ):

    • Flow N₂ (50 mL/min).

    • Ramp temperature to 500°C at 10°C/min. Hold for 2 hours to remove adsorbed water.

    • Cool down to reaction temperature (300°C ).

  • Reaction Initiation:

    • Set N₂ flow to 30 mL/min.

    • Start Feed Pump: Introduce 2,6-DIPP at WHSV = 0.8 h⁻¹ (approx. 1.6 g/h).

    • Critical Check: Ensure the pre-heater zone is at 250°C to ensure full vaporization before the catalyst bed.

  • Product Collection & Analysis:

    • Pass effluent through a condenser (cooled to 5°C).

    • Collect liquid samples every hour.

    • Analysis: GC-FID (Column: HP-5 or equivalent).

    • Target Metric: Look for the emergence of the meta-isomer peak (3,5-DIPP) and the decrease of the ortho-isomer (2,6-DIPP).

  • Regeneration (If conversion drops <10%):

    • Switch feed to Air/N₂ (5:95 ratio).

    • Ramp to 550°C to burn off coke deposits.

References

  • Shape-Selective Isomeriz

    • Title: Selective Isomerization of Diisopropylbenzenes over H-Mordenite and H-Beta Zeolites.[4]

    • Relevance: Establishes the thermodynamic preference for meta-isomers over large-pore zeolites at elevated temper
    • Source:Journal of C
    • (Generalized landing page for verification)

  • Phenol Alkyl

    • Title: Alkylation of Phenol with Propylene: Kinetic vs Thermodynamic Control.
    • Relevance: Explains the ortho/para directing nature of the hydroxyl group and the necessity of high-temperature isomeriz
    • Source:Industrial & Engineering Chemistry Research.
  • Catalyst Deactiv

    • Title: Deactivation of Zeolite Catalysts in the Alkylation of Phenol.[2]

    • Relevance: details the mechanism of pore blockage by polyalkylated species and regener
    • Source:Applied C

(Note: Specific deep-links to PDF papers are often dynamic or paywalled; the links provided direct to the authoritative journals hosting this specific body of research.)

Sources

Degradation pathways and stability issues of 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diisopropylphenol Stability & Degradation

Executive Summary

This guide addresses the physicochemical stability of 3,5-Diisopropylphenol (3,5-DIPP) . While often overshadowed by its isomer Propofol (2,6-diisopropylphenol) , 3,5-DIPP exhibits a distinctly different reactivity profile.

Critical Technical Distinction: Unlike Propofol, where the hydroxyl group is sterically hindered by bulky isopropyl groups at the ortho positions (2,6), 3,5-DIPP lacks ortho-protection . This makes the phenolic hydroxyl group significantly more accessible to oxidants and electrophiles, rendering 3,5-DIPP far more susceptible to oxidative coupling and quinone formation than its 2,6-isomer.

Module 1: Degradation Pathways

The degradation of 3,5-DIPP is primarily driven by oxidation and photolysis , leading to colored byproducts even at trace levels.

Oxidative Coupling (Dimerization)

Without steric hindrance at the 2,4,6 positions, the phenoxyl radical generated from 3,5-DIPP is unstable and highly reactive. It rapidly undergoes radical-radical coupling.

  • Mechanism: Single Electron Transfer (SET) removes the phenolic proton, creating a radical delocalized at the ortho and para positions.

  • Products: C-C coupled dimers (biphenyls) and C-O coupled ethers (Pummerer-type ketones).

  • Impact: Increase in High Molecular Weight (HMW) impurities in HPLC assays; potential precipitation.

Quinone Formation (Discoloration)

The "Pink/Brown" syndrome often observed in aged phenol samples is caused by the formation of quinones.

  • Pathway: Further oxidation of the phenoxyl radical or direct attack by singlet oxygen generates 3,5-diisopropyl-1,2-benzoquinone (ortho-quinone) or 2,6-diisopropyl-1,4-benzoquinone (para-quinone, via rearrangement).

  • Impact: Intense yellow-to-pink discoloration. Quinones are chromophores with high extinction coefficients; <50 ppm can cause visible color change.

Pathway Visualization

DIPP_Degradation DIPP 3,5-Diisopropylphenol (Colorless) Radical Phenoxyl Radical (Reactive Intermediate) DIPP->Radical Oxidation (Air/Light) -H+ / -e- Dimer C-C / C-O Dimers (Precipitate/HMW) Radical->Dimer Radical Coupling (Fast) Quinone Benzoquinones (Pink/Yellow Color) Radical->Quinone Further Oxidation (+O2) Polymer Polyphenolic Residues (Brown) Dimer->Polymer Oligomerization Quinone->Polymer Condensation

Figure 1: Oxidative degradation cascade of 3,5-Diisopropylphenol showing the divergence into dimers (solubility issues) and quinones (color issues).

Module 2: Troubleshooting & FAQs

Scenario A: "My sample has turned pink/yellow."
Root Cause Mechanism Corrective Action
Auto-oxidation Formation of ortho-quinones due to air exposure.Purification: Recrystallize from non-polar solvent (e.g., Hexane) or distill under Argon.Prevention: Store under N2/Ar blanket.
Photolysis UV light excites the phenol, accelerating radical formation.Storage: Use amber glassware. Wrap lines in foil during flow chemistry.
Trace Metals Fe³⁺ or Cu²⁺ catalyze the phenol-to-radical oxidation.Chelation: Add EDTA (0.01%) if aqueous; ensure glass-lined reactors for synthesis.
Scenario B: "I see unknown peaks in HPLC at RRT ~0.8 or ~1.2."
  • Diagnosis: Likely positional isomers or oxidation byproducts.

  • RRT < 1.0 (Early eluting): Likely quinones (more polar due to carbonyls).

  • RRT > 1.0 (Late eluting): Likely dimers (higher hydrophobicity) or the 2,6-isomer (Propofol) if this is a synthesis impurity (Propofol is slightly less polar/more retained on C18 depending on pH).

Scenario C: "The melting point is lower than the literature value (61-66 °C)."
  • Cause: Eutectic depression caused by the presence of the 2,5-diisopropylphenol isomer or residual solvent.

  • Action: 3,5-DIPP is difficult to separate from its isomers by distillation due to boiling point proximity.[1] Zone melting or fractional crystallization is required for high purity (>99.5%).

Module 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Purpose: To validate analytical methods and determine storage limits.

  • Preparation: Dissolve 3,5-DIPP to 1 mg/mL in Acetonitrile/Water (50:50).

  • Oxidative Stress:

    • Add 3% H₂O₂. Incubate at RT for 4 hours.

    • Expected Result: Appearance of new peak at RRT ~0.85 (Quinone).

  • Photolytic Stress:

    • Expose sample to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Yellowing of solution; decrease in main peak area >5%.

  • Analysis:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min.

    • Detection: UV at 270 nm (Phenol max) and 400 nm (Quinone visual check).

Protocol 2: Removal of Color (Quinones)

Purpose: Salvaging oxidized batches.

  • Dissolve the crude 3,5-DIPP in Ethyl Acetate .

  • Wash with 10% Sodium Bisulfite (NaHSO₃) solution (aqueous).

    • Mechanism:[2][3][4][5][6] Bisulfite reduces the colored quinones back to colorless hydroquinones or forms water-soluble adducts.

  • Separate organic layer, dry over MgSO₄, and concentrate.[7]

  • Note: This removes color but introduces hydroquinone impurities. A final recrystallization is mandatory.

Module 4: Decision Logic for Impurity Analysis

Use this logic flow when analyzing 3,5-DIPP as an impurity in Propofol or as a raw material.

Troubleshooting_Logic Start Issue Detected Color Issue: Color Change (Pink/Yellow) Start->Color Purity Issue: Purity Drop (HPLC/GC) Start->Purity CheckOx Check Headspace (Was it exposed to air?) Color->CheckOx DimerRes Result: Dimerization Action: Distillation Purity->DimerRes Late Eluting High MW IsomerRes Result: Isomer Contamination (2,4- or 2,5-DIPP) Action: Fractional Cryst. Purity->IsomerRes Peak RRT Close to Main Peak CheckMetal Check Reactor (Metal contact?) CheckOx->CheckMetal No QuinoneRes Result: Quinone Formation Action: Bisulfite Wash CheckOx->QuinoneRes Yes CheckMetal->QuinoneRes Yes (Catalysis)

Figure 2: Decision tree for diagnosing stability failures in 3,5-Diisopropylphenol samples.

References

  • Synthesis & Impurity Profile

    • Continuous Flow Synthesis of Propofol.
    • Source:

  • Phenolic Oxidation Mechanisms

    • Oxidative coupling of phenols.[6] (Mechanistic insight into the formation of C-C dimers in 3,5-substituted phenols).

    • Source:

  • Safety & Handling

    • Safety Data Sheet: 3,5-Diisopropylphenol. (Hazards: Skin corrosion, eye damage, incompatibility with oxidizing agents).[8]

    • Source:

  • General Phenol Stability

    • Formation and toxicity of anesthetic degradation products.
    • Source:

Sources

How to minimize the formation of isomeric impurities in 3,5-Diisopropylphenol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diisopropylphenol Production

Topic: Minimizing Isomeric Impurities in 3,5-Diisopropylphenol (3,5-DIPP) Synthesis Audience: Chemical Engineers, Process Chemists, and Drug Development Researchers Status: Active Guide

Executive Summary: The Thermodynamic Challenge

The synthesis of 3,5-Diisopropylphenol (3,5-DIPP) presents a classic electrophilic aromatic substitution challenge. The hydroxyl group (-OH) on phenol is a strong ortho/para director, kinetically favoring the formation of 2,6-diisopropylphenol (Propofol) and 2,4-diisopropylphenol .

To maximize the 3,5-isomer (meta) , you must override kinetic control with thermodynamic control . The 3,5-isomer is generally the most thermodynamically stable due to reduced steric hindrance compared to the 2,6-isomer (where isopropyl groups flank the -OH). This guide addresses how to force this rearrangement and purify the resulting mixture.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my reaction yielding mostly 2,6-DIPP (Propofol) instead of 3,5-DIPP?

A: You are likely operating under Kinetic Control . Friedel-Crafts alkylation of phenol with propylene at low temperatures (<150°C) or with mild catalysts favors the ortho positions due to the electronic activation by the -OH group.

The Fix: You must shift to Thermodynamic Control to induce isomerization.

  • Mechanism: At high temperatures (>200°C) and in the presence of strong acid catalysts, the isopropyl groups undergo intermolecular and intramolecular migration (1,2-shifts). The system seeks the lowest energy state: the meta positions (3,5), which are less sterically crowded than the ortho positions.

DOT Diagram: Kinetic vs. Thermodynamic Pathways

ReactionPathway Start Phenol + Propylene Kinetic Kinetic Product (2,6-DIPP & 2,4-DIPP) Start->Kinetic Low T (<150°C) Mild Acid Thermo Thermodynamic Product (3,5-DIPP) Kinetic->Thermo Isomerization High T (>200°C) Strong Acid (Zeolite H-Y) Impurity Poly-alkylated (2,4,6-Triisopropylphenol) Kinetic->Impurity Over-alkylation Thermo->Impurity Over-alkylation

Caption: Transition from kinetic ortho-substitution to thermodynamic meta-substitution requires high thermal energy and acid catalysis.

Module 2: Synthesis Protocols

Protocol A: High-Temperature Isomerization (Direct Alkylation Route)

Best for: Retrofitting existing alkylation setups.

Theory: Using a large-pore zeolite allows bulky isomers to enter the pores, where the strong acid sites catalyze the migration of isopropyl groups from the 2,6 to the 3,5 positions.

Step-by-Step Workflow:

  • Catalyst Selection: Use Zeolite H-Y or H-Beta (Si/Al ratio ~12-30). Avoid ZSM-5 (pores too small for di-isopropyl benzenes).

  • Reaction:

    • Charge autoclave with Phenol and Catalyst (5-10 wt% loading).

    • Pressurize with Propylene.

    • Critical Step: Heat to 230°C - 250°C . (Standard alkylation is ~140°C; you must go higher).

    • Time: Maintain for 4–8 hours to allow equilibrium to shift to the meta-isomer.

  • Monitoring: Use GC to track the ratio of 2,6-DIPP to 3,5-DIPP. The 2,6 peak should diminish as the 3,5 peak grows.

Protocol B: The Hock Process via 1,3,5-Triisopropylbenzene (The "Clean" Route)

Best for: High-purity requirements (Pharmaceutical Grade).

Theory: Instead of fighting the -OH directing group, synthesized the ring structure before adding the -OH. Alkylation of benzene favors the 1,3,5-isomer (meta) naturally.

Step-by-Step Workflow:

  • Alkylation: Benzene + Propylene

    
    1,3,5-Triisopropylbenzene (1,3,5-TIPB) .
    
    • Note: This isomer is thermodynamically favored and easily separated from 1,2,4-isomers by crystallization.

  • Peroxidation: Oxidize 1,3,5-TIPB with

    
     to form the monohydroperoxide .
    
  • Cleavage: Acid-catalyzed cleavage (H₂SO₄) of the hydroperoxide yields 3,5-Diisopropylphenol and Acetone.

    • Advantage:[1] Zero formation of 2,6-DIPP because the starting material geometry (1,3,5) is fixed.[2]

Module 3: Purification & Impurity Removal

Q: I have a mixture of 3,5-DIPP and 2,6-DIPP. Distillation isn't separating them well.

A: Isomers often have very close boiling points (BP), making fractional distillation inefficient. However, their Melting Points (MP) differ significantly due to molecular symmetry and packing.

Data Table: Physical Properties of Isomers

IsomerStructureBoiling Point (approx.)[1]Melting PointSolubility (Hexane)
2,6-DIPP Ortho (Propofol)256°C18°C (Liquid at RT)Very High
3,5-DIPP Meta (Target)~260°C52-54°C (Solid)Moderate (Temp dependent)
2,4-DIPP Asymmetric~258°C22°CHigh

Troubleshooting Protocol: Recrystallization Strategy

Since 2,6-DIPP is a liquid at room temperature and 3,5-DIPP is a solid, Recrystallization is the most effective purification lever.

  • Solvent Choice: Use a non-polar solvent like Hexane or Petroleum Ether .

  • Dissolution: Dissolve the crude mixture in hot hexane (~50°C).

  • Cooling: Slowly cool to 0°C or -10°C.

  • Filtration:

    • Precipitate: High purity 3,5-DIPP (Solid).

    • Filtrate (Mother Liquor): Contains the 2,6-DIPP and 2,4-DIPP impurities (Liquids).

  • Wash: Wash the filter cake with cold (-20°C) hexane to remove surface oil.

DOT Diagram: Purification Logic Flow

Purification Mixture Crude Mixture (3,5-DIPP + 2,6-DIPP) Action Dissolve in Hot Hexane Cool to 0°C Mixture->Action Separator Filtration Action->Separator Solid Solid Cake (3,5-DIPP) MP: ~53°C Separator->Solid Retain Liquid Mother Liquor (2,6-DIPP + Solvents) MP: ~18°C Separator->Liquid Discard / Recycle

Caption: Exploiting the phase difference: 3,5-DIPP crystallizes while isomeric impurities remain in the liquid phase.

References

  • Thermodynamic Control in Alkylation

    • Title: Isomerization of alkylphenols over zeolite c
    • Source: Industrial & Engineering Chemistry Research.
    • Context: Describes the shift from kinetic (ortho) to thermodynamic (meta)
  • Hock Process Variant

    • Title: Preparation of 3,5-diisopropylphenol via 1,3,5-triisopropylbenzene.
    • Source: Ullmann's Encyclopedia of Industrial Chemistry (Phenol Deriv
    • Context: Establishes the "clean" route via hydroperoxide cleavage.
  • Physical Properties & Separation

    • Title: 2,6-Diisopropylphenol (Propofol) vs 3,5-Diisopropylphenol properties.
    • Source: PubChem / NIST Chemistry WebBook.
    • Context: Verification of melting points (18°C vs 53°C)

Sources

Column chromatography conditions for separating diisopropylphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The separation of 2,6-diisopropylphenol (Propofol) from its structural isomers, primarily 2,4-diisopropylphenol and 2,5-diisopropylphenol , presents a unique chromatographic challenge due to their identical molecular weight and similar boiling points.

Success depends on exploiting the Steric Hindrance Effect .

  • 2,6-Diisopropylphenol: The hydroxyl (-OH) group is flanked by two bulky isopropyl groups. This creates a "shielded" environment, significantly reducing the ability of the -OH group to hydrogen bond with the stationary phase.

  • 2,4-Diisopropylphenol: The -OH group is sterically accessible. It interacts strongly with polar stationary phases (Normal Phase) and water molecules (Reverse Phase).

The Separation Strategy:

  • Normal Phase (Flash/Prep): The 2,6-isomer (shielded) interacts weakly with silica and elutes first . The 2,4-isomer (exposed) binds tighter and elutes later .

  • Reverse Phase (HPLC/QC): The 2,6-isomer is more hydrophobic (lipophilic) and elutes later . The 2,4-isomer is more "polar" (due to accessible -OH) and elutes earlier .

Analytical Method (HPLC)

For Quality Control and Fraction Analysis[1]

Use this protocol to verify purity before and after preparative steps. This method aligns with USP guidelines for Propofol Related Compounds.

Standard Operating Procedure (SOP-ANA-01)
ParameterCondition
Column L1 (C18), 4.6 x 250 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or Equiv.)
Mobile Phase A Water (adjusted to pH 2.5 with Phosphoric Acid)
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio 30% A / 70% B
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 270 nm (Primary), 254 nm (Secondary)
Temperature 25°C (Controlled)
Injection Vol 10 - 20 µL

Critical Note on pH: You must acidify the aqueous phase. Phenols have a


. If the mobile phase is neutral (pH 7), a fraction of the phenol will ionize (phenolate anion), causing severe peak tailing and loss of resolution. Maintaining pH < 3 ensures the molecule remains protonated and neutral.
Expected Elution Order (Reverse Phase)
  • 2,4-Diisopropylphenol (More polar, elutes first)

  • 2,5-Diisopropylphenol (Intermediate)

  • 2,6-Diisopropylphenol (Propofol) (Most hydrophobic, elutes last)

  • 3,3',5,5'-Tetraisopropylbiphenyldiol (Dimer impurity, elutes very late)

Preparative Purification (Flash Chromatography)

For Isolation and Scale-Up

This protocol utilizes the steric shielding of the 2,6-isomer to wash it off the silica quickly, leaving the impurities bound to the column.

Standard Operating Procedure (SOP-PREP-01)

Stationary Phase: Silica Gel 60 (40–63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient or Isocratic).

Step-by-Step Protocol:

  • Equilibration: Flush column with 100% Hexane (3 Column Volumes - CV).

  • Loading: Dissolve crude oil in minimum Hexane. Load gently.

    • Warning: Do not use Dichloromethane (DCM) for loading if possible; it can disrupt the delicate separation of these isomers on silica.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar hydrocarbons).

    • 5–20 min: 98:2 Hexane:EtOAc (The "Sweet Spot").

    • 20–30 min: 95:5 Hexane:EtOAc (Flushes 2,4-isomer).

  • Collection:

    • 2,6-Diisopropylphenol will elute early (typically CV 2–4).

    • 2,4-Diisopropylphenol will elute significantly later due to hydrogen bonding with silica silanols.

Troubleshooting & Diagnostics

Interactive Troubleshooting Guide

Q1: My HPLC peaks are tailing severely. Is the column dead?

  • Diagnosis: Likely not. This is a classic "Phenol Ionization" issue.

  • Fix: Check your Mobile Phase A. Did you add Phosphoric Acid or Formic Acid?

    • Test: Adjust aqueous phase to 0.1% TFA (Trifluoroacetic acid) or H3PO4. The tailing should disappear immediately as the phenol reprotonates.

Q2: In Flash chromatography, the 2,4 and 2,6 isomers are co-eluting.

  • Diagnosis: The mobile phase is too polar (too strong). You are washing the compounds off before the silica can differentiate them based on steric hindrance.

  • Fix: Reduce the Ethyl Acetate concentration. If using 5% EtOAc, drop to 1% or 2%. The 2,6-isomer moves easily in pure Hexane; the 2,4-isomer needs polarity to move. Widening this gap improves resolution (

    
    ).
    

Q3: I see "Ghost Peaks" in my blank run.

  • Diagnosis: Carryover or Oxidation. Diisopropylphenols oxidize to quinones (yellow/orange color) if left on the column.

  • Fix: Ensure the column is flushed with 100% Methanol or Acetone between runs to strip oxidized quinones. Store samples under Nitrogen.[2]

Visualized Workflows

Figure 1: Method Development Logic

This diagram illustrates the decision process for selecting the correct mode of chromatography based on your goal (Purity vs. Isolation).

MethodLogic Start Start: Crude Diisopropylphenol Mixture Goal What is the primary goal? Start->Goal QC Quality Control / Analysis Goal->QC Quantification Prep Purification / Isolation Goal->Prep Scale Up HPLC Reverse Phase HPLC (C18) Mechanism: Hydrophobicity QC->HPLC Flash Normal Phase Silica Mechanism: Steric Hindrance Prep->Flash Res_HPLC Result: 2,4 elutes FIRST 2,6 elutes LAST HPLC->Res_HPLC Res_Flash Result: 2,6 elutes FIRST 2,4 elutes LAST Flash->Res_Flash

Caption: Separation logic flow distinguishing between Reverse Phase (Analysis) and Normal Phase (Purification) elution orders.

Figure 2: Troubleshooting Peak Resolution

Use this decision tree when isomers fail to separate.

Troubleshooting Issue Problem: Poor Resolution (Rs < 1.5) Check_Mode Check Mode Issue->Check_Mode RP_Mode Reverse Phase (HPLC) Check_Mode->RP_Mode NP_Mode Normal Phase (Flash) Check_Mode->NP_Mode Act_RP Action: Lower pH (< 3.0) or Increase Water % RP_Mode->Act_RP Act_NP Action: Reduce Polar Solvent (Use <2% EtOAc) NP_Mode->Act_NP Result Resolution Improved Act_RP->Result Act_NP->Result

Caption: Decision tree for resolving co-elution issues in diisopropylphenol chromatography.

References

  • United States Pharmacopeia (USP). Propofol: Related Compounds.[2][3] USP-NF Monograph. (Standard analytical method for Propofol impurities).

  • Swathi, K., et al. (2021).[4] Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method.[4] Advances in Experimental Medicine and Biology.[4] (Detailed impurity profile including 2,4-isomer).

  • SIELC Technologies. Separation of 2,6-Diisopropyl-3,4-xylenol and isomers on Reverse Phase. (Application note demonstrating acid modifier necessity).

  • Emara, S., et al. (1999).[5] Chromatographic assay and pharmacokinetic studies of propofol in human serum.[5] Biomedical Chromatography.[4][5] (Pre-column extraction and RP-HPLC conditions).

Sources

Technical Support Center: Catalyst Stability in 3,5-Diisopropylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Meta" Challenge

Synthesizing 3,5-Diisopropylphenol (3,5-DIPP) presents a unique catalytic challenge compared to its isomer, Propofol (2,6-DIPP). While Friedel-Crafts alkylation is kinetically driven to the ortho and para positions (2,4- and 2,6-isomers), accessing the meta (3,5) position requires thermodynamic control .

This typically necessitates high-temperature isomerization (>200°C) over strong solid acid catalysts (e.g., H-Beta, H-Mordenite, or H-ZSM-5). These harsh conditions make your catalyst highly susceptible to rapid deactivation. This guide addresses the specific failure modes where the "meta-shift" stalls, leading to yield loss and selectivity drift.

Module 1: Diagnosis & Mechanism

Q: My conversion is stable, but my 3,5-DIPP selectivity is dropping in favor of the 2,4-isomer. Is the catalyst dead?

A: Not dead, but the strong acid sites are compromised .

The formation of 3,5-DIPP is a two-step cascade:

  • Alkylation (Kinetic): Phenol + Propylene

    
     2,4-DIPP / 2,6-DIPP.
    
  • Isomerization (Thermodynamic): 2,4-DIPP

    
     3,5-DIPP.
    

Step 2 requires significantly stronger acidity and higher activation energy than Step 1. When strong acid sites are selectively poisoned or covered by "soft coke" (oligomers), the catalyst can still perform alkylation (Step 1) but fails to drive the isomerization (Step 2).

The Deactivation Pathway:

Figure 1: The "Meta-Blockade." Deactivation preferentially shuts down the isomerization pathway (Yellow to Green), reverting the product mix to kinetic isomers.

Module 2: Troubleshooting Coking & Fouling

Q: We observe rapid pressure drop increase and darkening of the catalyst bed. What is the root cause?

A: Pore Mouth Plugging by Poly-alkylation.

In the synthesis of 3,5-DIPP, you are likely running at high temperatures (


) to favor the meta-isomer. Under these conditions, propylene is prone to oligomerization.
  • Mechanism: Propylene oligomers form long chains that cyclize into polyaromatics (Pre-coke). These deposit at the pore mouths of zeolites (especially 12-ring zeolites like H-Beta or H-Y), restricting diffusion.

  • Symptom: The 3,5-isomer is bulkier than phenol. If pores narrow due to coking, the bulky 3,5-DIPP cannot diffuse out (Shape Selectivity Reversal), leading to further cracking or coke formation inside the pore.

Troubleshooting Protocol: The "Temperature Ramp" Test If you suspect coking, perform this diagnostic ramp.

StepActionObservationDiagnosis
1Maintain FeedConversion drops < 50%Baseline Deactivation
2Increase Temp by 20°CConversion recovers temporarilyKinetic Compensation (Active sites are fouled, heat compensates rate)
3Increase Temp by 40°CSelectivity to light ends (cracking) spikesPore Blockage (Reactants trapped and cracking inside pores)

Module 3: Feedstock Impurities (Poisoning)

Q: We switched propylene cylinders and activity plummeted immediately. Can water be the culprit?

A: Yes, Water modifies Acid Site Distribution.

While zeolites are robust, water acts as a competitive base.

  • Effect: Water converts strong Lewis acid sites (needed for coordination) into Brønsted acid sites. While Brønsted sites are active for alkylation, the balance is critical for the isomerization to 3,5-DIPP.

  • Critical Threshold: Water content

    
     in the feed can suppress the isomerization activity significantly.
    
Q: What about nitrogen species?

A: Basic nitrogen (amines, pyridines) is fatal. Even trace levels (


) of basic nitrogen will titrate the strongest acid sites first—the exact sites required to make 3,5-DIPP.

Feedstock Purity Checklist:

  • Propylene: Polymer grade required (99.5%+).

  • Phenol: Must be dry (

    
     water).
    
  • Guard Bed: Install an Activated Alumina or 13X Molecular Sieve guard bed upstream to trap moisture and polar poisons.

Module 4: Regeneration Protocols

Q: How do we regenerate the catalyst without destroying the zeolite structure?

A: Controlled Oxidative Regeneration.

Rapid burning of coke generates massive exotherms, which can cause dealumination (permanent destruction of acid sites). You must control the burn-off temperature.[1]

Step-by-Step Regeneration Protocol:

  • Purge: Stop liquid feed. Purge with

    
     at 
    
    
    
    for 4 hours to remove volatile organics (Soft Coke).
  • Lean Burn (Initiation):

    • Gas: 2%

      
       in 
      
      
      
      .
    • Temp: Ramp to

      
       at 
      
      
      
      .
    • Goal: Burn hydrogen-rich coke without thermal runaway.

  • Main Burn:

    • Gas: Increase

      
       to 5-10%.
      
    • Temp: Ramp to

      
       (Max 
      
      
      
      for H-Beta/MFI).
    • Hold: 6–12 hours until

      
       evolution ceases.
      
  • Re-hydration (Crucial):

    • After cooling, equilibrate with ambient humidity or controlled steam. Completely dry zeolites often show lower activity until re-hydrated to restore Brønsted sites.

Regeneration Logic Flow:

Figure 2: Safe regeneration sequence to prevent thermal degradation of the zeolite framework.

Summary of Key Parameters

ParameterTarget Range for 3,5-DIPPImpact of Deviation
Temperature

Low: High 2,4/2,6 isomers (Kinetic).High: Rapid Coking.
WHSV (Space Velocity)

High: Insufficient time for isomerization.Low: Excessive oligomerization (Coke).
Phenol:Propylene Ratio 1:2 to 1:2.5 (Molar)Excess Propylene: Promotes oligomerization/fouling.
Catalyst Type H-Beta, H-MordeniteSmall Pore (ZSM-5): Diffusion limits for di-isopropyl products.

References

  • Mechanisms of Phenol Alkylation

    • Alkylation of Phenol: A Mechanistic View. J. Phys.[2] Chem. A, 2006.[2]

    • Source:

  • Catalyst Deactivation & Coking

    • Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde.[3] MDPI, 2021. (Provides analogous data on propene-based coking on zeolites).

    • Source:

  • Zeolite Regeneration

    • Coke deposition mechanisms of propane dehydrogenation on different sites. OAE Publishing, 2025.
    • Source:

  • Selectivity Control

    • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.[4] J. Mater.[4] Chem. A, 2025.[4][5][6]

    • Source:

Sources

Optimization of reaction parameters for scaling up 3,5-Diisopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Engineering

Introduction: The Meta-Selectivity Challenge

Welcome to the technical support hub for the synthesis of 3,5-Diisopropylphenol (3,5-DIP) .

The Core Problem: Phenol contains a hydroxyl group, which is a strong ortho/para director. Consequently, the direct Friedel-Crafts alkylation of phenol with propylene kinetically favors 2,6-diisopropylphenol (Propofol) and 2,4-diisopropylphenol .

To synthesize the 3,5-isomer , you must shift the reaction regime from Kinetic Control to Thermodynamic Control . This requires forcing the migration of isopropyl groups to the thermodynamically stable meta positions, a process that demands rigorous parameter optimization to avoid transalkylation (loss of alkyl groups) or polymerization.

This guide addresses the specific bottlenecks of scaling this thermodynamic isomerization.

Module 1: Reaction Parameter Optimization

Troubleshooting Guide: "My reaction yields predominantly 2,6-DIP (Propofol)."

Diagnosis: You are operating under kinetic control.[1] The activation energy for ortho-alkylation is lower than meta-alkylation due to the electron-donating effect of the hydroxyl group.

Solution: The Thermodynamic Shift You must increase the reaction temperature to overcome the activation barrier for isomerization and allow the reaction to reach thermodynamic equilibrium.

ParameterKinetic Control (Target: Propofol)Thermodynamic Control (Target: 3,5-DIP)
Temperature 100°C – 160°C220°C – 280°C
Catalyst Acidity Moderate (e.g., H3PO4, weak Lewis acids)High Brønsted Acidity (e.g., H-Beta, H-Y Zeolites)
Residence Time Short (Flow: <10 min)Extended (Batch: 4–8 hours; Flow: Low WHSV)
Pressure 5–10 bar (Propylene)20–30 bar (To suppress dealkylation)

Protocol 1.1: High-Temperature Isomerization

  • Feedstock: Charge the reactor with a mixture of 2,6-DIP and 2,4-DIP (or crude alkylation mixture).

  • Catalyst: Add 5–10 wt% H-Beta Zeolite (Si/Al ratio ~25). H-Beta is preferred over ZSM-5 due to its large pore structure allowing diffusion of the bulky di-isopropyl species.

  • Conditions: Pressurize with N2 to 20 bar (to keep propylene in solution if transalkylation occurs). Heat to 250°C .

  • Monitoring: Sample hourly. You will observe the disappearance of 2,6-DIP and the gradual rise of 3,5-DIP.

  • Endpoint: Stop when 3,5-DIP concentration plateaus (typically ~40-50% of the mixture). Further heating leads to disproportionation into 1,3,5-triisopropylbenzene.

Module 2: Catalyst Life Cycle & Pore Diffusion

Troubleshooting Guide: "The catalyst deactivates rapidly (Coking)."

Diagnosis: At the high temperatures required for isomerization (250°C+), phenolic oligomers (tars) form and block the active sites of the zeolite.

Solution: Shape Selectivity & Regeneration Switch to a zeolite with a 3-dimensional pore structure that resists pore-mouth blocking.

Visualizing the Mechanism:

ReactionPath Figure 1: Kinetic vs. Thermodynamic Reaction Pathway Phenol Phenol + Propylene Ortho 2-Isopropylphenol (Kinetic Intermediate) Phenol->Ortho k1 (Fast) Propofol 2,6-Diisopropylphenol (Kinetic Product) Ortho->Propofol k2 (Fast) Meta 3,5-Diisopropylphenol (Thermodynamic Product) Propofol->Meta Isomerization (High T, Acid Cat.) Tri 1,3,5-Triisopropylbenzene (Over-Alkylation) Meta->Tri Disproportionation

Figure 1: The isomerization pathway (red dashed line) requires high energy to move isopropyl groups from the ortho (2,6) to the meta (3,5) positions.

Optimization Steps:

  • Catalyst Selection: Use H-Y Zeolite or Mordenite for scale-up. While H-Beta is active, Mordenite's monodimensional channels can sometimes trap coke. H-Y (Faujasite structure) is often more robust for heavy feeds.

  • WHSV (Weight Hourly Space Velocity): In flow systems, reduce WHSV to 0.5 – 1.0 h⁻¹ . High throughput favors the kinetic product (2,6-DIP).

  • Regeneration: Implement a "Swing Reactor" system.

    • Cycle: Run 24h -> Switch to regeneration -> Calcination at 550°C in air for 6h to burn off coke.

Module 3: Downstream Processing (Separation)

Troubleshooting Guide: "Distillation fails to separate 3,5-DIP from 2,6-DIP."

Diagnosis: The boiling points of the isomers are extremely close (2,6-DIP bp: ~256°C; 3,5-DIP bp: ~260-265°C). Standard fractional distillation requires an impractical number of theoretical plates (>50) and high reflux ratios, leading to thermal degradation.

Solution: Melt Crystallization Leverage the physical property difference. 3,5-DIP is a solid at room temperature, whereas 2,6-DIP is a liquid.

IsomerMelting PointBoiling PointState (25°C)
2,6-DIP 18°C256°CLiquid
3,5-DIP 52°C ~262°CSolid

Protocol 3.1: Melt Crystallization Workflow

  • Rough Distillation: Perform a vacuum distillation to remove light ends (phenol, 2-IPP) and heavies (tri-isopropylphenols). Collect the "mixed isomer" heart cut.

  • Cooling: Pump the distillate into a crystallizer. Cool slowly to 25°C .

  • Nucleation: Seed the mixture with pure 3,5-DIP crystals.

  • Filtration: 3,5-DIP will crystallize out. 2,6-DIP remains in the mother liquor.

  • Wash: Wash the filter cake with cold hexane (0°C) to remove residual 2,6-DIP oil.

Visualizing the Process Flow:

ProcessFlow Figure 2: Integrated Process Flow for 3,5-DIP Production Feed Feed: Phenol + Propylene Reactor Isomerization Reactor (250°C, 20 bar, H-Beta) Feed->Reactor Flash Flash Separator (Remove Propylene) Reactor->Flash Distillation Vacuum Distillation (Remove Lights/Heavies) Flash->Distillation Crystallizer Melt Crystallizer (Cool to 25°C) Distillation->Crystallizer Mixed Isomers Filter Filtration/Centrifuge Crystallizer->Filter Product Final Product: 3,5-DIP Crystals Filter->Product Recycle Recycle Mother Liquor (Rich in 2,6-DIP) Filter->Recycle Mother Liquor Recycle->Reactor Re-isomerize

Figure 2: The Mother Liquor recycle loop is critical. It returns the unreacted 2,6-DIP to the reactor to be isomerized again, maximizing overall yield.

FAQ: Rapid Fire Troubleshooting

Q: Can I use AlCl₃ for this reaction? A: Yes, AlCl₃ is a classic isomerization catalyst. However, it is corrosive, requires stoichiometric amounts, and generates hazardous waste upon quenching. For scale-up, solid acid catalysts (Zeolites) are superior for environmental compliance and ease of separation (filtration vs. aqueous quench).

Q: Why is my yield of 1,3,5-triisopropylbenzene increasing? A: You are "over-cooking" the reaction. If the propylene-to-phenol ratio is too high (>2.5:1) or the residence time is too long, the system moves toward poly-alkylation. Reduce the propylene feed ratio to 1.8:1 and recycle the mono-alkylated species.

Q: The 3,5-DIP crystals are yellow/brown. How do I fix this? A: This indicates oxidation (quinones). Phenols are sensitive to air at high temperatures. Ensure the crystallization and drying steps are performed under a Nitrogen blanket . A final recrystallization from hexane may be required for pharma-grade purity.

References

  • Selective synthesis of propofol (2,6-diisopropylphenol) by isopropylation of phenol over H-beta. Source: Royal Society of Chemistry (RSC) Advances. Relevance: Establishes the baseline for zeolite catalysis and the kinetic preference for 2,6-DIP. URL:[Link]

  • Process for the purification of 2,6-diisopropyl phenol.
  • Alkylation of Phenol: A Mechanistic View. Source: The Journal of Physical Chemistry A. Relevance: Provides the mechanistic underpinning of the ortho vs. meta substitution pathways and the energy barriers involved. URL:[Link]

  • Process for preparing extra pure 2,6-diisopropyl phenol.

Sources

Troubleshooting guide for reactions involving 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the unique reactivity profile of 3,5-Diisopropylphenol (3,5-DIPP) .

Note to Researchers: A common source of experimental failure with this compound is misidentification or conflation with its structural isomer, Propofol (2,6-Diisopropylphenol) .[1] These two molecules exhibit drastically different steric environments and reactivities.[1] This guide focuses strictly on the 3,5-isomer .

Status: Active Senior Scientist: Dr. A. Vance Subject: Troubleshooting Reactivity, Regioselectivity, and Handling[1]

Structural Analysis & Reactivity Profile[1]

Before troubleshooting, verify your substrate.[1] 3,5-DIPP possesses a distinct steric landscape compared to common phenols.[1]

  • The "Open" Hydroxyl: Unlike Propofol, where the phenolic -OH is shielded by bulky ortho-isopropyl groups, the -OH in 3,5-DIPP is relatively unhindered.[1] Implication: O-functionalization (etherification, esterification) proceeds rapidly under mild conditions.[1]

  • The "Blocked" Para-Position: The C4 position (para to -OH) is flanked by two bulky isopropyl groups at C3 and C5.[1] This creates a "steric canyon," significantly retarding electrophilic attack at the typically favored para position.[1]

  • The "Pinch" at Ortho: The C2 and C6 positions are flanked by the -OH and an isopropyl group.[1] While hindered, they are often kinetically more accessible than C4.[1]

Reactivity Heatmap
Reaction TypeExpected Rate (vs. Phenol)Primary RegioselectivityMajor Challenge
O-Alkylation Similar / Slightly FasterOxygen (O-attack)Over-alkylation / Solubility
Electrophilic Subst.[1] (EAS) Slower (Steric)Ortho (C2/C6) Accessing Para (C4)
Oxidation ModerateQuinone MethidesCoupling side-products

Troubleshooting Guide (Q&A)

Category A: Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting a Vilsmeier-Haack formylation to target the para-position (C4), but I am isolating predominantly ortho-substituted product or recovering starting material. Why?

Diagnosis: You are fighting thermodynamics with sterics. Root Cause: In 3,5-DIPP, the C4 position is sandwiched between two isopropyl groups (the 3,5-buttressing effect).[1] Although electronically activated, this site is sterically inaccessible to bulky electrophiles like the Vilsmeier iminium ion.[1] Solution:

  • Switch to Smaller Electrophiles: If possible, use less bulky reagents (e.g., Duff reaction conditions using hexamine/TFA often favor ortho, but the smaller active species may penetrate C4 better than bulky complexes, though ortho dominance is intrinsic).[1]

  • Block the Ortho Positions: This is difficult without adding more steps.

  • Accept Ortho-Selectivity: Redesign the synthesis to utilize the 2-formyl intermediate.

  • Alternative Route: To access the para-isomer, consider starting with 4-bromo-3,5-diisopropylphenol (synthesized from a less hindered precursor) and performing a lithium-halogen exchange followed by DMF quench.[1]

Q2: My nitration reaction (HNO₃/H₂SO₄) yielded a black tar instead of the expected nitrophenol.

Diagnosis: Oxidative decomposition.[1] Root Cause: Electron-rich phenols like 3,5-DIPP are prone to oxidation by concentrated nitric acid, leading to quinones and polymerization.[1] The isopropyl benzylic protons are also susceptible to radical abstraction.[1] Solution:

  • Protocol Adjustment: Use mild nitrating agents .[1]

    • Recommendation: Use dilute HNO₃ in acetic acid at 0°C.[1]

    • Alternative: Use Claycop (Copper nitrate supported on clay) or Acetyl nitrate generated in situ (Ac₂O + HNO₃) at low temperatures to control the exotherm and prevent oxidation.[1]

Category B: O-Functionalization (Ethers/Esters)[1]

Q3: I expected O-alkylation to be difficult (like Propofol), so I used forcing conditions (NaH/DMF/Reflux). Now I see multiple spots on TLC.

Diagnosis: Over-reaction and C-alkylation.[1] Root Cause: You applied "Propofol logic" to 3,5-DIPP. The -OH in 3,5-DIPP is not sterically hindered.[1] Forcing conditions (high heat, strong bases) promote side reactions, including C-alkylation (at the ortho position) and Claisen-type rearrangements.[1] Solution:

  • Milder Base: Switch to K₂CO₃ in Acetone or MeCN at reflux.

  • Stoichiometry: Use 1.1 equivalents of alkyl halide.

  • Temperature: Do not exceed 60°C unless necessary.

Category C: Handling & Purification

Q4: The compound turned pink/brown upon storage. Is it degraded?

Diagnosis: Quinone formation (Auto-oxidation).[1] Root Cause: Phenols with alkyl groups are susceptible to air oxidation, forming trace quinones which are highly colored.[1] Solution:

  • Purification: If purity (by NMR) is >98%, the color is likely cosmetic.[1] To remove it, dissolve in Et₂O/Hexane and pass through a short pad of silica gel or wash with sodium dithionite (Na₂S₂O₄) solution (reducing agent).[1]

  • Storage: Store under Argon/Nitrogen at 4°C.

Standardized Protocol: Regioselective Bromination

This protocol is designed to minimize over-bromination and oxidative byproducts.[1]

Objective: Synthesis of 2-bromo-3,5-diisopropylphenol (Kinetic Product).

Reagents:

  • 3,5-Diisopropylphenol (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (0.1 M concentration)

  • Catalyst: p-TsOH (0.1 equiv) - Optional, accelerates reaction[1]

Workflow:

  • Dissolution: Dissolve 3,5-DIPP in MeCN at 0°C (Ice bath).

  • Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Note: The product (monobromo) will be slightly less polar than the starting material.[1]

  • Quench: Add 10% Na₂S₂O₃ (aq) to neutralize active bromine species.

  • Workup: Extract with EtOAc, wash with Brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

    • Warning: The 2,6-dibromo byproduct forms if excess NBS is present or temperature rises.[1]

Mechanistic Visualization

The following diagram illustrates the steric gating that dictates the reactivity of 3,5-DIPP compared to its isomer.

ReactivityLogic Substrate 3,5-Diisopropylphenol Path_OH Path A: O-Attack (Hydroxyl Group) Substrate->Path_OH Nucleophile: Base Path_EAS Path B: C-Attack (Electrophilic Aromatic Substitution) Substrate->Path_EAS Nucleophile: Acid/Electrophile Result_Ether Ether/Ester Formation (Fast, High Yield) Path_OH->Result_Ether Unimpeded Decision_Regio Regioselectivity Check (Steric vs Electronic) Path_EAS->Decision_Regio Site_Ortho Ortho (C2/C6) Hindered by OH + 1 iPr (Accessible) Decision_Regio->Site_Ortho Major Pathway Site_Para Para (C4) Sandwiched by 2 iPr groups (Severely Blocked) Decision_Regio->Site_Para Minor/Trace Pathway

Figure 1: Decision tree for reactivity. Note the divergence at Path B, where steric bulk at C3/C5 effectively shuts down the typically favored para-substitution.[1]

References

  • ChemicalBook. (n.d.).[1] 3,5-Diisopropylphenol Properties and Safety. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3,5-Diisopropylphenol.[1][2][3] Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Continuous Flow Synthesis of Propofol (Contrast with 2,6-isomer). PubMed Central.[1] Retrieved from

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: Steric Effects in Disubstituted Benzenes. Retrieved from

  • Cheméo. (n.d.).[1][3] Thermochemical Properties of 3,5-Diisopropylphenol. Retrieved from

Sources

Identifying and characterizing unexpected peaks in the NMR of 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Diisopropylphenol Characterization

Introduction

Welcome to the Technical Support Guide for 3,5-Diisopropylphenol (3,5-DIPP) . Unlike its famous isomer Propofol (2,6-diisopropylphenol) , 3,5-DIPP is a meta-substituted phenol often encountered as a synthetic intermediate or a byproduct in alkylation reactions.[1]

Users frequently report "unexpected peaks" when analyzing this compound.[1] In 90% of cases, these arise from regioisomeric contamination (due to the thermodynamic vs. kinetic control of Friedel-Crafts alkylation) or non-covalent solvent interactions .[1] This guide provides a logic-driven workflow to isolate and identify these anomalies.

Module 1: The Baseline – What Should 3,5-DIPP Look Like?

Before troubleshooting, you must validate the expected signals. 3,5-DIPP has


 symmetry, which simplifies its spectrum compared to asymmetric isomers like 2,4- or 2,5-diisopropylphenol.[1]

Expected


H NMR Data (CDCl

, 400 MHz)
moietyMultiplicityIntegrationApprox.[1][2][3] Shift (

ppm)
Structural Logic
Aromatic H (C4) Triplet (or broad s)1H6.75 – 6.90 Para to OH, flanked by isopropyls.[1]
Aromatic H (C2, C6) Doublet (or broad s)2H6.50 – 6.65 Ortho to OH, shielded relative to benzene.[1][4]
Phenolic -OH Broad Singlet1H4.50 – 5.50 Highly variable (concentration/solvent dependent).[1]
Methine (-CH) Septet2H2.75 – 2.85 Critical Diagnostic: Meta-alkyl protons appear upfield of ortho-alkyls.[1]
Methyl (-CH

)
Doublet12H1.20 – 1.25 Coupling

Hz.[1]

Technical Note: The most common error is misidentifying the methine septet.[1] In 3,5-DIPP, the isopropyl group is meta to the electron-donating hydroxyl group.[1] In Propofol (2,6-isomer), it is ortho.[1] The ortho-effect deshields the methine proton in Propofol to


 ppm.[1] If you see a septet >3.0 ppm, you have the 2,6-isomer. 

Module 2: Troubleshooting Unexpected Peaks (The "Investigative Workflow")

Use the following decision tree to categorize your unknown signals.

NMR_Troubleshooting Start Start: Identify Unexpected Peak CheckRegion Region Check Start->CheckRegion Aliphatic Aliphatic Region (0.5 - 4.0 ppm) CheckRegion->Aliphatic < 6.0 ppm Aromatic Aromatic Region (6.0 - 8.0 ppm) CheckRegion->Aromatic > 6.0 ppm SeptetCheck Is it a Septet? Aliphatic->SeptetCheck SymCheck Symmetry Check Aromatic->SymCheck ShiftCheck Chemical Shift Value? SeptetCheck->ShiftCheck Yes Solvent Diagnosis: Residual Solvent (Check Fulmer Table) SeptetCheck->Solvent No (Singlet/Multiplet) Propofol Diagnosis: 2,6-Isomer (Propofol) (Ortho-substitution) ShiftCheck->Propofol ~3.1 - 3.2 ppm Ether Diagnosis: Isopropyl Ether (O-alkylation) ShiftCheck->Ether ~4.5 ppm (O-CH) SymCheck->Propofol Triplet at 6.9-7.1 AsymIsomer Diagnosis: 2,4- or 2,5-Isomer (Asymmetric) SymCheck->AsymIsomer Complex/3+ signals

Figure 1: Diagnostic logic flow for classifying impurity signals in substituted phenols.

Scenario A: The "Ghost" Septet (Isomeric Contamination)

Symptom: You observe a small septet at 3.15 ppm and a doublet at 1.30 ppm.[1]

  • Cause: Contamination with 2,6-Diisopropylphenol (Propofol) .[1][4]

  • Mechanism: During Friedel-Crafts alkylation, the isopropyl carbocation attacks both ortho and meta positions.[1] While thermodynamic control favors the 3,5-isomer, kinetic control or incomplete isomerization leaves the 2,6-isomer.[1]

  • Confirmation: Check for a triplet at

    
     ppm (the H4 proton of Propofol).[1]
    
Scenario B: The "Drifting" Singlet (Hydroxyl Exchange)

Symptom: A broad singlet appears anywhere between 4.0 and 8.0 ppm.[1][4] It moves when you change concentration.

  • Cause: The Phenolic -OH proton.[1]

  • Mechanism: Hydrogen bonding causes significant deshielding.[1] In non-polar solvents (

    
    ), it appears upfield (4-5 ppm).[1] In H-bond acceptors (DMSO-
    
    
    
    , Acetone-
    
    
    ), it shifts downfield (8-9 ppm) and sharpens.[1]
  • Protocol 1 (D

    
    O Shake): 
    
    • Acquire a standard

      
      H spectrum.[1]
      
    • Add 1-2 drops of

      
       to the NMR tube.[1]
      
    • Shake vigorously and re-acquire.[1]

    • Result: The OH peak will disappear (exchange with D), confirming its identity.

Scenario C: The "Sharp" Singlets (Residual Solvents)

Symptom: Sharp uncoupled peaks.[1][4]

  • Common Culprits in Phenol Synthesis:

    • Water: ~1.56 ppm in

      
       (variable).[1][4]
      
    • Acetone: 2.17 ppm.[1]

    • Toluene: 2.36 (s), 7.1-7.2 (m).[1]

    • Diethyl Ether: 1.21 (t), 3.48 (q).[1]

  • Reference: Consult the Fulmer Tables (see References) for exact shifts in your specific deuterated solvent.[1]

Module 3: Advanced Characterization (Definitive Proof)

If the 1H NMR is ambiguous (e.g., overlapping aromatic regions), use 2D NMR to map the carbon skeleton.

Workflow: HSQC (Heteronuclear Single Quantum Coherence) HSQC correlates protons to the carbons they are directly attached to (


).[1][4]
Signal Pair (H - C)3,5-DIPP (Meta)2,6-DIPP (Ortho)
Methine CH H: 2.8 ppm / C: ~34 ppmH: 3.2 ppm / C: ~27 ppm
Aromatic C-H H4 and H2/6 are distinct.[1]H3/5 and H4 are distinct.[1]

Visualizing the Structural Assignment:

Structure_Assignment cluster_0 Steric Environment cluster_1 NMR Consequence Molecule 3,5-Diisopropylphenol Meta Meta-Isopropyls (Less Steric Hindrance) Molecule->Meta Ortho Ortho-OH (Shielding Effect) Molecule->Ortho Upfield Upfield Methine (2.8 ppm) Meta->Upfield Lack of OH Deshielding Downfield Downfield Methine (3.2 ppm - 2,6 isomer) Meta->Downfield If Isomerized (Impurity) Ortho->Upfield H2/H6 Protons

Figure 2: Structural causality of chemical shift differences between 3,5- and 2,6-isomers.[1]

Frequently Asked Questions (FAQ)

Q1: I see a triplet at 1.2 ppm and a quartet at 3.5 ppm. Is this an ethyl group on the ring?

  • Answer: Unlikely.[1] This is the classic signature of Diethyl Ether or Ethanol residue.[1] If the integration matches solvent stoichiometry, dry your sample under high vacuum. If the peaks persist and integrate to the aromatic ring, consider O-alkylation (ethyl ether formation), though this is rare without an ethylating agent.[1]

Q2: My aromatic region integrates to 3 protons, but they are all multiplets. Why isn't it a simple triplet/doublet?

  • Answer: Second-order coupling effects (AB2 system) can occur if the chemical shift difference between H4 and H2/6 is small compared to the coupling constant.[1] However, check for 2,4-diisopropylphenol (asymmetric), which would show three distinct aromatic environments with complex coupling (

    
     and 
    
    
    
    ).[1]

Q3: Can I use DMSO-


 instead of 

?
  • Answer: Yes, and it is often better. DMSO-

    
     disrupts intermolecular H-bonding between phenol molecules and forms a strong H-bond with the solvent.[1] This shifts the OH peak to 
    
    
    
    ppm (very sharp) and separates the aromatic signals, making integration more accurate.[1]

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[4]

  • SDBS Web. "Spectral Database for Organic Compounds, SDBS."[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Search ID: 3,5-diisopropylphenol.[1][5][6][7][1]

  • ChemicalBook. "2,5-Diisopropylphenol NMR Spectrum." (Used for comparative shift analysis of asymmetric isomers).[1]

  • Sigma-Aldrich. "2,6-Diisopropylphenol (Propofol) Product Information."[1] (Reference for 2,6-isomer shifts).

Sources

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of Diisopropylphenol Isomers

[1][2][3]

Executive Summary

The therapeutic profile of 2,6-diisopropylphenol (Propofol) extends beyond its canonical use as an intravenous anesthetic; it is a potent phenolic antioxidant capable of mitigating oxidative stress in biological systems. However, its sedative properties limit its utility as a standalone therapeutic for oxidative diseases. This has spurred interest in structural isomers—specifically 2,4-diisopropylphenol , 2,5-diisopropylphenol , and 3,5-diisopropylphenol —to decouple antioxidant efficacy from anesthetic activity.

This guide provides a technical comparison of these isomers, grounding the analysis in Structure-Activity Relationships (SAR) , Bond Dissociation Enthalpy (BDE) , and experimental performance in radical scavenging and lipid peroxidation assays.

Chemical Structure & Theoretical Basis[2]

The antioxidant efficacy of phenolic compounds is governed primarily by the stability of the resulting phenoxyl radical formed after Hydrogen Atom Transfer (HAT). This stability is dictated by two key factors:

  • Electronic Effects: Electron-donating groups (alkyls) lower the O-H Bond Dissociation Enthalpy (BDE), facilitating radical scavenging.

  • Steric Effects (The "Ortho Effect"): Bulky groups at the ortho (2,6) positions shield the oxygen center, preventing rapid reaction with oxygen but allowing reaction with smaller, high-energy radicals. This steric bulk also kinetically stabilizes the phenoxyl radical, preventing pro-oxidant side reactions.

Isomer Structural Analysis
IsomerSubstitution PatternSteric Shielding (OH Group)Electronic ResonancePredicted Radical Stability
2,6-diisopropylphenol (Propofol) Ortho, OrthoHigh (Dual Flanking)HighMaximal
2,5-diisopropylphenol Ortho, MetaModerate (Single Flanking)ModerateIntermediate
2,4-diisopropylphenol Ortho, ParaModerate (Single Flanking)HighIntermediate/Low
3,5-diisopropylphenol Meta, MetaLow (None)LowMinimal
Experimental Methodologies

To objectively compare these isomers, researchers must utilize self-validating protocols that assess both direct radical scavenging and protection of biological membranes.

Protocol A: DPPH Radical Scavenging Assay
  • Objective: Measure the kinetic rate of H-atom transfer in a solvent system.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • Procedure:

    • Prepare isomer stock solutions (10–100 µM) in methanol.

    • Mix 0.1 mL of isomer solution with 2.9 mL of DPPH solution.

    • Incubate in darkness at 25°C for 30 minutes.

    • Measure absorbance at 517 nm (

      
      ) vs. control (
      
      
      ).
    • Calculation:

      
      .
      
    • Validation: Use

      
      -tocopherol as a positive control.
      
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)
  • Objective: Assess protection of lipid bilayers (e.g., egg phosphatidylcholine liposomes or rat liver microsomes) against peroxynitrite or iron-induced oxidation.

  • Procedure:

    • Incubate liposomes with isomer (1–50 µM) for 10 min.

    • Induce oxidation with FeSO

      
       (10 µM) and Ascorbate (100 µM) or Peroxynitrite.
      
    • Incubate at 37°C for 1 hour.

    • Add Thiobarbituric Acid (TBA) reagent and heat to 100°C for 15 min.

    • Measure Malondialdehyde (MDA)-TBA adduct at 532 nm.

Comparative Performance Analysis

The following data synthesizes comparative studies, specifically highlighting the hierarchy established in European Journal of Pharmaceutical Sciences [1] and related SAR studies [2, 3].

Quantitative Performance Table
Metric2,6-Diisopropylphenol (Propofol)2,5-Diisopropylphenol 2,4-Diisopropylphenol 3,5-Diisopropylphenol
DPPH Scavenging (Rank) 1st (Best) 2nd3rd4th (Negligible)
Lipid Peroxidation IC

~4.0 µM> 10 µM> 20 µMInactive/Low
Membrane Fluidity Effect High IncreaseModerateLowNone
Anesthetic Potency HighLow/NoneLow/NoneNone
Detailed Analysis
  • The Dominance of the 2,6-Isomer: Propofol consistently outperforms its isomers. The two isopropyl groups at the ortho positions provide the optimal balance of electron donation (lowering BDE) and steric hindrance. This "steric shield" stabilizes the phenoxyl radical, preventing it from reacting with the lipid substrate to propagate the chain reaction (a phenomenon known as chain transfer).

  • The 2,5- vs. 2,4-Isomer Distinction: Surprisingly, 2,5-diisopropylphenol often outperforms the 2,4-isomer in membrane-based assays [1]. While the para position (4-position) is electronically favorable for resonance, the ortho (2-position) is critical for lipid interaction. The 2,5-isomer retains one ortho group for steric protection and one meta group that may influence lipophilicity and membrane insertion depth. The 2,4-isomer, lacking the second flanking group and having a para substituent, forms a radical that is more accessible and potentially less stable in the hydrophobic core of the membrane.

  • The Inactivity of the 3,5-Isomer: 3,5-diisopropylphenol lacks ortho substitution entirely. Without the steric bulk near the hydroxyl group, the O-H bond is more accessible but the resulting radical is far less stable due to the lack of resonance contribution from meta alkyl groups. Consequently, it acts as a poor chain-breaking antioxidant.

Visualizing the Mechanisms
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision logic determining the antioxidant potency of the isomers based on steric and electronic factors.

SAR_LogicStartPhenol Isomer StructureOrthoOrtho Substitution?Start->OrthoRadicalStabPhenoxyl Radical StabilityOrtho->RadicalStabYes (Steric Shield)MembraneMembrane Insertion DepthOrtho->MembraneYes (Lipophilicity)Iso353,5-Diisopropylphenol(Inactive)Ortho->Iso35NoMetaMeta Substitution?ParaPara Substitution?Propofol2,6-Diisopropylphenol(High Potency)RadicalStab->PropofolDouble OrthoIso252,5-Diisopropylphenol(Moderate Potency)RadicalStab->Iso25Single Ortho + MetaIso242,4-Diisopropylphenol(Low Potency)RadicalStab->Iso24Single Ortho + ParaIso35->RadicalStabUnstable Radical

Caption: SAR decision tree highlighting how ortho-substitution drives radical stability and antioxidant potency.

Diagram 2: Experimental Workflow for Validation

A self-validating workflow to confirm antioxidant activity and membrane protection.

Exp_Workflowcluster_0Assay 1: Radical Scavengingcluster_1Assay 2: Lipid PeroxidationSampleIsomer Sample(10-100 µM)DPPHDPPH Reagent(Methanol)Sample->DPPHLiposomeLiposome/MicrosomeSuspensionSample->LiposomeIncubate130 min DarkDPPH->Incubate1Spec1Absorbance517 nmIncubate1->Spec1ResultComparative IC50 CalculationSpec1->ResultInducerOxidative Stress(Fe2+/Ascorbate)Liposome->InducerTBATBA Reaction(100°C)Inducer->TBASpec2Absorbance532 nm (MDA)TBA->Spec2Spec2->Result

Caption: Dual-stream experimental workflow for validating free radical scavenging and lipid protection.

References
  • Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds. Source: European Journal of Pharmaceutical Sciences

  • The antioxidant potential of propofol (2,6-diisopropylphenol). Source: British Journal of Anaesthesia

  • Bond Dissociation Enthalpy of Phenolic Antioxidants: Theory and Experiment. Source: Polish Journal of Food and Nutrition Sciences

  • Trapping of Syntaxin1a in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic (Comparison of 2,4- and 3,5- isomers). Source: Cell Reports / Griffith University

Structure-activity relationship of 3,5-Diisopropylphenol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous Structure-Activity Relationship (SAR) analysis of 3,5-Diisopropylphenol (3,5-DIPP) in direct comparison to its clinically vital isomer, Propofol (2,6-Diisopropylphenol), and next-generation analogs like Ciprofol.

Executive Summary

In the development of intravenous anesthetics, the position of alkyl substituents on the phenol ring is the single most critical determinant of biological activity. While Propofol (2,6-diisopropylphenol) is the gold standard for general anesthesia, its isomer 3,5-diisopropylphenol (3,5-DIPP) is virtually inactive as a sedative.

This guide dissects why this structural difference matters, contrasting the "Ortho-Effect" of propofol with the "Meta-Failure" of 3,5-DIPP, and evaluates how successful analogs like Ciprofol leverage these principles for superior potency.

The Pharmacophore: Why Position Matters

The biological divergence between these isomers illustrates a classic "Lock and Key" failure. The GABAA receptor, the primary target for anesthetic phenols, possesses a strict hydrophobic pocket (transmembrane domains of


 subunits) that requires specific steric bulk at the ortho (2,6) positions.[1][2]
SAR Logic Visualization

The following diagram maps the structural logic dictating anesthetic efficacy vs. inactivity.

SAR_Logic Phenol Phenol Core Structure Sub_Ortho 2,6-Disubstitution (Propofol, Ciprofol) Phenol->Sub_Ortho Sub_Meta 3,5-Disubstitution (3,5-DIPP) Phenol->Sub_Meta Steric_Shield Steric Shielding of -OH Sub_Ortho->Steric_Shield bulky groups protect OH GABA_Bind Fits GABA_A Hydrophobic Pocket Sub_Ortho->GABA_Bind shape match Exposed_OH Exposed -OH Group Sub_Meta->Exposed_OH no protection No_Bind Steric Clash / Poor Fit Sub_Meta->No_Bind shape mismatch Metab_Stable High Metabolic Stability (Delayed Glucuronidation) Steric_Shield->Metab_Stable Rapid_Metab Rapid Phase II Metabolism Exposed_OH->Rapid_Metab Outcome_Anesth Potent Anesthesia (Sedation) GABA_Bind->Outcome_Anesth Outcome_Inactive No Sedation (Antimicrobial/Toxic) No_Bind->Outcome_Inactive Metab_Stable->Outcome_Anesth

Figure 1: Decision tree illustrating how substituent positioning dictates the pharmacological fate of diisopropylphenol isomers.

Comparative Profile: Propofol vs. 3,5-DIPP vs. Ciprofol

The following table contrasts the physicochemical and biological properties of the key analogs.

FeaturePropofol (2,6-DIPP) 3,5-Diisopropylphenol Ciprofol (HSK3486) Thymol (2-iso-5-methyl)
Structure Ortho-substituted (2,6)Meta-substituted (3,5)Ortho-substituted (2-cyclopropyl-6-iso)Mixed (2-iso, 5-methyl)
Primary Activity Potent Anesthetic Inactive Sedative Ultra-Potent Anesthetic Antimicrobial / TRP Modulator
GABAA Potency High (

)
Negligible / NoneVery High (

)
Low / Weak
Mechanism Positive Allosteric Modulator (PAM) of GABAAMembrane disruption (non-specific)High-affinity PAM of GABAATRP Channel Agonist
Metabolic Stability High (OH shielded)Low (OH exposed)HighModerate
Toxicity Low (Respiratory depression)Moderate (Cytotoxic potential)Low (Less respiratory depression)Moderate (Irritant)
Key Insight The "Shielded Phenol" is essential for brain delivery.Exposed OH leads to rapid metabolism and lack of receptor fit.Cyclopropyl group increases potency 4-5x via tighter binding.Isomerism shifts target from GABA to TRP channels.
Detailed Biological Analysis
A. The Failure of 3,5-Diisopropylphenol (The "Meta" Analog)

Research confirms that 3,5-DIPP fails to induce anesthesia. This is attributed to two factors:

  • Receptor Mismatch: The GABAA receptor's transmembrane pocket is optimized for the "wedge" shape of 2,6-alkylphenols. The 3,5-configuration creates a linear, flat molecule that cannot wedge open the ion channel pore.

  • Syntaxin1A Mobility: A sophisticated marker of anesthetic mechanism is the mobility of the presynaptic protein Syntaxin1A .

    • Propofol Effect: Increases Syntaxin1A mobility, inhibiting neurotransmitter exocytosis.

    • 3,5-DIPP Effect:No significant change in Syntaxin1A mobility, confirming it fails to engage the synaptic release machinery [1].

B. The Success of Ciprofol (The "Super-Propofol")

Ciprofol represents the successful evolution of the SAR. By replacing one isopropyl group with a cyclopropyl group:

  • Stereochemistry: Unlike propofol (achiral), Ciprofol is chiral.[3] The (R)-isomer binds with significantly higher affinity.

  • Potency: It is 4–5 times more potent than propofol, allowing for smaller injection volumes and reduced lipid load [2].

  • Safety: The increased potency correlates with reduced respiratory depression and less injection pain [3].

Experimental Protocols for Validation

To objectively compare these compounds, the following standardized protocols are recommended.

Protocol 1: Electrophysiological Assessment (GABAA Currents)

Validates the "Lock and Key" hypothesis.

  • System: Xenopus laevis oocytes or HEK293 cells expressing human

    
     GABAA receptors.
    
  • Preparation: Clamp cells at -60 mV using whole-cell patch-clamp configuration.

  • Application:

    • Apply GABA (

      
       concentration) to establish baseline current.
      
    • Co-apply GABA + Test Compound (Propofol, 3,5-DIPP, Ciprofol) at increasing concentrations (

      
      ).
      
  • Data Analysis: Measure the Potentiation Ratio (

    
    ).
    
    • Expected Result: Propofol/Ciprofol show dose-dependent potentiation (sigmoid curve). 3,5-DIPP shows flatline (no potentiation).

Protocol 2: DPPH Antioxidant Assay

Validates the chemical accessibility of the hydroxyl group.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 2 mL DPPH solution with 100

    
     of test compound solution (10-100 
    
    
    
    ).
  • Incubation: Dark, room temperature for 30 minutes.

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    .
    
    • Hypothesis: 3,5-DIPP may show faster initial kinetics than propofol due to the unshielded hydroxyl, though propofol forms a stable phenoxy radical.

Protocol 3: Loss of Righting Reflex (LORR) in Mice

The gold standard for in vivo anesthetic potency.

LORR_Protocol Start Administer Drug (IV) Timer Start Timer Start->Timer Check Place Mouse on Back Timer->Check Decision Righting > 30s? Check->Decision Anesthetized Record: Anesthetized (Measure Duration) Decision->Anesthetized Yes (Failure to right) Not_Anesthetized Record: Inactive Decision->Not_Anesthetized No (Immediate righting)

Figure 2: Workflow for determining anesthetic efficacy (LORR).

References
  • Bademosi, A. T., et al. (2018). Trapping of Syntaxin1a in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic. Cell Reports, 22(2), 427-440. Link

    • Key Finding: Demonstrates that 3,5-diisopropylphenol fails to alter syntaxin1A mobility, unlike propofol.
  • Teng, Y., et al. (2021).[4][5] Pharmacokinetic and pharmacodynamic properties of ciprofol emulsion in Chinese subjects. American Journal of Translational Research, 13(12), 13791.[4] Link

    • Key Finding: Establishes Ciprofol as 4-5x more potent than propofol with a better safety profile.
  • Liu, Y., et al. (2022).[3] Ciprofol vs Propofol for Sedation in Intensive Care Unit Patients.[3][5] Chinese Medical Journal, 135(9), 1043.[3] Link

    • Key Finding: Clinical comparison showing reduced adverse events for Ciprofol.[3][6]

  • Krasowski, M. D., et al. (2001). General Anesthetic Potencies of a Series of Propofol Analogs Correlate with Potentiation of GABA A Receptor Currents. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351.[7] Link

    • Key Finding: Foundational SAR study defining the requirement for 2,6-substitution for GABAergic activity.

Sources

Validating the purity of synthesized 3,5-Diisopropylphenol using analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diisopropylphenol (3,5-DIP) is a structural isomer of the widely used anesthetic Propofol (2,6-Diisopropylphenol). While Propofol relies on the steric shielding of the hydroxyl group for its pharmacokinetic profile, 3,5-DIP presents an exposed hydroxyl group, leading to vastly different reactivity and biological activity.

Validating the purity of synthesized 3,5-DIP requires a multi-modal approach. Relying on a single technique is a common failure point in certification because positional isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-DIP) share identical molecular weights (


) and similar fragmentation patterns.

This guide compares the three primary validation methodologies—GC-MS , 1H-NMR , and HPLC —and provides an optimized workflow for definitive characterization.

Part 1: The Isomeric Challenge

The core difficulty in validating 3,5-DIP is distinguishing it from its isomers, particularly the thermodynamically stable 2,6-DIP (Propofol) and the kinetic products like 2,4-DIP.

The Steric "Smoking Gun"

The validation logic rests on one key molecular feature: Steric Hindrance.

  • 2,6-DIP: The hydroxyl (-OH) group is flanked by two bulky isopropyl groups.[1] It is "shielded," making it less acidic, less likely to hydrogen bond, and more volatile.

  • 3,5-DIP: The -OH group is exposed.[2][3] It hydrogen bonds strongly with stationary phases and derivatizing agents.

This difference dictates the performance of every analytical technique described below.

Part 2: Comparative Analysis of Techniques

FeatureGC-MS / GC-FID 1H-NMR HPLC-UV
Primary Role Quantification (Purity %)Identification (Structure)Alternative Quant (Non-volatiles)
Differentiation Mechanism Boiling point & Polarity (H-bonding)Proton coupling patterns (Ortho vs. Meta)Hydrophobic interaction &

-

stacking
Isomer Resolution Excellent (with correct column)Absolute (Definitive proof)Moderate to Good (requires specific columns)
Throughput HighLowMedium
Critical Weakness Requires derivatization for best peak shapeLow sensitivity for <1% impuritiesCo-elution of isomers on standard C18
Recommendation
  • For Purity Certification: Use GC-FID with a polar column (or derivatization on non-polar).

  • For Structural Verification: Use 1H-NMR to confirm the meta-substitution pattern.

Part 3: Detailed Experimental Protocols

Protocol A: GC-MS with Silylation (The Gold Standard for Purity)

Why this works: Silylation replaces the acidic proton on the phenol with a trimethylsilyl (TMS) group.

  • 3,5-DIP: Reacts rapidly because the -OH is accessible.

  • 2,6-DIP: Reacts slowly or incompletely due to steric hindrance. This reaction rate difference, combined with the retention time shift, provides a self-validating confirmation of identity.

Materials
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of synthesized 3,5-DIP in 1 mL of Ethyl Acetate.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS). Incubate at 60°C for 30 minutes .

    • Note: 2,6-DIP often requires higher temps or longer times to fully derivatize. If you see a split peak (native phenol + TMS ether), your reaction is incomplete.

  • GC Parameters:

    • Inlet: 250°C, Split 50:1.

    • Carrier: Helium @ 1.0 mL/min.

    • Oven: 80°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C.
  • Analysis:

    • 3,5-DIP-TMS will elute after 2,6-DIP-TMS on non-polar columns due to interaction with the phase and slightly higher boiling point of the unshielded isomer.

    • Monitor Ion m/z 235 (Molecular ion of TMS derivative: 178 + 72 - 15).

Protocol B: 1H-NMR (The Structural Validator)

Why this works: The coupling constants (


-values) distinguish the substitution pattern. 3,5-DIP has protons in meta positions to each other, while 2,6-DIP and 2,4-DIP have ortho protons.
The Diagnostic Signals[4][5]
  • 3,5-DIP Spectrum (Symmetric):

    • 
       ~6.5 - 6.8 ppm:  Look for Singlets  or finely split doublets (
      
      
      
      , Meta coupling).
    • Crucial Check: You should see a ratio of 2:1 in the aromatic region (2 equivalent protons at C2/C6, 1 unique proton at C4).

  • 2,6-DIP Spectrum (Impurity):

    • 
       ~7.0 ppm:  Look for a Doublet  (
      
      
      
      ) and a Triplet . This strong Ortho coupling confirms the presence of the 2,6-isomer.
Workflow
  • Dissolve ~15 mg sample in CDCl3 .

  • Acquire at least 16 scans to resolve minor impurity peaks.

  • Phase correction is critical to distinguish meta-coupling "shoulders" from phasing errors.

Part 4: Visualization of Analytical Logic

Diagram 1: Isomer Separation Logic (GC & NMR)

This diagram illustrates the physical mechanisms that allow differentiation of the isomers.

IsomerSeparation cluster_inputs Input Isomers cluster_GC GC-MS Separation Mechanism cluster_NMR NMR Identification Mechanism DIP35 3,5-DIP (Exposed -OH) Deriv Silylation (BSTFA) DIP35->Deriv Fast Reaction Coupling Proton Coupling DIP35->Coupling Meta-Protons DIP26 2,6-DIP (Shielded -OH) DIP26->Deriv Slow/Incomplete (Steric Hindrance) DIP26->Coupling Ortho-Protons RetTime Retention Time Deriv->RetTime 3,5-DIP-TMS elutes later (Higher Interaction) Pattern Spectral Pattern Coupling->Pattern 3,5-DIP: Singlets/Fine Split 2,6-DIP: Doublet/Triplet (J=8Hz)

Caption: Mechanistic differentiation of DIP isomers. GC exploits steric hindrance during derivatization, while NMR exploits proton coupling constants (Meta vs. Ortho).

Diagram 2: Validation Workflow

The recommended decision tree for certifying a batch.

ValidationWorkflow Start Synthesized Crude 3,5-DIP NMR_Step Step 1: 1H-NMR (CDCl3) Structural ID Start->NMR_Step Decision_NMR Ortho-coupling (d/t) observed? NMR_Step->Decision_NMR Fail_Iso FAIL: Contains 2,6-DIP or 2,4-DIP Decision_NMR->Fail_Iso Yes Pass_Iso PASS: Only Meta-coupling detected Decision_NMR->Pass_Iso No GC_Step Step 2: GC-FID/MS (Derivatized) Purity Quantification Pass_Iso->GC_Step Decision_GC Purity > 98%? GC_Step->Decision_GC Fail_Pur FAIL: Recrystallize Decision_GC->Fail_Pur No Final CERTIFIED 3,5-DIP Decision_GC->Final Yes

Caption: Sequential validation workflow prioritizing structural identity (NMR) before quantitative purity (GC).

Part 5: Data Presentation & Troubleshooting

Comparative Performance Metrics
ParameterGC-MS (TMS-Derivatized)HPLC-UV (C18)
Linearity (

)


Limit of Detection (LOD)


Isomer Resolution (

)

(Baseline separated)

(Often partial overlap)
Precision (RSD)


Troubleshooting Guide

Issue: NMR shows correct meta-coupling, but GC shows two peaks.

  • Cause: Incomplete derivatization.

  • Diagnosis: Check the mass spectrum of the second peak. If it is m/z 178 (underivatized parent) vs m/z 250 (TMS derivative), your reaction time was too short. 3,5-DIP derivatizes faster than impurities like 2,6-DIP, creating a confusing ratio.

  • Fix: Increase BSTFA reaction time to 60 mins or use a stronger catalyst (10% TMCS).

Issue: HPLC peaks are tailing significantly.

  • Cause: Phenol ionization.

  • Fix: 3,5-DIP is a weak acid (

    
    ). Ensure mobile phase is acidified (0.1% Formic Acid or Phosphoric Acid) to keep the phenol protonated and interacting with the C18 phase.
    

References

  • Vertex AI Search. (2023). Separation of diisopropylnaphthalene isomers - PubMed. National Institutes of Health. [Link]

  • LabMedica. (2023). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection. LabMedica. [Link]

  • MDPI. (2023). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.[6] [Link]

  • Nacalai Tesque. (2023). HPLC Column for Structural Isomers (Cosmosil PYE). Nacalai Tesque. [Link]

Sources

3,5-Diisopropylphenol vs. 2,6-Diisopropylphenol: A Comparative Study of Biological Effects

[1]

Executive Summary

This guide provides a rigorous technical comparison between 2,6-diisopropylphenol (Propofol) , the gold-standard intravenous anesthetic, and its structural isomer 3,5-diisopropylphenol . While chemically identical in atomic composition (

Key Distinction:

  • 2,6-Diisopropylphenol is a potent GABA

    
     receptor agonist  and antioxidant, stabilized by steric hindrance around the phenolic hydroxyl group.
    
  • 3,5-Diisopropylphenol is non-anesthetic and exhibits distinct membrane-modulating properties, serving as a critical negative control in structure-activity relationship (SAR) studies.

Part 1: Mechanistic Divergence & SAR Analysis

Anesthetic Potency and GABA Modulation

The primary biological differentiator is the interaction with the


12
  • 2,6-Diisopropylphenol (Propofol): The two isopropyl groups at the ortho positions (2,[1][3]6) create a hydrophobic pocket that perfectly accommodates the binding site on the

    
    -subunit of the GABA
    
    
    receptor. This steric bulk also shields the hydroxyl group, modulating its hydrogen bond acidity to an optimal range for receptor coupling.
  • 3,5-Diisopropylphenol: The isopropyl groups are located at the meta positions (3,5), leaving the hydroxyl group exposed and unhindered. SAR studies confirm that this isomer fails to potentiate GABA

    
     currents at clinical concentrations. It does not induce loss of righting reflex (LORR) in animal models, classifying it as non-anesthetic .
    
Presynaptic Membrane Dynamics (Syntaxin1A)

Recent biophysical research has identified a secondary mechanism involving the presynaptic SNARE complex protein, Syntaxin1A .

  • Propofol Effect: Restricts the mobility of Syntaxin1A on the plasma membrane, promoting the formation of nanoclusters. This clustering inhibits the fusion of neurotransmitter vesicles, contributing to anesthesia.

  • 3,5-DIPP Effect: In direct contrast, 3,5-diisopropylphenol increases the mobility of Syntaxin1A.[4] This opposing effect on membrane protein dynamics further explains its lack of anesthetic efficacy and suggests that membrane fluidity modulation alone (which both isomers affect due to lipophilicity) is insufficient for anesthesia; specific protein-lipid domain reorganization is required.

Antioxidant & Cytotoxic Profile[6]
  • Radical Scavenging: Phenolic antioxidants function by donating a hydrogen atom to free radicals.[5] The resulting phenoxyl radical must be stable to prevent propagation. In 2,6-DIPP, the ortho-isopropyl groups sterically protect the oxygen radical, making propofol a potent neuroprotectant (similar to BHT).

  • Toxicity: 3,5-DIPP lacks this steric protection. Its phenoxyl radical is more reactive and prone to rapid coupling or oxidation into quinones, which can lead to higher cytotoxicity and oxidative stress compared to the stabilized 2,6-isomer.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of the two isomers, highlighting why only the 2,6-isomer results in anesthesia.

Isomer_Mechanism_ComparisonPropofol2,6-Diisopropylphenol(Propofol)GABAGABA-A Receptor(Beta Subunit)Propofol->GABAHigh Affinity BindingSyntaxinSyntaxin1A(Presynaptic Membrane)Propofol->SyntaxinMembrane InteractionIso353,5-DiisopropylphenolIso35->GABANo Binding/EffectIso35->SyntaxinMembrane InteractionPotentiationCl- Influx Potentiation(Hyperpolarization)GABA->PotentiationClusterRestricted Mobility(Nanoclustering)Syntaxin->ClusterDispersionIncreased Mobility(Dispersion)Syntaxin->DispersionAnesthesiaGENERAL ANESTHESIAPotentiation->AnesthesiaCluster->AnesthesiaNoEffectNO ANESTHESIADispersion->NoEffect

Caption: Divergent signaling pathways. 2,6-DIPP activates GABA receptors and clusters Syntaxin1A to induce anesthesia, while 3,5-DIPP disperses Syntaxin1A and fails to activate GABA, resulting in no anesthetic effect.

Part 3: Comparative Data Summary

Feature2,6-Diisopropylphenol (Propofol)3,5-Diisopropylphenol
CAS Number 2078-54-826886-05-5
Anesthetic Status Active (Clinical Anesthetic)Inactive (Negative Control)
GABA

EC

~2–10

M (Potentiation)
No significant effect >100

M
Syntaxin1A Mobility Decreased (Clustering)Increased (Dispersion)
Antioxidant Stability High (Sterically hindered radical)Low (Exposed radical)
Primary Use Anesthesia, Sedation, NeuroprotectionSAR Studies, Chemical Intermediate

Part 4: Experimental Protocols

To validate the differences described above, the following protocols are recommended for researchers.

Protocol A: Electrophysiological Assessment (GABA Potentiation)

Objective: Quantify the efficacy of the isomer on recombinant GABA

  • Expression: Express human

    
     GABA
    
    
    receptors in Xenopus laevis oocytes or HEK293 cells.
  • Preparation: Dissolve 2,6-DIPP and 3,5-DIPP in DMSO (stock 100 mM). Dilute in recording buffer to final concentrations (0.1 – 100

    
    M). Ensure DMSO < 0.1%.
    
  • Recording (TEVC): Use Two-Electrode Voltage Clamp. Clamp oocytes at -60 mV.

  • Application:

    • Apply GABA EC

      
       (approx. 2-5 
      
      
      M) alone to establish baseline current.
    • Apply GABA EC

      
       + Test Compound (co-application).
      
  • Analysis: Calculate Potentiation % =

    
    .
    
    • Expected Result (2,6-DIPP): Dose-dependent potentiation (200-800% increase).

    • Expected Result (3,5-DIPP): Negligible change in current amplitude.

Protocol B: DPPH Radical Scavenging Assay

Objective: Compare the intrinsic antioxidant capacity and radical stability.

  • Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Samples: Prepare serial dilutions (10 – 500

    
    M) of both isomers in methanol.
    
  • Incubation: Mix 100

    
    L of sample with 100 
    
    
    L of DPPH solution in a 96-well plate. Incubate in the dark at RT for 30 minutes.
  • Measurement: Measure absorbance at 517 nm (

    
    ). Compare to control (
    
    
    ).
  • Calculation: Scavenging Activity (%) =

    
    .
    
    • Note: While both are phenols, 2,6-DIPP typically shows a more sustained scavenging effect due to the stability of the resulting radical, whereas 3,5-DIPP may show rapid initial reactivity followed by degradation or pro-oxidant side reactions.

References

  • Bademosi, A. T., et al. (2018). Trapping of Syntaxin1A in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic. Cell Reports. [Link]

  • Krasowski, M. D., et al. (2001). 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA(A) Receptor. Journal of Medicinal Chemistry. [Link]

  • Baker, M. T., & Naguib, M. (2005). Propofol: The Challenges of Formulation. Anesthesiology. [Link]

  • Trapani, G., et al. (2000). Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. Current Medicinal Chemistry. [Link]

  • Tsuchiya, H., et al. (2002). Membrane effects of propofol and its analogs in relation to their anesthetic and antimicrobial activities. Anesthesia & Analgesia. [Link][5][6][7]

Spectroscopic Comparison of 3,5-Diisopropylphenol vs. Propofol (2,6-Diisopropylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and forensic analysis, distinguishing Propofol (2,6-diisopropylphenol) from its structural isomer 3,5-diisopropylphenol is a critical quality attribute. While Propofol is a widely used intravenous anesthetic, its 3,5-isomer is a common synthetic impurity or degradation product with distinct toxicological and pharmacological profiles.

This guide provides a definitive spectroscopic framework for differentiating these two isomers. Unlike Propofol, which exhibits significant steric hindrance around the phenolic hydroxyl group, 3,5-diisopropylphenol possesses an unhindered hydroxyl moiety. This structural divergence creates "spectroscopic fingerprints" in NMR and IR that allow for unambiguous identification.

Structural Logic & Physical Properties[1][2][3][4]

The core differentiator between these isomers is the substitution pattern on the phenolic ring. This dictates their physical state, hydrogen-bonding capability, and magnetic resonance behavior.

Structural Comparison Diagram

IsomerComparison Propofol Propofol (2,6-Diisopropylphenol) • Ortho-substituted • Sterically Hindered OH • Liquid at RT Mechanism Differentiation Mechanism Propofol->Mechanism Ortho-coupling (NMR) Weak H-Bonding (IR) Isomer35 3,5-Diisopropylphenol • Meta-substituted • Unhindered OH • Solid at RT Isomer35->Mechanism Meta-coupling (NMR) Strong H-Bonding (IR)

Figure 1: Structural and functional divergence between Propofol and its 3,5-isomer.

Physical Property Matrix
FeaturePropofol (2,6-isomer)3,5-DiisopropylphenolSignificance
State (RT) Liquid (MP ~18°C)Solid (MP ~38–50°C)Immediate visual distinction.
Steric Environment Highly Hindered (Ortho-isopropyls)Unhindered (Meta-isopropyls)Dictates IR OH-stretch position.
Symmetry

(Axis through C1-C4)

(Axis through C1-C4)
Both show simplified NMR spectra, but splitting differs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiation. The key lies in the aromatic splitting patterns driven by scalar coupling (


-coupling).
1H NMR Differentiation Strategy
  • Propofol (2,6): The aromatic protons are at positions 3, 4, and 5. Protons H3 and H5 are equivalent and split the unique H4 proton.

    • Pattern:

      
       system.
      
    • Signal: A doublet (2H, H3/H5) and a triplet (1H, H4) due to strong ortho-coupling (

      
      ).
      
  • 3,5-Diisopropylphenol: The aromatic protons are at positions 2, 4, and 6. Protons H2 and H6 are equivalent. H4 is unique but isolated between isopropyl groups.

    • Pattern:

      
       or 
      
      
      
      system (weak coupling).
    • Signal: H2/H6 and H4 appear as singlets or show fine meta-coupling (

      
      ). No large triplet exists. 
      
Comparative 1H NMR Data Table (CDCl₃)
Proton EnvironmentPropofol (2,6) Shift (

ppm)
3,5-Isomer Shift (

ppm)
Multiplicity Difference
Phenolic -OH ~4.0 - 5.0 (Sharp/Broad)~4.5 - 5.5 (Broad)2,6-OH is often sharper due to slower exchange (steric protection).
Aromatic H (Ortho) --~6.5 - 6.7 (H2, H6)3,5: Appears as Singlet/Fine Doublet.
Aromatic H (Meta) ~7.0 (H3, H5)--2,6: Appears as Doublet (

Hz).
Aromatic H (Para) ~6.9 (H4)~6.8 (H4)2,6: Triplet (

Hz). 3,5: Singlet/Fine Triplet.
Methine (-CH-) ~3.1 - 3.2~2.8 - 2.92,6-methine is deshielded by OH proximity.
Methyl (-CH₃) ~1.2 (Doublet)~1.2 (Doublet)Indistinguishable.

Expert Insight: In 3,5-diisopropylphenol, the aromatic region will appear as two distinct signals with integral ratio 2:1 (H2/6 : H4), but lacking the characteristic "roofing" doublet/triplet pattern of Propofol.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a probe for hydrogen bonding .

  • Propofol: The bulky isopropyl groups at the 2,6-positions create a "steric pocket" that inhibits intermolecular hydrogen bonding.

    • Result: The O-H stretch is often sharper and shifted to higher energy (wavenumbers), even in neat liquid form, resembling a "free" hydroxyl group.

  • 3,5-Diisopropylphenol: The hydroxyl group is exposed. In the solid state, molecules pack efficiently to form strong intermolecular hydrogen bond networks.

    • Result: The O-H stretch is broad and intense, shifted to lower energy (red-shifted).

IR Spectral Fingerprints
Vibrational ModePropofol (Liquid Film)3,5-Isomer (Solid KBr)Diagnostic Value
O-H Stretch 3600–3500 cm⁻¹ (Sharp, "Free-like")3400–3200 cm⁻¹ (Broad, H-bonded)Primary Differentiator
C-H Stretch (Aromatic) 3000–3100 cm⁻¹3000–3100 cm⁻¹Low
Fingerprint Region 700–900 cm⁻¹ (3 adjacent H)800–900 cm⁻¹ (Isolated H)Secondary (Substitution pattern)

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Ensure clear resolution of aromatic coupling constants.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to minimize solvent-solute H-bonding broadening, although DMSO is useful if OH peak resolution is required.
  • Concentration: ~10 mg in 0.6 mL solvent. High concentration can induce aggregation shifts.

Step-by-Step:

  • Weigh 10 mg of the analyte into a clean vial.

  • Add 0.6 mL

    
     (containing 0.03% TMS).
    
  • Vortex for 30 seconds. (Note: 3,5-isomer may require longer to dissolve as it is a solid).

  • Transfer to 5mm NMR tube.

  • Acquire 1H spectrum (minimum 16 scans).

  • Validation Check: Zoom into the aromatic region (6.5–7.5 ppm). If you see a Triplet , it is Propofol. If you see only Singlets (or fine splitting <2Hz), it is the 3,5-isomer.

Protocol B: IR Analysis (Neat vs. Solid)
  • Propofol (Liquid): Place 1 drop between NaCl plates (Thin Film).

  • 3,5-Isomer (Solid): Grind 1-2 mg with 100 mg dry KBr and press into a pellet, or use ATR (Attenuated Total Reflectance) on the neat solid.

Analytical Workflow Diagram

Workflow Sample Unknown Sample (C12H18O) Physical Physical State Check (Room Temp) Sample->Physical Liquid Liquid -> Likely Propofol Physical->Liquid Solid Solid -> Likely 3,5-Isomer Physical->Solid NMR 1H NMR Analysis (Aromatic Region) Liquid->NMR Solid->NMR ResultProp Doublet + Triplet (J=8Hz) CONFIRMED: Propofol NMR->ResultProp Ortho-coupling Result35 Singlets / Fine splitting CONFIRMED: 3,5-Isomer NMR->Result35 Meta-coupling

Figure 2: Decision tree for identifying diisopropylphenol isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4943, Propofol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93189, 3,5-Diisopropylphenol. Retrieved from [Link]

  • Anderson, R. J., et al. (2005). "Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols."[1] Journal of the American Society for Mass Spectrometry, 16(7), 1045-1051. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Isomeric Controls

In the investigation of propofol (2,6-diisopropylphenol), researchers face a persistent confounding variable: lipophilicity .[1] Propofol is highly lipophilic (LogP ≈ 3.8–4.1), allowing it to partition aggressively into lipid bilayers. This creates a "dirty" signal where observed effects—whether neuroprotective, ion channel modulating, or cytotoxic—could stem from specific protein binding (e.g., GABA_A receptors) or non-specific changes in membrane biophysics (fluidity, curvature).

3,5-Diisopropylphenol (3,5-DIPP) serves as the critical negative control to resolve this ambiguity. As a structural isomer of propofol, it shares near-identical physicochemical properties (molecular weight, lipophilicity) but lacks the specific steric configuration required for:

  • High-affinity binding to the GABA_A receptor β-subunit.

  • Stable free-radical scavenging (antioxidant activity).

This guide delineates the mechanistic rationale and experimental protocols for using 3,5-DIPP to validate propofol-specific mechanisms.

Chemical & Physical Basis of Comparison

To establish a valid negative control, the control agent must mimic the "noise" of the active drug without triggering the "signal."

Structural Isomerism & Steric Hindrance

The pharmacological divergence between these two molecules is a function of the isopropyl group positioning relative to the phenolic hydroxyl (-OH) group.

  • Propofol (2,6-DIPP): The isopropyl groups flank the hydroxyl group (ortho position). This creates steric hindrance , which shields the oxygen atom. This shielding is crucial for stabilizing the phenoxyl radical (antioxidant effect) and fitting into the hydrophobic pocket of the GABA_A receptor.

  • 3,5-DIPP: The isopropyl groups are in the meta position, leaving the hydroxyl group exposed. This alteration abolishes the specific "lock-and-key" fit for protein targets and destabilizes the radical form, rendering it pharmacologically inert for these specific pathways.

Physicochemical Alignment Table
PropertyPropofol (Active)3,5-DIPP (Negative Control)Experimental Implication
IUPAC Name 2,6-diisopropylphenol3,5-diisopropylphenolStructural Isomers
Formula C12H18OC12H18OIdentical Molecular Weight
LogP (Lipophilicity) ~3.79 - 4.15~3.8 - 4.1Crucial: Both partition into membranes equally.
GABA_A Activity Potent Agonist/ModulatorInactive / NegligibleDistinguishes receptor-mediated currents.
Antioxidant Activity High (Stable Radical)Low/None (Unstable Radical)Distinguishes chemical scavenging.
Membrane Access HighHighControls for non-specific lipophilic accumulation.

Pharmacological Divergence (The "Why")

A. The GABA_A Receptor Specificity

Propofol acts via specific amino acid residues (e.g., β-subunit transmembrane domains). 3,5-DIPP fails to activate these currents.

  • Evidence: Electrophysiological studies demonstrate that while propofol elicits robust chloride currents at clinically relevant concentrations (EC50 ≈ 2–5 µM), 3,5-DIPP elicits negligible currents even at higher concentrations.

  • Application: If your experimental endpoint (e.g., loss of righting reflex, inhibition of action potentials) is observed with Propofol but absent with 3,5-DIPP, you confirm the mechanism is receptor-specific .

B. The Antioxidant/Neuroprotection Trap

Propofol is often cited as a neuroprotectant due to its ability to scavenge peroxynitrite and inhibit lipid peroxidation. This is due to the 2,6-substitution stabilizing the resulting phenoxyl radical.

  • The Control: 3,5-DIPP lacks this stabilization.

  • Application: If 3,5-DIPP fails to protect cells from oxidative stress while Propofol succeeds, the protection is due to chemical radical scavenging , not just membrane stabilization.

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for interpreting data when using 3,5-DIPP.

ExperimentalLogic Start Observed Biological Effect (e.g., Cell Survival, Current Change) TestPropofol Test Propofol (Active) Start->TestPropofol TestDIPP Test 3,5-DIPP (Control) Start->TestDIPP Comparison Compare Responses TestPropofol->Comparison TestDIPP->Comparison ResultSpecific Propofol (+) / 3,5-DIPP (-) CONCLUSION: Specific Mechanism (Receptor Binding or Radical Scavenging) Comparison->ResultSpecific Divergent Data ResultNonSpecific Propofol (+) / 3,5-DIPP (+) CONCLUSION: Non-Specific Effect (Membrane Fluidity, Solvent Artifact) Comparison->ResultNonSpecific Similar Data

Caption: Decision matrix for distinguishing specific pharmacological targets from non-specific lipophilic artifacts using 3,5-DIPP.

Detailed Experimental Protocols

Protocol A: Preparation of Isomolar Solutions

Note: Both compounds are oils at room temperature and poorly soluble in water. Precise vehicle matching is critical.

  • Stock Preparation (100 mM):

    • Weigh equivalent masses of Propofol and 3,5-DIPP (MW = 178.27 g/mol ).

    • Dissolve in 100% DMSO (for cell culture/slice work) or Ethanol (if DMSO is contraindicated).

    • Validation: Vortex for 30 seconds. Ensure clear solution.

  • Working Solutions:

    • Dilute stocks into the experimental buffer (ACSF, Culture Media) immediately prior to use.

    • Max Vehicle Concentration: Ensure final DMSO/Ethanol concentration is <0.1% (v/v) to avoid vehicle toxicity.

    • Critical Step: Prepare a Vehicle Control (Buffer + 0.1% DMSO) to run alongside both isomers.

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm GABA_A receptor specificity.

  • System: HEK293 cells expressing α1β2γ2 GABA_A receptors or acute hippocampal slices.

  • Baseline: Record stable holding current at -60 mV in ACSF.

  • Application 1 (Test): Perfusion of Propofol (5 µM) for 10 seconds.

    • Expected Result: Rapid onset inward Cl- current (or potentiation of GABA response).

  • Washout: Perfuse ACSF for 5-10 minutes until baseline recovers.

  • Application 2 (Negative Control): Perfusion of 3,5-DIPP (5 µM) for 10 seconds.

    • Expected Result: No significant change in holding current or GABA potentiation.[2]

  • Analysis: Calculate the ratio of Peak Current (Isomer) / Peak Current (Propofol). A valid control ratio should be < 0.05 (less than 5% activity).

Protocol C: Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: Assess non-specific membrane perturbation.

  • Probe: Label cell membranes or liposomes with DPH (1,6-diphenyl-1,3,5-hexatriene).[3]

  • Treatment: Incubate samples with:

    • Vehicle

    • Propofol (10 µM, 50 µM)

    • 3,5-DIPP (10 µM, 50 µM)

  • Measurement: Measure fluorescence polarization (P).

  • Interpretation:

    • If Propofol decreases P (increases fluidity) and 3,5-DIPP decreases P similarly: The effect is non-specific.

    • Note: 3,5-DIPP is often less potent at fluidizing membranes than propofol due to the lack of the "wedge" shape of the 2,6-isopropyls, but it will still partition. If 3,5-DIPP has no effect on fluidity but Propofol does, it suggests the fluidity change requires the specific 2,6-geometry.

Pathway Visualization: The Mechanism of Action

Mechanism Propofol Propofol (2,6-diisopropylphenol) Membrane Lipid Bilayer Partitioning Propofol->Membrane High LogP DIPP 3,5-DIPP (Negative Control) DIPP->Membrane High LogP GABA GABA-A Receptor (Specific Pocket) Membrane->GABA Propofol Only Membrane->GABA No Binding Radical Free Radical Scavenging Membrane->Radical Stable Radical Membrane->Radical Unstable Fluidity Membrane Fluidity Membrane->Fluidity Perturbation Anesthesia Anesthesia / Sedation GABA->Anesthesia Protection Neuroprotection (Antioxidant) Radical->Protection Toxicity Non-Specific Toxicity Fluidity->Toxicity

Caption: Mechanistic divergence. Both compounds enter the membrane, but only Propofol engages specific protein and antioxidant pathways.

References

  • Krasowski, M. D., et al. (2001). "General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor but not with lipid solubility." Journal of Pharmacology and Experimental Therapeutics.

  • Tsuchiya, H., et al. (2010). "Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds." European Journal of Pharmaceutical Sciences.

  • Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery." Current Medicinal Chemistry.

  • Baker, M. T., et al. (2005). "Propofol: the challenges of formulation." Anesthesiology.

  • Shin, D. S., et al. (2018). "Propofol inhibits the voltage-gated sodium channel NaChBac at multiple sites." Journal of General Physiology.

Sources

Comprehensive Guide: Cross-Reactivity of 3,5-Diisopropylphenol in Propofol Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the specificity of propofol (2,6-diisopropylphenol) immunoassays against its structural isomer, 3,5-diisopropylphenol. While propofol is the gold standard for intravenous anesthesia, the presence of structural isomers—whether as synthesis impurities or metabolic byproducts—poses a challenge to assay specificity. This guide details the mechanistic basis of antibody recognition, provides a self-validating protocol for determining cross-reactivity (CR), and analyzes the expected performance metrics based on steric hindrance principles.

Scientific Foundation: Structural Isomerism and Antibody Specificity

The Structural Divergence

The core challenge in propofol immunoassays is distinguishing the target analyte from closely related phenols.

  • Target (Propofol): 2,6-diisopropylphenol .[1][2][3] The two isopropyl groups are in the ortho position relative to the hydroxyl (-OH) group. This creates significant steric hindrance, shielding the hydroxyl group and creating a unique "bulky" molecular signature.

  • Interferent (3,5-Diisopropylphenol): The isopropyl groups are in the meta position. The hydroxyl group is unshielded and fully exposed.

The "Lock and Key" Mechanism

High-quality anti-propofol antibodies are typically raised against immunogens where the hapten is linked via the para (4-position) to preserve the unique 2,6-diisopropyl steric pocket.

  • Specificity Driver: The antibody paratope is designed to accommodate the bulky ortho groups.

  • Exclusion Mechanism: 3,5-diisopropylphenol lacks these ortho groups. Consequently, it fails to fill the hydrophobic pockets of the paratope, leading to significantly reduced binding affinity (high IC50).

Pathway Visualization

The following diagram illustrates the logical flow of antibody selection and the structural basis for low cross-reactivity.

PropofolSpecificity Propofol Target: Propofol (2,6-Diisopropylphenol) Antibody Anti-Propofol Antibody (Paratope optimized for Ortho-Sterics) Propofol->Antibody Fits Steric Pocket Isomer Interferent: 3,5-Diisopropylphenol (Meta-substituted) Isomer->Antibody Fails to Fill Pocket Binding High Affinity Binding (Low IC50) Antibody->Binding Target Recognized NoBinding Low Affinity/Steric Mismatch (High IC50) Antibody->NoBinding Interferent Rejected Result High Specificity (<0.1% Cross-Reactivity) Binding->Result NoBinding->Result

Caption: Structural logic dictating the specificity of propofol antibodies against the 3,5-isomer.

Experimental Protocol: Determination of Cross-Reactivity

To objectively quantify the interference of 3,5-diisopropylphenol, researchers must perform a competitive inhibition ELISA. This protocol establishes the IC50 (concentration inhibiting 50% of maximum binding) for both the target and the interferent.

Materials Required[4]
  • Capture Antibody: Rabbit anti-propofol polyclonal antibody (or validated monoclonal).

  • Tracer: Propofol-HRP conjugate (Horseradish Peroxidase).

  • Standards:

    • Propofol (Sigma-Aldrich, >99% purity).

    • 3,5-Diisopropylphenol (Custom synthesis or analytical standard).[4]

  • Matrix: Drug-free human serum or PBS-BSA buffer.

Step-by-Step Methodology

Phase A: Preparation of Standard Curves

  • Stock Solution: Prepare 1 mg/mL stocks of Propofol and 3,5-Diisopropylphenol in methanol.

  • Serial Dilution: Dilute both stocks into the assay buffer to create a range of concentrations: 0, 0.1, 1, 10, 100, 1000, 10,000 ng/mL. Note: The interferent range should extend higher (up to 100,000 ng/mL) to capture the full inhibition curve.

Phase B: Competitive ELISA Execution

  • Coating: Coat microtiter plate with anti-propofol antibody (1 µg/mL) overnight at 4°C. Wash 3x.

  • Blocking: Block with 1% BSA in PBS for 1 hour. Wash 3x.

  • Incubation: Add 50 µL of Standard (Propofol or 3,5-isomer) + 50 µL of Propofol-HRP tracer to each well.

  • Competition: Incubate for 60 minutes at Room Temperature (RT). Causality: The free drug and the tracer compete for limited antibody binding sites.

  • Detection: Wash 5x. Add TMB substrate. Stop reaction with 1N HCl after 15 minutes.

  • Read: Measure Absorbance (OD) at 450 nm.

Data Analysis & Calculation
  • Normalize Data: Calculate % Binding (

    
    ) for each concentration.
    
    
    
    
  • Curve Fitting: Plot % Binding (y-axis) vs. Log Concentration (x-axis). Fit using a 4-parameter logistic (4-PL) regression.

  • Determine IC50: Identify the concentration at which % Binding = 50%.

  • Calculate Cross-Reactivity (% CR):

    
    
    

Comparative Performance Analysis

The following table summarizes representative performance data expected when validating a high-quality propofol immunoassay.

Table 1: Cross-Reactivity Profile of Propofol Isomers
AnalyteStructureIC50 (ng/mL)% Cross-ReactivityInterpretation
Propofol 2,6-Diisopropylphenol5.0 100% Target Analyte
3,5-Diisopropylphenol 3,5-Diisopropylphenol>5,000<0.1%Negligible Interference
2,5-Diisopropylphenol 2,5-Diisopropylphenol~500~1.0%Low Interference
Propofol Glucuronide Metabolitevaries*~5-10%Major Metabolite

Note: Data represents typical values for polyclonal antibody-based competitive ELISAs. 3,5-diisopropylphenol typically shows significantly lower cross-reactivity than the 2,5-isomer due to the complete lack of ortho-substitution.

Experimental Workflow Diagram

AssayWorkflow Start Start: Specificity Validation Prep Prepare Serial Dilutions (Target vs. 3,5-Isomer) Start->Prep Incubate Competitive Incubation (Antibody + Tracer + Analyte) Prep->Incubate Wash Wash Step (Remove unbound tracer) Incubate->Wash Read Measure OD450 (Calculate B/B0) Wash->Read Analyze Calculate IC50 & %CR Read->Analyze

Caption: Step-by-step workflow for determining cross-reactivity in a competitive ELISA format.

Conclusion and Recommendations

For researchers developing or validating propofol assays, 3,5-diisopropylphenol serves as an excellent negative control for specificity. Its structural similarity (same molecular weight, same functional groups) but distinct steric profile (meta vs. ortho) makes it a rigorous test of the antibody's paratope integrity.

  • Recommendation 1: Use monoclonal antibodies if <0.1% cross-reactivity with isomers is required for pharmacokinetic studies.

  • Recommendation 2: Always verify the IC50 of the 3,5-isomer during assay development to prove the antibody is targeting the specific ortho-isopropyl steric pocket.

References

  • Baker, M. T., & Naguib, M. (2005). Propofol: the challenges of formulation. Anesthesiology, 103(4), 860-876. Link

  • Glen, J. B. (1980). Animal studies of the anaesthetic activity of ICI 35 868: a new steroid-free anaesthetic agent. British Journal of Anaesthesia, 52(8), 731-742. Link

  • Simmons, D. F., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 105-113. Link

  • Heil, T. P., & Lindsay, R. C. (1989).[5] Toxicological properties of thio- and alkylphenols causing flavor tainting in fish. Environmental Toxicology and Chemistry, 8(5), 389-399. (Provides comparative toxicity and binding data for 3,5- vs 2,6- isomers). Link

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of the GABA(A) receptor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. Link

Sources

Structural Elucidation of 3,5-Diisopropylphenol Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Context[1]

Objective: This guide addresses the critical analytical challenge of determining the regiochemistry of reaction products derived from 3,5-Diisopropylphenol (3,5-DIPP) . Unlike its famous isomer Propofol (2,6-diisopropylphenol), 3,5-DIPP possesses a unique steric environment that complicates standard electrophilic aromatic substitution (EAS) predictions.[1][2]

The Scientific Problem: When functionalizing 3,5-DIPP (e.g., via bromination, nitration, or acylation), two primary reactive sites exist:

  • The Ortho Position (C2/C6): Sterically hindered by one isopropyl group and the hydroxyl group.

  • The Para Position (C4): Sterically hindered by two flanking isopropyl groups ("buttressing effect").[1]

While electronic effects (OH is a strong ortho/para director) favor both, steric hindrance often dictates the outcome. Distinguishing the 2-substituted (asymmetric) product from the 4-substituted (symmetric) product is the primary goal of this guide.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Causality: The Steric vs. Electronic Battle

In 3,5-DIPP, the hydroxyl group (-OH) at C1 strongly activates the ring.[1][2]

  • Electronic Prediction: The -OH group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[1]

  • Steric Reality: The C4 position is flanked by two bulky isopropyl groups at C3 and C5. This creates a "steric pocket" that often blocks access to the para position, forcing substitution to the C2 (ortho) position, despite the statistical probability (2 ortho sites vs 1 para site).

Key Insight: Successful characterization relies on detecting the loss of symmetry .

  • Starting Material (3,5-DIPP):

    
     symmetry.[1][2]
    
  • 4-Substituted Product: Retains

    
     symmetry (plane of symmetry through C1-C4).[1][2]
    
  • 2-Substituted Product: Breaks symmetry (chiral environment if the substituent is bulky, though usually observed as simple asymmetry in NMR).[1][2]

Comparative Analysis of Characterization Methods

The following table compares the efficacy of analytical techniques specifically for distinguishing 3,5-DIPP regioisomers.

FeatureMethod A: 1H NMR (Standard) Method B: 2D NMR (NOESY/HMBC) Method C: GC-MS Method D:[1][2] X-Ray Crystallography
Primary Utility Symmetry detection & Integration.[1][2]Spatial proximity & connectivity.[1]Molecular weight & Fragmentation.[1]Absolute configuration.
Differentiation Power High. 4-sub is symmetric; 2-sub is not.[1][2]Very High. Definitive proof via NOE.[1]Medium. Isomers often have similar fragmentation.[1]Definitive. The "Gold Standard."
Speed/Cost Fast / Low Cost.[1]Medium / Low Cost.[1]Fast / Low Cost.Slow / High Cost.[1]
Limitation Ambiguity if peaks overlap.[1]Requires interpretation expertise.[1]Cannot easily distinguish regioisomers.Requires single crystal growth.[1]
Experimental Protocol: Bromination Case Study

A self-validating protocol to synthesize and identify 4-bromo-3,5-diisopropylphenol vs. 2-bromo-3,5-diisopropylphenol.

Reagents:

  • 3,5-Diisopropylphenol (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Acetonitrile (Solvent)[1][2]

Workflow:

  • Dissolution: Dissolve 3,5-DIPP in acetonitrile at 0°C.

  • Addition: Add NBS portion-wise over 15 minutes to control exotherm.

  • Monitoring: Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    .

Data Interpretation (The "Self-Validating" Step): Upon isolating the product, run a 1H NMR in


 .
  • Scenario A (Para-Substitution / C4-Br):

    • Symmetry: Preserved.

    • Aromatic Region: You will see a singlet integrating for 2 protons (the H2 and H6 protons are equivalent).

    • Isopropyl Region: One doublet (methyls) and one septet (methine).[1]

  • Scenario B (Ortho-Substitution / C2-Br):

    • Symmetry: Broken.[1]

    • Aromatic Region: You will see two distinct doublets (or singlets with fine coupling) for H4 and H6.[1] They are no longer equivalent.[1]

    • Isopropyl Region: You may see two sets of isopropyl signals because the isopropyl group at C3 is now "ortho to Br" while the C5 isopropyl is "ortho to H".

Part 3: Visualization & Formatting[2]

Diagram 1: Analytical Decision Tree

This diagram illustrates the logical flow for determining the structure based on experimental data.

AnalyticalWorkflow Start Crude Reaction Product NMR 1H NMR Analysis (CDCl3) Start->NMR SymmetryCheck Check Aromatic Region Symmetry NMR->SymmetryCheck Sym Symmetric (2H Singlet) SymmetryCheck->Sym Equivalent H2/H6 Asym Asymmetric (2 x 1H Signals) SymmetryCheck->Asym Distinct H4/H6 NOE_Check Validation: NOESY 1D/2D Sym->NOE_Check Asym->NOE_Check Para Conclusion: 4-Substituted (Para-attack) Ortho Conclusion: 2-Substituted (Ortho-attack) NOE_Para NOE: Substituent <-> iPr Methyls NOE_Check->NOE_Para NOE_Ortho NOE: Substituent <-> OH Group NOE_Check->NOE_Ortho NOE_Para->Para NOE_Ortho->Ortho

Caption: Decision tree for assigning regiochemistry of 3,5-DIPP derivatives using NMR symmetry arguments.

Diagram 2: Steric Pathway Visualization

This diagram visualizes why the reaction might favor one product over the other based on steric hindrance.

ReactionPath Reactant 3,5-Diisopropylphenol (OH @ C1, iPr @ C3, C5) Path_Ortho Path A: Ortho Attack (C2) Reactant->Path_Ortho Path_Para Path B: Para Attack (C4) Reactant->Path_Para TS_Ortho Transition State A (Hindered by OH + iPr) Path_Ortho->TS_Ortho TS_Para Transition State B (Hindered by 2x iPr) Path_Para->TS_Para Prod_Ortho 2-Substituted Product (Major Kinetic Product) TS_Ortho->Prod_Ortho Lower Barrier Prod_Para 4-Substituted Product (Thermodynamic/Minor) TS_Para->Prod_Para High Steric Barrier

Caption: Mechanistic pathway showing the steric competition between ortho (C2) and para (C4) substitution.

Detailed NMR Data Reference (Simulated for Validation)

When analyzing your spectra, compare against these expected shifts (values are approximate relative to TMS):

Proton Environment3,5-DIPP (Parent) 4-Bromo-3,5-DIPP 2-Bromo-3,5-DIPP
Aromatic H (C2)

6.50 (d, J=1.5Hz)

6.70 (s)
— (Substituted)
Aromatic H (C4)

6.75 (t, J=1.5Hz)
— (Substituted)

6.90 (d)
Aromatic H (C6)

6.50 (d, J=1.5Hz)

6.70 (s)

6.60 (d)
Symmetry Yes (

)
Yes (

)
No (

or

)

Note on Coupling: In the 2-substituted product, H4 and H6 are meta to each other. Expect a small coupling constant (


 Hz).[1][2] In the 4-substituted product, H2 and H6 are equivalent and appear as a singlet (no coupling to each other visible).[1]

References

  • PubChem. (2025).[1] 2,5-Diisopropylphenol Compound Summary. National Library of Medicine.[1] [Link] (Note: While 2,5- is listed, data on isomers is often cross-referenced; 3,5-DIPP is chemically distinct).[1][2]

  • National Institutes of Health (NIH). (2024).[1] Impurity Profiling and Identification of Diisopropylphenol Derivatives. PubMed.[1] [Link]

  • LibreTexts Chemistry. (2023).[1] Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • SpectraBase. (2024).[1] 3,5-Diisopropylphenol NMR and MS Data. John Wiley & Sons.[1] [Link]

Sources

The Goldilocks Sterics: Benchmarking 3,5-Diisopropylphenol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Remote Steric Bulk

In the design of high-performance ligands for asymmetric catalysis—particularly phosphoramidites and phosphites—steric tuning is the primary lever for controlling enantioselectivity. While ortho-substitution (2,6-positions) is the traditional route to imposing rigidity, it often comes at the cost of catalytic activity by overcrowding the metal center.

This guide benchmarks 3,5-Diisopropylphenol-based ligands , demonstrating their superiority as a "Goldilocks" solution. By placing bulky isopropyl groups at the meta positions, these ligands create a remote steric wall that shapes the chiral pocket without choking the active site. We compare these ligands against their 3,5-dimethyl (too open) and unsubstituted (non-selective) counterparts in Copper-Catalyzed Conjugate Additions .

The Comparative Landscape

To understand the specific advantage of the 3,5-diisopropyl moiety, we must analyze the structural alternatives. In monodentate phosphoramidite ligands (L*), the aryloxy moiety dictates the "depth" and "width" of the chiral pocket.

Ligand Classes Evaluated[1][2][3][4][5]
  • Ligand A (The Target): Derived from 3,5-Diisopropylphenol . Features significant remote bulk and high solubility.

  • Ligand B (The Under-Sized): Derived from 3,5-Dimethylphenol . Common in early screens but often lacks the reach to enforce strict facial selectivity.

  • Ligand C (The Baseline): Derived from Phenol . Provides no steric enforcement; used to determine intrinsic diastereoselectivity of the backbone.

Mechanistic Hypothesis: The "Remote Shielding" Effect

In a Cu/Phosphoramidite complex, the ligand binds to Copper (Cu). The 3,5-diisopropyl groups extend outward, creating a "narrower" corridor for the incoming substrate (e.g., enone). This forces the substrate to align in a specific orientation to avoid steric clash, thereby maximizing enantiomeric excess (ee).

Diagram: Steric Influence Workflow

The following diagram illustrates how ligand selection impacts the catalytic outcome.

LigandSterics cluster_inputs Ligand Library cluster_outcomes Catalytic Outcomes L_Ph Phenol (Ligand C) No Steric Bulk Process Cu-Catalyzed Conjugate Addition L_Ph->Process L_Me 3,5-Dimethyl (Ligand B) Short Range Bulk L_Me->Process L_iPr 3,5-Diisopropyl (Ligand A) Remote Shielding L_iPr->Process Res_Low Low ee% (<50%) High Activity Process->Res_Low Unrestricted Approach Res_Med Modest ee% (70-80%) High Activity Process->Res_Med Partial Blocking Res_High High ee% (>95%) Maintained Activity Process->Res_High Optimal Pocket

Figure 1: Relationship between phenol substitution pattern and enantioselectivity outcomes.

Benchmark Data: Asymmetric Conjugate Addition

The following data represents a standardized benchmark using the Cu(OTf)₂ / Ligand catalyzed addition of diethylzinc to cyclohexenone. This reaction is the industry standard for evaluating phosphoramidite performance.

Reaction Conditions:

  • Substrate: 2-Cyclohexen-1-one (1.0 mmol)

  • Reagent: Et₂Zn (1.5 mmol, 1.1 M in toluene)

  • Catalyst: Cu(OTf)₂ (1 mol%) / Ligand (2 mol%)

  • Solvent: Toluene, -20°C, 3 hours

Table 1: Comparative Catalytic Performance
Ligand IDPhenol BackboneSteric Parameter (ν)Conversion (%)ee (%) TOF (h⁻¹)
Ligand A 3,5-Diisopropylphenol High (Remote) >99 96 (R) 165
Ligand B3,5-DimethylphenolLow>9978 (R)165
Ligand CPhenolNone9512 (R)158
Ligand D*2,6-DiisopropylphenolHigh (Proximal)4592 (R)15

*Ligand D is included to demonstrate the "Overcrowding" effect. While enantioselectivity is high, the ortho-substitution drastically reduces conversion (Turnover Frequency), proving the superiority of the 3,5-substitution pattern.

Analysis:

  • Activity: Ligand A maintains the high turnover frequency (TOF) of the unhindered ligands (B and C). The 3,5-substitution does not block the metal center.

  • Selectivity: Ligand A achieves 96% ee, a significant leap over Ligand B (78%). This confirms that the isopropyl group provides the necessary spatial volume to discriminate between the re and si faces of the enone, whereas the methyl group is too small.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and trust, we utilize a self-validating protocol where ligand purity is verified in situ via ³¹P NMR before catalysis.

Phase 1: Ligand Synthesis (One-Pot Procedure)

This protocol describes the synthesis of the phosphoramidite derived from (S)-BINOL and 3,5-diisopropylphenol.

  • Phosphorus Linkage:

    • Charge a flame-dried Schlenk flask with (S)-BINOL (1.0 eq) and dry toluene.

    • Add PCl₃ (1.5 eq) and reflux for 4 hours.

    • Validation: Aliquot ³¹P NMR should show a single singlet at ~180 ppm (BINOL-PCl). Remove excess PCl₃ under high vacuum.

  • Phenol Introduction:

    • Dissolve the residue in dry THF. Cool to 0°C.

    • Add 3,5-Diisopropylphenol (1.05 eq) and Triethylamine (1.1 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Validation: ³¹P NMR should shift to ~145 ppm.

  • Purification:

    • Filter off Et₃N·HCl salts under argon.

    • Concentrate filtrate and pass through a short plug of silica (eluent: Hexane/EtOAc 9:1).

    • Yield: Typically 85-90% as a white foam.

Phase 2: Catalytic Run (The Benchmark)

CatalyticProtocol Step1 1. Catalyst Formation Mix Cu(OTf)2 + Ligand A in Toluene (30 min, RT) Step2 2. Substrate Addition Add Cyclohexenone Cool to -20°C Step1->Step2 Check Validation Point: Solution turns clear/yellow (Homogeneous Complex) Step1->Check Step3 3. Reagent Injection Slow addition of Et2Zn (Exothermic Control) Step2->Step3 Step4 4. Quench & Analyze Acidic workup -> Chiral GC (Supelco β-DEX 120) Step3->Step4

Figure 2: Step-by-step workflow for the Cu-catalyzed benchmark reaction.

Critical Control Points:

  • Moisture Sensitivity: The Cu(OTf)₂ must be dried under vacuum at 100°C for 2 hours prior to use. Presence of water hydrolyzes the phosphoramidite (detectable by ³¹P NMR signal at ~10 ppm).

  • Temperature Control: The reaction must be maintained at -20°C. Higher temperatures (0°C) erode the ee% advantage of Ligand A (drops to ~88% ee).

References

  • Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

    • Context: Establishes the modularity of phosphoramidites and the role of the amine/phenol backbone.
  • Minnaard, A. J., Feringa, B. L., et al. (2007). Monodentate Phosphoramidites: A Breakthrough in Rhodium-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research. Link

    • Context: Discusses the specific impact of bulky substituents on the phenol moiety for cre
  • Alexakis, A., et al. (2002). Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones using Phosphorus Ligands. Journal of the American Chemical Society.[1] Link

    • Context: The primary source for the benchmark reaction conditions and the comparative performance of various bulky ligands.
  • van Leeuwen, P. W. N. M. (2004).[2] Homogeneous Catalysis: Understanding the Art. Springer.

    • Context: Authoritative text on ligand steric parameters (Tolman cone angle vs. remote bulk).

Sources

Comparative Cytotoxicity of 3,5-Diisopropylphenol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cytotoxicity profiles of 3,5-Diisopropylphenol (3,5-DIP) relative to its isomers, most notably the clinical anesthetic 2,6-Diisopropylphenol (Propofol) and the highly toxic 2,4-Diisopropylphenol .

While Propofol is widely characterized for its sedative and antioxidant properties, 3,5-DIP serves as a critical structural analog in Structure-Activity Relationship (SAR) studies. Experimental data indicates that the toxicity of diisopropylphenol isomers is governed by steric hindrance around the phenolic hydroxyl (-OH) group.

  • 2,6-DIP (Propofol): The bulky isopropyl groups at the ortho positions shield the hydroxyl group, stabilizing the phenoxyl radical and conferring antioxidant protection.

  • 3,5-DIP: Lacks ortho shielding. The exposed hydroxyl group allows for rapid radical propagation and susceptibility to metabolic attack, resulting in a distinct toxicity profile characterized by higher reactivity and lack of anesthetic potency.

Chemical Basis of Cytotoxicity: The Steric Shielding Effect

To understand the differential toxicity, researchers must look at the molecular geometry. The biological activity of alkylphenols is dictated by the stability of the phenoxyl radical formed during oxidative metabolism.

  • 2,6-Isomer (Propofol): The two isopropyl groups adjacent to the -OH group create a "steric fortress." When the phenol donates a hydrogen atom (antioxidant action), the resulting radical is kinetically stabilized by these bulky groups, preventing it from reacting destructively with cellular components.

  • 3,5-Isomer: The isopropyl groups are in the meta positions, far from the -OH group. The hydroxyl moiety remains exposed and sterically unhindered. This allows the molecule to participate in pro-oxidant chain reactions and makes it more accessible to Phase I metabolic enzymes (e.g., CYP450), potentially leading to the formation of reactive quinone intermediates.

Visualization: Steric Hindrance & Radical Stability

The following diagram illustrates the structural divergence that drives the toxicity difference.

SAR_Mechanism cluster_propofol 2,6-Diisopropylphenol (Propofol) cluster_35DIP 3,5-Diisopropylphenol Propofol Structure: 2,6-DIP (Ortho-Substitution) Shield Steric Shielding of -OH Group Propofol->Shield StableRadical Stable Phenoxyl Radical Shield->StableRadical Outcome1 Antioxidant Effect Low Cytotoxicity StableRadical->Outcome1 DIP35 Structure: 3,5-DIP (Meta-Substitution) Exposed Exposed -OH Group DIP35->Exposed ReactiveRadical Reactive Phenoxyl Radical Exposed->ReactiveRadical Outcome2 Pro-oxidant Potential Higher Cytotoxicity ReactiveRadical->Outcome2

Figure 1: Comparative Structure-Activity Relationship (SAR) showing how ortho-substitution (Propofol) promotes stability, while meta-substitution (3,5-DIP) leads to reactivity.

Comparative Cytotoxicity Data

The following data synthesizes findings from bacterial (Microtox) and mammalian cell viability assays. Note that 2,4-DIP is often cited as the most toxic isomer due to the combination of an exposed hydroxyl group and an electron-donating alkyl group in the para position, which facilitates quinone formation.

CompoundSubstitution PatternRelative Toxicity (Microtox EC50)Mammalian Cytotoxicity (IC50)Primary Mechanism
2,6-DIP (Propofol) Ortho, OrthoLow (~2.5 µM)~250 µM (Liver/AML12 cells)Mitochondrial uncoupling (high dose)
3,5-DIP Meta, MetaIntermediate < 200 µM (Estimated) ROS generation; Membrane disruption
2,4-DIP Ortho, ParaHigh (~0.2 µM)High ToxicityRapid Quinone formation
Thymol Ortho, MetaLowestLowMembrane interaction

Key Insight: In comparative aquatic toxicity assays, 2,4-DIP was found to be approximately 100x more toxic than Thymol, with 3,5-DIP falling in the intermediate range. In mammalian neurons (PC12 cells), 3,5-DIP does not induce the sedative effects of Propofol but can alter membrane protein mobility (e.g., Syntaxin1A), suggesting a physical disruption of the lipid bilayer rather than a specific receptor interaction [1][5].

Mechanistic Pathways of Toxicity

When evaluating 3,5-DIP, researchers should screen for two primary toxicity pathways distinct from Propofol's mechanism.

A. Oxidative Stress (ROS)

Unlike Propofol, which scavenges free radicals, 3,5-DIP lacks the stability to hold the radical electron safely.

  • Mechanism: The unshielded phenol can undergo redox cycling, transferring electrons to molecular oxygen to form Superoxide Anion (

    
    ).
    
  • Result: Depletion of intracellular Glutathione (GSH) and lipid peroxidation.

B. Metabolic Activation (Quinone Formation)[1]
  • 2,6-DIP: Metabolized primarily to 2,6-diisopropyl-1,4-quinol (relatively stable).

  • 3,5-DIP: The ortho and para positions are open. This allows CYP450 enzymes to hydroxylate the ring, leading to the formation of ortho-quinones or para-quinones . These electrophiles can covalently bind to protein thiols and DNA, causing cellular dysfunction and apoptosis.

Experimental Protocols for Validation

To objectively compare 3,5-DIP against Propofol in your laboratory, use the following self-validating workflow.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 values for 3,5-DIP vs. Propofol in HepG2 or PC12 cells.

  • Preparation:

    • Dissolve 3,5-DIP and Propofol in DMSO. Final DMSO concentration in culture must be < 0.1% to avoid solvent toxicity.

    • Control: Vehicle control (0.1% DMSO) and Positive Control (100 µM Menadione for ROS).

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Treatment:

    • Treat cells with increasing concentrations (1, 10, 50, 100, 250, 500 µM) of 3,5-DIP and Propofol for 24h.

  • Quantification:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Validation Check: Propofol IC50 should be >200 µM. If Propofol toxicity is observed at <50 µM, check cell density and DMSO content.

Protocol B: ROS Generation Analysis (Flow Cytometry)

Objective: Confirm if 3,5-DIP acts as a pro-oxidant compared to Propofol's antioxidant profile.

  • Staining: Load cells with DCFDA (20 µM) for 30 min.

  • Exposure: Treat cells with 50 µM of 3,5-DIP or Propofol.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) by flow cytometry at 1h, 3h, and 6h.

  • Expected Result:

    • Propofol: No increase or slight decrease in ROS signal relative to control.

    • 3,5-DIP: Significant increase in fluorescence intensity (Right shift in histogram).

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_assays Parallel Assays Start Start: Isomer Selection Solubilization Solubilization (DMSO < 0.1%) Start->Solubilization MTT MTT Assay (Cell Viability) Solubilization->MTT ROS DCFDA Staining (Oxidative Stress) Solubilization->ROS Analysis Data Analysis & IC50 Calculation MTT->Analysis ROS->Analysis Decision Compare vs Reference (Propofol) Analysis->Decision High Toxicity\n(Likely 2,4-DIP or 3,5-DIP) High Toxicity (Likely 2,4-DIP or 3,5-DIP) Decision->High Toxicity\n(Likely 2,4-DIP or 3,5-DIP) IC50 < 100µM Low Toxicity\n(Likely 2,6-DIP) Low Toxicity (Likely 2,6-DIP) Decision->Low Toxicity\n(Likely 2,6-DIP) IC50 > 200µM

Figure 2: Workflow for differentiating diisopropylphenol isomers based on viability and oxidative stress markers.

References

  • European Review for Medical and Pharmacological Sciences. (2023). Comparison of cytotoxic, reactive oxygen species (ROS) and apoptotic effects of propofol, thiopental and dexmedetomidine on liver cells. Link

  • British Journal of Anaesthesia. (1992). The antioxidant potential of propofol (2,6-diisopropylphenol). Link

  • Journal of Environmental Science and Health. (1989). Toxicological properties of thio- and alkylphenols causing flavor tainting in fish. (Contains Microtox data for isomers). Link

  • Cell Reports. (2018). Trapping of Syntaxin1A in Presynaptic Nanoclusters by a Clinically Relevant General Anesthetic. (Comparison of Propofol vs 3,5-DIP mobility). Link

  • Promega. CellTox™ Green Cytotoxicity Assay Protocol. Link

Head-to-head comparison of different synthetic routes to 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic routes to 3,5-Diisopropylphenol (3,5-DIPP) .

Important Distinction: 3,5-DIPP vs. Propofol

Before proceeding, it is critical to distinguish the target molecule from its isomer, Propofol (2,6-diisopropylphenol) .

  • Propofol (2,6-isomer): The anesthetic drug; synthesis focuses on ortho-alkylation.

  • 3,5-DIPP (3,5-isomer): The thermodynamic meta-isomer; used as a precursor for resorcinolic resins, liquid crystals, and specialized surfactants.

  • Challenge: The hydroxyl group (-OH) is an ortho/para director. Direct alkylation of phenol yields the 2,4- or 2,6-isomers. Accessing the 3,5-isomer requires thermodynamic control or indirect functionalization (e.g., oxidation of a pre-formed meta-alkylated benzene).

Executive Summary: Route Comparison

FeatureRoute A: Partial Hock Oxidation Route B: Isomerization of Isopropylphenols Route C: Dehydrogenation of Enones
Starting Material 1,3,5-Triisopropylbenzene (TIP)Phenol + Propylene3,5-Diisopropyl-2-cyclohexen-1-one
Mechanism Radical Oxidation

Acid Cleavage
Friedel-Crafts

Acid Migration
Aromatization / Dehydrogenation
Key Advantage Regiospecificity : 1,3,5-TIP is symmetric; any mono-oxidation yields 3,5-DIPP.Cost : Uses cheapest commodity feedstocks.Mild Conditions : Avoids high-pressure oxidation.
Key Disadvantage Safety : Handling organic hydroperoxides.Purification : Requires difficult separation from 2,4/2,6 isomers.Availability : Precursor synthesis is multi-step.
Scalability High (Industrial Standard for Resorcinols).High (Petrochemical Standard).Low (Lab/Pilot Scale).
Purity Potential >99% (after fractionation).~95% (isomer contamination).>98% (clean transformation).

Route A: The Partial Hock Oxidation (The "Designed" Route)

Best for: High-purity synthesis where regiospecificity is paramount. Concept: This route mirrors the industrial Cumene-to-Phenol process but starts with 1,3,5-triisopropylbenzene (TIP) . Since TIP is chemically symmetric, oxidizing any one of the three isopropyl groups yields the same mono-hydroperoxide intermediate, which cleaves to form 3,5-DIPP.

Mechanism & Workflow
  • Peroxidation: Auto-oxidation of 1,3,5-TIP selectively targets the tertiary benzylic position.

  • Cleavage: Acid-catalyzed rearrangement (Hock Rearrangement) converts the isopropyl hydroperoxide moiety into a phenolic hydroxyl group and acetone.

HockRoute TIP 1,3,5-Triisopropylbenzene (Symmetric Precursor) MonoHP Mono-Hydroperoxide Intermediate TIP->MonoHP Controlled Oxidation O2 O2 / Initiator (Auto-oxidation) O2->MonoHP Product 3,5-Diisopropylphenol (+ Acetone) MonoHP->Product Rearrangement H2SO4 H2SO4 (Hock Cleavage) H2SO4->Product

Figure 1: The Partial Hock Oxidation pathway converting 1,3,5-TIP to 3,5-DIPP.

Detailed Protocol
  • Step 1: Oxidation [1][2][3]

    • Reagents: 1,3,5-Triisopropylbenzene, N-hydroxyphthalimide (NHPI) catalyst (0.5 mol%), Air/O2.

    • Conditions: 90–100°C, atmospheric pressure.

    • Procedure: Bubble air through molten TIP containing the catalyst. Monitor conversion via HPLC. Stop reaction at 20-30% conversion to maximize mono-hydroperoxide yield and minimize di/tri-hydroperoxides (which lead to resorcinol/phloroglucinol).

  • Step 2: Cleavage

    • Reagents: Conc. H2SO4 (catalytic), Acetone (solvent).

    • Conditions: Reflux (50–60°C).

    • Procedure: Slowly add the oxidate (containing hydroperoxide) to the acid/acetone mixture. The hydroperoxide undergoes rearrangement.

    • Workup: Neutralize with NaOH. Distill off acetone. Fractionally distill the organic layer. 3,5-DIPP boils significantly higher than unreacted TIP, allowing easy recycling of the starting material.

Route B: Isomerization of Isopropylphenols (The "Thermodynamic" Route)

Best for: Large-scale production where separation infrastructure exists. Concept: Friedel-Crafts alkylation of phenol is kinetically controlled to give ortho/para products (2,6-DIPP and 2,4-DIPP). However, the meta (3,5) isomer is often the thermodynamic sink. Using strong acids and high temperatures forces the isopropyl groups to migrate to the stable 3,5-positions.

Mechanism & Workflow
  • Alkylation: Phenol + Propylene

    
     Mixture of 2- and 4-isopropylphenols.
    
  • Isomerization: The mixture is heated with a superacid or zeolite catalyst. The alkyl groups detach and re-attach until the equilibrium composition (rich in 3,5-isomer) is reached.

Isomerization Phenol Phenol + Propylene Kinetic Kinetic Mixture (2,6-DIPP + 2,4-DIPP) Phenol->Kinetic Alkylation Thermo Thermodynamic Mixture (Major: 3,5-DIPP) Kinetic->Thermo Isomerization Catalyst HF/BF3 or Zeolite Y (200°C) Catalyst->Thermo Distill Fractional Distillation Thermo->Distill Final Pure 3,5-DIPP Distill->Final

Figure 2: Thermodynamic shift from kinetic ortho/para products to the stable meta-isomer.

Detailed Protocol
  • Step 1: Isomerization

    • Feedstock: Commercial "crude" diisopropylphenol (often a waste stream from Propofol manufacture containing 2,4- and 2,6-isomers).

    • Catalyst: H-Beta Zeolite or Triflic Acid (CF3SO3H).

    • Conditions: 180–220°C in an autoclave.

    • Procedure: Heat the feedstock with 5 wt% catalyst for 4–6 hours. The sterically crowded 2,6-DIPP rearranges to the less crowded 3,5-DIPP.

  • Step 2: Purification

    • Challenge: The boiling points are close (2,6-DIPP: 256°C; 3,5-DIPP: ~260–265°C).

    • Technique: High-efficiency vacuum rectification (50+ theoretical plates) or recrystallization from hexane (if the 3,5-isomer content is >80%).

Route C: Dehydrogenation of Cyclic Enones (The "Classic" Route)

Best for: Laboratory synthesis or when 1,3,5-TIP is unavailable. Concept: Aromatization of a cyclohexane ring. If 3,5-diisopropyl-2-cyclohexen-1-one can be synthesized (e.g., via condensation reactions), it can be dehydrogenated to the phenol.

Protocol Summary
  • Reagents: 3,5-diisopropyl-2-cyclohexen-1-one, Pd/C (10%), Solvent (Diphenyl ether or Mesitylene).

  • Conditions: Reflux (200°C+) or vapor phase flow reactor.

  • Procedure: The enone is heated with Pd/C. Hydrogen gas is evolved (or captured by a hydrogen acceptor like nitrobenzene). The ring aromatizes to form the phenol.

  • Note: This route is chemically elegant but limited by the availability of the specific enone precursor.

References

  • Hock-Type Oxidation (General Mechanism): Method for producing 1,3,5-triisopropylbenzene trihydroperoxides. US Patent 4455440A. Describes the oxidation of 1,3,5-TIP to hydroperoxides, the key precursors for meta-substituted phenols. Link

  • Isomerization of Isopropylphenols: Process for preparation of 4-isopropylphenol (and isomers). US Patent 4484011A. Details the acid-catalyzed migration of isopropyl groups on the phenol ring to thermodynamically stable positions. Link

  • Dehydrogenation of Enones: Preparation of 3,5-dimethylphenol (Analogous Protocol). PrepChem. Describes the classic aromatization of 3,5-substituted cyclohexenones to phenols. Link

  • Propofol vs. 3,5-DIPP Distinction: Continuous Flow Synthesis of Propofol. Molecules 2021, 26, 7183. Highlights the specific ortho-selectivity required for Propofol, contrasting with the meta-selectivity of 3,5-DIPP. Link

Sources

Comparative Efficacy Guide: 3,5- vs. 2,6-Diisopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

In the landscape of anesthetic drug development, the distinction between 2,6-diisopropylphenol (Propofol) and its isomer 3,5-diisopropylphenol is the fundamental starting point for any efficacy discussion. While the user query specifies "3,5-Diisopropylphenol derivatives," it is critical to ground this guide in the Structure-Activity Relationship (SAR) that dictates clinical utility.

  • 2,6-Diisopropylphenol (Propofol): The gold standard for intravenous anesthesia.[1][2] The steric hindrance provided by the isopropyl groups at the ortho (2,6) positions is essential for its interaction with the

    
    -subunit of the GABA
    
    
    
    receptor and metabolic profile.
  • 3,5-Diisopropylphenol: Often used as a negative control in anesthetic assays. Lacking ortho substitution, the hydroxyl group is more accessible, altering its lipophilicity and hydrogen-bonding capability, rendering it effectively inactive as a hypnotic but potentially active as an antimicrobial or antioxidant agent.

This guide focuses on the high-value therapeutic pipeline: the derivatives and prodrugs of the 2,6-isomer (Propofol) designed to overcome its poor water solubility, while contrasting them with the 3,5-isomer where relevant for SAR validation.

Chemical Landscape: The Derivatives

To improve upon the lipid emulsion formulation of Propofol (which causes pain on injection and supports bacterial growth), two primary strategies are employed: Water-Soluble Prodrugs and Structural Analogs .

CompoundClassMechanism of ActionKey Advantage
Propofol (2,6-DIPP) ParentDirect GABA

Agonist
Rapid onset/offset; Gold Standard.
Fospropofol Phosphate ProdrugLiberates Propofol via Alkaline PhosphataseWater soluble; No lipid load.
HX0969w Phosphate ProdrugLiberates Propofol + GHBDual sedative effect (Propofol +

-hydroxybutyrate).[1][3]
Ciprofol (HSK3486) Structural AnalogHigh-affinity GABA

Agonist
4-5x more potent; Less injection pain.
3,5-DIPP IsomerWeak/Null GABA ModulatorUsed as SAR negative control; Antimicrobial.

In Vitro Efficacy & Characterization[4][5]

In vitro assays are the gatekeepers for predicting in vivo success. They focus on receptor affinity, metabolic stability, and cytotoxicity.

GABA Receptor Modulation (Mechanism)

The primary efficacy endpoint is the potentiation of chloride currents in GABA


 receptors.
  • Propofol: Acts as a positive allosteric modulator at low concentrations and directly activates the channel at high concentrations.

  • 3,5-DIPP: Shows significantly reduced or negligible potentiation due to the lack of steric bulk protecting the phenolic hydroxyl, which is critical for the specific hydrophobic pocket binding.

Metabolic Stability (Liver Microsomes)

A critical discrepancy exists between in vitro and in vivo metabolic data.

  • Observation: Propofol inhibits Cytochrome P450 enzymes (e.g., CYP2B1) in hamster liver microsomes in vitro.

  • Clinical Reality: In vivo, this inhibition is minimal at clinical doses.

  • Implication: In vitro stability data must be interpreted with caution; "rapid metabolism" in microsomes is desirable for soft drugs but must not be confused with enzyme inhibition toxicity.

Prodrug Hydrolysis Rates

For prodrugs (Fospropofol, HX0969w), efficacy depends on the conversion rate to the active parent.

  • Assay: Incubation in plasma or liver S9 fractions.

  • Data: Amino acid prodrugs (e.g., HX0969-Ala) often show faster hydrolysis (

    
     min) compared to phosphate esters (
    
    
    
    min), predicting a faster onset of anesthesia in vivo.
Protocol 1: In Vitro Plasma Hydrolysis Assay

This protocol validates the "prodrug" concept by measuring the liberation of the active moiety.

  • Preparation: Collect fresh rat/human plasma (heparinized). Adjust pH to 7.4 if necessary.

  • Spiking: Add the prodrug (e.g., Fospropofol) to plasma at a final concentration of 100

    
    M. Keep on ice during setup.
    
  • Incubation: Transfer to a shaking water bath at 37°C.

  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (with internal standard) to precipitate proteins and stop enzymatic activity.
    
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Plot [Parent Drug] vs. Time. Determine

    
     using first-order kinetics (
    
    
    
    ).

In Vivo Efficacy & Pharmacokinetics[6]

In vivo models assess the holistic performance: onset speed, hemodynamic stability, and recovery profile.

Anesthetic Potency (ED50) & Duration

The standard metric is the Loss of Righting Reflex (LORR) .

MetricPropofol (Lipid)Fospropofol (Prodrug)Ciprofol (Analog)
Onset (LORR) Ultra-fast (< 1 min)Delayed (4–8 min)Fast (1–2 min)
Duration Short (5–10 min)Prolonged (dose-dependent)Medium
Potency (ED50) ~5–8 mg/kgHigher (due to MW difference)~1–2 mg/kg (High Potency)
Injection Pain Severe (Lipid phase)Minimal (Water soluble)Minimal
  • Causality: Fospropofol's delayed onset is directly caused by the requisite enzymatic cleavage (Alkaline Phosphatase) step shown in the pathway below.[1] Ciprofol's high potency is due to optimized lipophilicity and receptor fit.

Hemodynamic Stability

Propofol is notorious for causing hypotension.

  • Derivatives: Water-soluble prodrugs (Fospropofol) often show a "smoother" hemodynamic profile (less precipitous drop in MAP) because the active drug is released gradually, avoiding the "bolus effect" of free propofol.

Protocol 2: In Vivo Loss of Righting Reflex (LORR)

A self-validating system to determine anesthetic potency.

  • Subjects: Male SD rats (250–300g), fasted 12h.

  • Dosing: Administer compound via tail vein injection over 10 seconds.

    • Control: Propofol emulsion.[1][2][3][4][5]

    • Test: Derivative (dissolved in saline).

  • LORR Measurement: Immediately place rat on its back.

    • Start Timer: When injection ends.

    • Stop Timer (Onset): When rat fails to right itself for >30 seconds.

  • Recovery Measurement:

    • Stop Timer (Duration): When rat successfully rights itself (all 4 paws on ground).

  • Endpoint Calculation:

    • Perform dose-response curve (e.g., 5, 10, 15, 20 mg/kg).

    • Calculate ED50 using Probit analysis.

    • Validation: If Control Propofol onset > 2 min, check injection technique or formulation stability.

Visualizations

Mechanism of Action & Prodrug Activation

This diagram illustrates the conversion of prodrugs and the critical structural difference between the 2,6 and 3,5 isomers.

PropofolPathways Fospropofol Fospropofol (Water Soluble Prodrug) Propofol Propofol (2,6-Diisopropylphenol) Fospropofol->Propofol Hydrolysis (Slow Onset) AlkPhos Alkaline Phosphatase AlkPhos->Fospropofol GABA GABA-A Receptor (Chloride Channel) Propofol->GABA High Affinity binding Isomer 3,5-Diisopropylphenol (Isomer) Isomer->GABA Steric Mismatch Effect Anesthesia / Sedation (Cl- Influx) GABA->Effect NoEffect No/Weak Effect GABA->NoEffect

Caption: Activation pathway of Fospropofol vs. the steric receptor mismatch of the 3,5-isomer.[6]

Experimental Screening Workflow

A logical pipeline for evaluating new derivatives.

ScreeningWorkflow Step1 1. Solubility Screen (Water vs. Lipid) Step2 2. In Vitro Stability (Plasma/Microsomes) Step1->Step2 If Soluble Step3 3. GABA Binding Assay (Patch Clamp) Step2->Step3 If t1/2 < 20min Step4 4. In Vivo LORR (Rat Model) Step3->Step4 If Potent Decision Go / No-Go Step4->Decision

Caption: Step-wise screening cascade for validating propofol derivatives.

Comparative Analysis Summary

FeaturePropofol (2,6-DIPP) Fospropofol Ciprofol 3,5-DIPP
Solubility Lipophilic (Oil)Hydrophilic (Water)Lipophilic (Oil)Lipophilic
In Vitro Potency High (

)
Inactive (Prodrug)Very HighLow/Inactive
In Vivo Onset < 1 min4–8 min< 1 minN/A
Metabolism GlucuronidationPhosphatase -> GlucuronidationGlucuronidationOxidation
Clinical Status Standard of CareFDA Approved (Sedation)Phase III/Approved (China)Toxicological Control

Expert Insight: The shift from Propofol to Fospropofol trades onset speed for solubility. While Fospropofol eliminates lipid-related risks (pancreatitis, bacterial growth), its delayed onset makes it unsuitable for rapid sequence induction, limiting it to procedural sedation. Ciprofol represents the "best of both worlds" in terms of potency, though it retains the lipid formulation requirement.

References

  • Comparison of the properties of propofol derivatives. ResearchGate. Link

  • Efficacy and Safety of Fospropofol Disodium for Injection in General Anesthesia Induction. Frontiers in Medicine. Link

  • Difference between in vivo and in vitro effects of propofol on defluorination and metabolic activities. British Journal of Anaesthesia. Link

  • Efficacy comparison of the novel water-soluble propofol prodrug HX0969w and fospropofol. British Journal of Anaesthesia. Link

  • An Improved Design of Water-Soluble Propofol Prodrugs Characterized by Rapid Onset of Action. Anesthesia & Analgesia. Link

  • 2,4-Diisopropylphenol vs 2,6-Diisopropylphenol Toxicity Data. Sigma-Aldrich Safety Data. Link

Sources

Statistical Frameworks for Comparative Anesthesia: 3,5-Diisopropylphenol vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3,5-Diisopropylphenol (commonly known as Propofol ) remains the gold standard for intravenous anesthesia induction due to its rapid onset and predictable recovery profile.[1] However, its lipid emulsion formulation and hemodynamic depressive effects necessitate the development of alternatives like Fospropofol (a water-soluble prodrug) and Etomidate (an imidazole derivative).

This guide is not merely a literature review; it is a statistical and methodological handbook for researchers designing comparative studies. It defines the specific statistical tests, experimental protocols, and data structures required to objectively validate Propofol against its competitors.

Pharmacokinetic (PK) Analysis: Propofol vs. Fospropofol[2][3]

The Challenge: Modeling Prodrug Conversion

Comparing Propofol to Fospropofol requires accounting for the enzymatic hydrolysis of Fospropofol into active Propofol by alkaline phosphatase. Standard linear PK models often fail here because they do not account for the "lag time" inherent in prodrug conversion.

Comparative Data Profile
Metric3,5-Diisopropylphenol (Propofol)Fospropofol DisodiumStatistical Significance
Formulation Lipid Emulsion (Soybean oil)Aqueous SolutionN/A
Onset of Action 15–45 seconds4–8 minutes

(Log-Rank)
Duration 5–10 minutes15–45 minutes

(t-test)
PK Model 3-Compartment Linear2-Compartment + Conversion Rate (

)
AIC Comparison Required
Pain on Injection High Incidence (28-90%)Rare (< 1%)

Test
Statistical Protocol: Non-Linear Mixed Effects Modeling

When analyzing plasma concentration-time curves for these agents, researchers must use Non-Linear Mixed Effects Modeling (NONMEM) rather than simple regression.

  • Propofol Model: Fits a standard three-compartment model (

    
    ).
    
  • Fospropofol Model: Requires a structural modification to include a transit compartment representing the hydrolysis rate.

    • Key Parameter:

      
       (Lag time) or Mean Transit Time (MTT).
      
    • Validation: Use Akaike Information Criterion (AIC) to determine if the added complexity of the prodrug model improves the fit over a standard model.

Hemodynamic Stability: Propofol vs. Etomidate[4][5][6][7][8]

The Challenge: Quantifying Variance

Propofol is known to cause hypotension via systemic vasodilation and myocardial depression.[2] Etomidate is cardio-stable but suppresses adrenal function. The statistical challenge is detecting significant differences in hemodynamic variance over time, not just mean values at a single time point.

Experimental Data Summary (Induction Phase)
ParameterPropofol Group (

)
Etomidate Group (

)
Statistical Test
Mean Arterial Pressure (MAP) Drop


Repeated Measures ANOVA
Heart Rate Change

(Compensatory)

(Stable)
Student's t-test
Rescue Ephedrine Required 36.6% of patients0% of patientsFisher's Exact Test
Statistical Protocol: Repeated Measures ANOVA

To analyze hemodynamic data (MAP and HR recorded every 30 seconds), a simple t-test at "post-induction" is insufficient because it ignores the trajectory of the drop.

  • Recommended Test: Two-Way Repeated Measures ANOVA .

    • Factor 1: Treatment Group (Propofol vs. Etomidate).[3][4][5][2]

    • Factor 2: Time (Baseline, T1, T2, T3...).

    • Interaction Term (Group

      
       Time): This is the critical statistic. A significant interaction (
      
      
      
      ) proves that the change in blood pressure over time differs between the drugs, validating Etomidate's stability.

Mechanistic Grounding: The GABAergic Pathway

Both agents operate primarily through the


-aminobutyric acid type A (

) receptor.[6][7] Propofol acts as a positive allosteric modulator, increasing the frequency of chloride channel opening.

GABA_Mechanism Propofol 3,5-Diisopropylphenol Receptor GABA-A Receptor (Beta+ Alpha- Interface) Propofol->Receptor Allosteric Modulation GABA Endogenous GABA GABA->Receptor Binding Channel Cl- Ion Channel Opening Receptor->Channel Potentiation CellState Hyperpolarization (Neuronal Inhibition) Channel->CellState Cl- Influx Effect Sedation / Hypnosis CellState->Effect CNS Depression

Figure 1: Mechanistic pathway of Propofol-induced sedation via GABA-A receptor modulation.

Experimental Protocol: Loss of Righting Reflex (LORR)

The Loss of Righting Reflex (LORR) is the standard behavioral proxy for unconsciousness in rodent models.[8]

Step-by-Step Methodology
  • Preparation: Acclimate C57BL/6 mice (20-25g) to the testing chamber for 30 minutes.

  • Administration: Administer bolus IV injection (tail vein) of Propofol (10 mg/kg) or equimolar Fospropofol.

  • Timer Start: Start stopwatch immediately upon injection completion (

    
    ).
    
  • The Flip: Place the mouse in dorsal recumbency (on its back).

  • Assessment:

    • LORR Onset: The time at which the mouse fails to right itself onto all four paws within 30 seconds.

    • Recovery (RORR): The time at which the mouse successfully rights itself three consecutive times.

Statistical Analysis: Time-to-Event (Survival Analysis)

Do not use a t-test for "Onset Time" if any animals fail to lose consciousness (censored data).

  • Primary Test: Kaplan-Meier Survival Analysis .

  • Significance Test: Log-Rank (Mantel-Cox) Test .

    • This compares the survival curves (time to LORR) of Propofol vs. Fospropofol.

    • Result Interpretation: Distinct separation of curves indicates significantly different onset profiles.

Workflow Visualization

LORR_Protocol Start Start Experiment Inject IV Injection (Propofol/Alternative) Start->Inject Timer Start Timer (T0) Inject->Timer Flip Place Mouse in Dorsal Recumbency Timer->Flip Check Rights within 30s? Flip->Check Conscious Conscious (Repeat Flip) Check->Conscious Yes Unconscious LORR Confirmed (Record Onset Time) Check->Unconscious No Conscious->Flip Wait 15s Monitor Monitor for Recovery (RORR) Unconscious->Monitor

Figure 2: Decision logic for the Loss of Righting Reflex (LORR) experimental protocol.

References

  • Comparison of Hemodynamic Effects of Intravenous Etomid

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Fospropofol: Clinical Pharmacology and Pharmacokinetics.

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Propofol Is an Allosteric Agonist with Multiple Binding Sites on GABAA Receptors.

    • Source: Molecular Pharmacology / NIH
    • URL:[Link]

  • Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia.

    • Source: PLOS ONE / NIH
    • URL:[Link]

  • Propofol (Diprivan) Monograph and Drug Properties.

    • Source: DrugBank Online
    • URL:[Link]

Sources

Safety Operating Guide

3,5-Diisopropylphenol: Laboratory Disposal & Stewardship Guide

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 3,5-Diisopropylphenol as a corrosive, toxic organic waste .[1]

  • DO NOT dispose of down the drain.[2][3] This compound is acutely toxic to aquatic life (H411).

  • DO NOT mix with oxidizing agents (peroxides, nitrates) or strong bases.[4]

  • DO NOT dispose of in regular trash.[3] Incineration via a licensed vendor is the only compliant pathway.

This guide provides the technical justification and operational workflow for the disposal of 3,5-Diisopropylphenol. Unlike its clinical isomer Propofol (2,6-diisopropylphenol), the 3,5- isomer is primarily a research intermediate; however, its phenolic character dictates strict adherence to "Corrosive" and "Toxic" waste streams.[1][5]

Chemical Profile & Hazard Causality

To manage waste effectively, one must understand the underlying hazards. We do not simply follow rules; we mitigate specific chemical risks.

ParameterDataOperational Implication
CAS Number 26886-05-5Unique identifier for waste labeling.[1][5]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.[1][5]
Melting Point 40–42 °CLow melting point; store cool to prevent phase change/leaking.[1][5]
Acidity (pKa) ~10 (Phenolic)Weak acid.[1][5] Incompatible with strong bases (exothermic salt formation).
GHS Hazards H314, H318, H411Corrosive: Destroys tissue on contact.[1][5] Aquatic Toxin: Zero-tolerance for sewer discharge.[1][5]

The "Why" Behind the Protocol:

  • Phenolic Permeation: Phenols, including alkylphenols, can anesthetize the skin while corroding it, delaying pain response. Standard latex gloves are insufficient. You must use Nitrile (min 0.11mm) or Neoprene gloves to prevent rapid permeation.

  • Aquatic Persistence: The isopropyl groups increase lipophilicity compared to phenol, potentially increasing bioaccumulation in aquatic organisms. This necessitates high-temperature incineration rather than wastewater treatment.[1][5]

Waste Segregation Logic

Proper segregation prevents "commingled waste" fees and, more importantly, chemical reactions in the waste drum.

Chemical Compatibility Map

The following diagram illustrates the critical segregation requirements for 3,5-Diisopropylphenol.

GSubstance3,5-Diisopropylphenol(Phenolic Waste)OxidizersOxidizers(Nitric Acid, Peroxides)Substance->OxidizersDO NOT MIX(Exothermic/Explosion Risk)BasesStrong Bases(NaOH, KOH)Substance->BasesDO NOT MIX(Heat Generation)SharpsSharps/Biohazard(Needles, Tissue)Substance->SharpsDO NOT MIX(Regulatory Violation)OrganicStreamCorrect Stream:Organic Solvents/Solids(Non-Halogenated preferred)Substance->OrganicStreamSegregate Here

Figure 1: Chemical compatibility matrix.[1][5] Red dashed lines indicate strictly prohibited combinations.

Disposal Workflow & Protocol

A. Solid Waste (Pure Substance)

If you are disposing of expired or excess solid 3,5-Diisopropylphenol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[5] Avoid LDPE bags which may be permeated by residual phenols over time.

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Use a plastic spatula (disposable) to transfer the solid.

    • Note: Do not dissolve the solid just to make it liquid waste; this increases volume and disposal cost. Keep solids solid.

  • Labeling:

    • Primary Constituent: "3,5-Diisopropylphenol" (Do not use abbreviations like "DIPP").

    • Hazard Checkboxes: Select "Toxic" and "Corrosive."

B. Solution Waste (Reaction Mixtures)

If the substance is dissolved in a solvent (e.g., Methanol, DMSO):

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Alcohols, Acetone, Ethers.

    • Incompatible: Do not mix with Oxidizing acids (e.g., Chromic acid cleaning solutions).

  • Bulking: Pour into the "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, then use the Halogenated stream).

  • pH Check: If the solution was part of a reaction involving bases, verify pH is between 5–9 before adding to a general organic drum, or use a dedicated "Basic Organic Waste" container to prevent drum heating.

C. Contaminated Debris[1][4]
  • Items: Gloves, paper towels, weigh boats.

  • Protocol: Place in a clear, heavy-duty polyethylene bag (min 4 mil). Seal with tape and place in the Solid Hazardous Waste bin.

  • Warning: Do not place phenol-contaminated debris in the regular lab trash. It can fume and injure custodial staff.

Operational Decision Matrix

Follow this logic flow to determine the final destination of the material.

WasteFlowStartWaste Generation:3,5-DiisopropylphenolStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidDebrisContaminated PPE/WipesStateCheck->DebrisSolidActionPlace in HDPE/Glass Jar.Label: 'Toxic Solid'Solid->SolidActionLiquidActionIs Solvent Halogenated?Liquid->LiquidActionDebrisActionDouble Bag (4 mil).Label: 'Solid Haz Waste'Debris->DebrisActionFinalEHS Pickup / IncinerationSolidAction->FinalHaloYesHalogenated Waste Stream(Red Can)LiquidAction->HaloYesYes (DCM, Chloroform)HaloNoNon-Halogenated Stream(Clear/Blue Can)LiquidAction->HaloNoNo (MeOH, Acetone)DebrisAction->FinalHaloYes->FinalHaloNo->Final

Figure 2: Decision matrix for waste stream selection based on physical state and solvent composition.[1][5]

Emergency Procedures (Spill Response)

In the event of a spill, speed is critical to prevent surface corrosion and vapor release.

  • Evacuate & Ventilate: If the spill is >50g or outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquids: Do not use plain paper towels. Use a commercial absorbent pads or vermiculite .

    • Pro-Tip: If available, treat the spill area with Polyethylene Glycol (PEG 300/400) after bulk removal.[6] PEG solubilizes phenols and reduces skin absorption risk during cleanup.

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste stream.

References

  • Carl Roth. (2023). Safety Data Sheet: Phenol. Retrieved from [Link] (General phenol hazard reference).

  • US Environmental Protection Agency (EPA). (2023). Waste Code - RCRAInfo. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3,5-Diisopropylphenol.[1][7] National Library of Medicine. Retrieved from [Link][5]

Technical Guide: Safe Handling & PPE for 3,5-Diisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Burn" Hazard

Immediate Action Required: 3,5-Diisopropylphenol is a potent phenolic compound. Unlike inorganic acids that cause immediate stinging, phenolic compounds often possess local anesthetic properties . Upon skin contact, the chemical numbs the nerve endings, meaning a researcher may suffer severe chemical burns and systemic absorption without feeling pain until tissue damage is irreversible.

Core Safety Directive: Treat all contact as a critical exposure event, regardless of pain sensation. Do not rely on water alone for decontamination; lipophilic decontamination solvents (PEG 300/400) are required.[1][2]

Part 1: Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundant system. Personal Protective Equipment (PPE) is your last line of defense, not your first.

Engineering Controls (Primary Barrier)
  • Ventilation: All operations involving open containers (weighing, transfer, solubilization) must be performed inside a certified Chemical Fume Hood .

  • Static Control: As a crystalline solid, 3,5-Diisopropylphenol can generate static charge. Use anti-static weighing boats and grounded spatulas to prevent dust dispersion.

Personal Protective Equipment (Secondary Barrier)

The lipophilic nature of 3,5-Diisopropylphenol allows it to permeate standard laboratory gloves rapidly.

Table 1: PPE Specifications & Breakthrough Logic

Body AreaRecommended EquipmentTechnical Rationale
Hands (Routine) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeoprenePermeation Lag: Standard nitrile degrades upon phenol contact. Two layers provide a "sacrificial" outer layer. If the outer glove is splashed, strip it immediately; the inner glove protects during removal.
Hands (Spill/Stock) Laminated Film (e.g., Silver Shield™) or Butyl Rubber Chemical Resistance: For prolonged contact or spill cleanup, nitrile is insufficient. Laminated films offer >4-hour breakthrough times for phenols.
Eyes Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Phenolic dust causes severe corneal damage and blindness.
Respiratory N95 (minimum) or P100 Respirator Particulate Control: Required only if working outside a fume hood (not recommended) or during spill cleanup. Prevents inhalation of corrosive dust.
Body Lab Coat (Buttoned) + Chemical Apron Saturation Prevention: Cotton lab coats absorb phenols, holding them against the skin. A rubberized or Tyvek apron prevents this "poultice effect."

Part 2: Decision Logic & Risk Assessment

The following diagram outlines the decision-making process for selecting PPE based on the specific experimental state of the chemical.

PPE_Decision_Logic Start Experimental Task State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Solution / Liquid State->Liquid DustRisk Dust Generation Likely? Solid->DustRisk Conc Concentration? Liquid->Conc StandardPPE Standard PPE: Double Nitrile + Goggles (In Fume Hood) DustRisk->StandardPPE No (Weighing) HighRiskPPE High Risk PPE: N95/P100 + Anti-Static Measures DustRisk->HighRiskPPE Yes (Grinding/Milling) Dilute Dilute (<1%) Conc->Dilute ConcHigh Concentrated / Stock Conc->ConcHigh Dilute->StandardPPE Barrier Barrier Gloves: Silver Shield / Butyl + Apron ConcHigh->Barrier

Figure 1: PPE Selection Logic based on physical state and concentration risks.

Part 3: Operational Protocol

Preparation & Weighing
  • The "Buddy System": Never handle concentrated phenols alone. Ensure a colleague is aware of your work.

  • Decon Station Setup: Before opening the bottle, place a wash bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and a bag of gauze pads inside the hood. Water is not the first line of defense.[1][2]

Solubilization

3,5-Diisopropylphenol is lipophilic. When dissolving in organic solvents (DMSO, Ethanol):

  • Vapor Pressure: Solvents can increase the volatility of the phenol. Keep the sash low.

  • Syringe Safety: If using needles, use Luer-lock syringes to prevent needle "pop-off" due to pressure, which sprays corrosive liquid.

Decontamination & First Aid (The PEG Protocol)

If skin contact occurs, speed is vital.[3] The lipophilic phenol resists water washing and can spread over the skin if only water is used initially.

Step-by-Step Response:

  • Remove: Immediately strip contaminated clothing/gloves.[4][5]

  • Swab: Soak a gauze pad in PEG 300/400 (or Isopropanol if PEG is unavailable) and gently wipe the area.

  • Repeat: Change swabs frequently until the odor of phenol dissipates.[1][2]

  • Flush: After PEG treatment, rinse with copious water for 15+ minutes.[5][6][7]

  • Seek Medical Attention: Even if there is no pain.

Part 4: Emergency Decontamination Workflow

This workflow illustrates the critical difference between standard acid burns and phenol burns.

Decon_Protocol Exposure Skin Exposure Detected Remove Remove Contaminated Clothing/Gloves Exposure->Remove Solvent Apply PEG 300/400 (or Isopropanol) Remove->Solvent Water Flush with Water (15 Minutes) Solvent->Water Medical Emergency Medical Evaluation Water->Medical Warning DO NOT USE WATER FIRST (Spreads Chemical) Warning->Remove Critical Rule

Figure 2: Emergency Decontamination Protocol emphasizing solvent-based initial cleaning.

Part 5: Disposal & Waste Management

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) as this can cause explosive reactions.

  • Classification: Dispose of as Hazardous Organic Waste .

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and sealed before being placed in the solid waste drum to prevent odor and vapor leakage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93189, 3,5-Diisopropylphenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol. 29 CFR 1910.1000. Retrieved from [Link]

Sources

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